4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Description
Properties
IUPAC Name |
4-(2-hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h5,9H,2-3H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLKGJKIRVDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289409 | |
| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7721-54-2 | |
| Record name | 2,4-Dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7721-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007721542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7721-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7721-54-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-2-PYRAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCM4NG56F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolinone scaffolds are foundational in the development of numerous therapeutic agents, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] This document is structured to provide both theoretical grounding and practical, field-proven protocols for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the synthetic pathway, explain the rationale behind key experimental choices, and present a multi-faceted characterization strategy to ensure the structural integrity and purity of the final compound.
Introduction: The Significance of the Pyrazolinone Core
The pyrazolin-5-one ring system is a privileged scaffold in pharmaceutical sciences.[2] Its prevalence in marketed drugs, such as the anti-inflammatory agent Celecoxib, underscores its importance.[5][6] The versatility of the pyrazolinone core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[3][4] The introduction of a hydroxyethyl group at the C4 position, as in the title compound, is of particular interest. This functional group can enhance aqueous solubility and provides a reactive handle for further derivatization, potentially serving as a key pharmacophore that interacts with biological targets through hydrogen bonding. This guide focuses on a robust and reproducible methodology for obtaining and validating this valuable synthetic building block.
Synthetic Pathway: A Two-Step Approach
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is most effectively and reliably achieved through a two-step process. This approach ensures high purity of the intermediate and allows for controlled introduction of the C4 substituent.
-
Step 1: Knorr Pyrazole Synthesis of the 3-methyl-2-pyrazolin-5-one core.
-
Step 2: Base-Catalyzed Ethoxylation at the C4 position.
Theoretical Basis: The Knorr Pyrazole Synthesis
The foundational reaction for creating the pyrazolinone ring is the Knorr pyrazole synthesis, a classic condensation reaction between a β-ketoester and a hydrazine derivative.[5][7][8] In our case, ethyl acetoacetate serves as the 1,3-dicarbonyl equivalent and hydrazine hydrate is the nitrogen source.
The mechanism, typically acid-catalyzed, proceeds as follows:
-
Initial condensation occurs between one of the hydrazine's nitrogen atoms and the more reactive ketone carbonyl of the ethyl acetoacetate to form a hydrazone intermediate.[9]
-
The second nitrogen atom then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
This is followed by cyclization and elimination of ethanol, yielding the stable 3-methyl-2-pyrazolin-5-one ring.[9][10]
A mild acid catalyst, such as glacial acetic acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation step.
Experimental Protocol: Synthesis
This protocol is designed to be self-validating, where the success of each step is confirmed before proceeding.
-
Reagents & Equipment:
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~3-5 drops)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and absolute ethanol.
-
Begin stirring and add hydrazine hydrate (1.0 eq) dropwise. An exothermic reaction may be observed.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2-3 hours. The use of reflux provides the necessary activation energy for the condensation and cyclization steps to proceed to completion.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (Mobile Phase: 70:30 Ethyl Acetate:Hexane). The disappearance of the ethyl acetoacetate spot indicates reaction completion.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol to remove soluble impurities, and dry thoroughly. This intermediate is typically of sufficient purity for the next step.
-
-
Reagents & Equipment:
-
3-Methyl-2-pyrazolin-5-one (from Step 1, 1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-methyl-2-pyrazolin-5-one (1.0 eq) in anhydrous ethanol. An inert atmosphere is crucial to prevent side reactions involving the strong base.
-
Add sodium ethoxide (1.1 eq) to the solution. The base will deprotonate the acidic C4 proton of the pyrazolinone, forming a nucleophilic enolate intermediate.
-
Stir the mixture for 15 minutes at room temperature.
-
Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux for 4-6 hours. Monitor progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Remove the ethanol under reduced pressure (rotary evaporation).
-
The resulting residue can be purified by column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexane) or recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure product.
-
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of the target compound.
Comprehensive Characterization
Thorough characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Spectroscopic Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis relies on the principle that covalent bonds vibrate at specific frequencies, and absorption of IR radiation occurs when the radiation frequency matches the bond's vibrational frequency.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |
| Hydroxyl | O-H stretch | 3200-3500 (Broad) | Characteristic broad peak for the alcohol -OH group due to hydrogen bonding.[11] |
| Amide/Keto | C=O stretch | 1680-1720 (Strong, Sharp) | Strong absorption due to the carbonyl group in the pyrazolinone ring.[12] |
| Amine | N-H stretch | 3100-3300 | Indicates the presence of the N-H bond within the pyrazolinone ring.[13] |
| Alkane | C-H stretch | 2850-3000 | From the methyl and ethyl groups.[11] |
| Imine | C=N stretch | 1590-1650 | Confirms the presence of the endocyclic C=N bond in the pyrazoline ring.[14] |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: This technique identifies the different chemical environments of protons. The predicted signals for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one are crucial for structural confirmation.[15]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| -OH | ~2.5-4.0 | Broad Singlet | 1H | Hydroxyl proton; chemical shift is concentration and solvent dependent. |
| -CH₃ | ~2.1 | Singlet | 3H | Methyl group at C3. |
| -CH₂- (C4) | ~2.6 | Triplet | 2H | Methylene group attached to C4. |
| -CH₂- (OH) | ~3.7 | Triplet | 2H | Methylene group attached to the hydroxyl. |
| -CH- (C4) | ~3.4 | Triplet | 1H | Methine proton at the C4 position. |
| -NH | ~8.5-10.0 | Broad Singlet | 1H | Amide proton in the pyrazolinone ring. |
-
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.[16][17][18]
| Carbon | Predicted δ (ppm) | Assignment |
| C=O | ~170-175 | C5 carbonyl carbon. |
| C=N | ~155-160 | C3 carbon of the pyrazolinone ring. |
| -CH₂- (OH) | ~60 | Carbon attached to the hydroxyl group. |
| -CH- (C4) | ~45-50 | C4 carbon of the pyrazolinone ring. |
| -CH₂- (C4) | ~30 | Carbon of the ethyl side chain attached to C4. |
| -CH₃ | ~15 | Methyl carbon at C3. |
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For the title compound (Molecular Formula: C₆H₁₀N₂O₂), the expected molecular weight is 142.16 g/mol .[19]
-
Expected Molecular Ion Peaks:
-
[M]⁺•: m/z = 142
-
[M+H]⁺: m/z = 143 (Often the base peak in ESI+)
-
[M+Na]⁺: m/z = 165
-
-
Key Fragmentation: The fragmentation pattern can help confirm the structure. A characteristic loss of the hydroxyethyl group (-45 Da) or water (-18 Da) from the molecular ion is expected.[20][21]
Physical and Chromatographic Analysis
-
Melting Point (m.p.): A sharp and defined melting point range is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. A single spot under various solvent systems suggests a pure compound.
Characterization Workflow Diagram
Caption: Logical flow for the comprehensive characterization of the final product.
Conclusion and Future Perspectives
This guide has outlined a robust, reliable, and verifiable pathway for the synthesis and characterization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. By grounding the experimental protocols in established chemical principles like the Knorr synthesis and employing a multi-faceted analytical strategy, researchers can confidently produce and validate this valuable heterocyclic compound. The presented methodologies emphasize safety, efficiency, and scientific integrity.
The successful synthesis of this compound opens avenues for further exploration in drug discovery. The terminal hydroxyl group serves as an ideal anchor for constructing larger, more complex molecules through techniques like esterification or etherification, enabling its incorporation into lead compounds for a variety of therapeutic targets.
References
- Title: Knorr Pyrazole Synthesis (M. Pharm)
- Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL
- Source: Name-Reaction.
- Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL
- Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL
- Title: Synthesis of Pyrazolone Derivatives and their Biological Activities Source: ProQuest URL
- Title: Recent advances in the therapeutic applications of pyrazolines Source: PMC - PubMed Central URL
- Title: Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines Source: NIH URL
- Title: Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate.
- Title: Infrared Analysis of 2-Pyrazolin-5-one Derivatives Source: Optica Publishing Group URL
- Title: IR spectra of chalcone (A) and pyrazoline (B)
- Title: 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).
- Title: Mass spectrometric study of some pyrazoline derivatives Source: ResearchGate URL
- Title: Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)
- Title: Pharmacological Activities of Pyrazolone Derivatives Source: Neliti URL
- Title: Pharmacological activities of pyrazolone derivatives Source: International Journal of Pharmaceutical Sciences and Research URL
- Title: 4-(2-hydroxyethyl)
- Title: Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy Source: Magnetic Resonance in Chemistry URL
- Title: Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
- Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: JOCPR URL
- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL
- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL
- Title: 12.
- Title: INFRARED SPECTROSCOPY (IR)
Sources
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neliti.com [neliti.com]
- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Infrared Analysis of 2-Pyrazolin-5-one Derivatives [opg.optica.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 19. PubChemLite - 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolinone Core and its Derivatives
Pyrazolin-5-one derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science.[1] The core pyrazolinone structure is a versatile scaffold, and its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antioxidant properties. The compound 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a specific derivative that incorporates a hydroxyethyl group at the 4-position, which can significantly influence its physicochemical properties and biological interactions. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, along with detailed experimental protocols for their determination. Understanding these properties is paramount for its potential applications in drug design, formulation development, and material science.
Molecular Structure and Identification
The foundational step in characterizing any chemical compound is to ascertain its molecular structure. For 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, this involves a combination of spectroscopic and analytical techniques.
Chemical Structure:
Sources
Spectroscopic Profile of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one: An In-depth Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations herein are grounded in comparative analysis with structurally related pyrazolone derivatives and foundational spectroscopic theory, offering researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound. This guide is structured to not only present the predicted data but also to elucidate the scientific reasoning behind the spectral assignments, thereby ensuring a high degree of scientific integrity and practical utility.
Introduction
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a derivative of the well-known pyrazolone heterocyclic scaffold. Pyrazolone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity in pharmaceutical applications. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will provide a comprehensive, albeit predictive, exploration of the key spectroscopic features of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
The structural foundation of our analysis is the tautomeric nature of the pyrazolinone ring, which can exist in several forms. For the purpose of this guide, we will consider the most stable tautomer for our spectral predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one are detailed below.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -CH₃ (on pyrazolinone ring) | ~2.1 | Singlet (s) | 3H |
| -CH₂- (attached to pyrazolinone ring) | ~2.5 | Triplet (t) | 2H |
| -CH₂- (hydroxyl-bearing) | ~3.6 | Triplet (t) | 2H |
| -OH | ~4.5 (variable) | Singlet (s, broad) | 1H |
| -NH (on pyrazolinone ring) | ~9.0-11.0 (variable) | Singlet (s, broad) | 1H |
Causality Behind Experimental Choices and Predictions:
-
Solvent Selection: The choice of a deuterated solvent like DMSO-d₆ is crucial as it can exchange with labile protons (-OH, -NH), leading to their broadening or disappearance upon D₂O exchange, thus aiding in their identification.
-
-CH₃ Signal: The methyl group at the 3-position of the pyrazolinone ring is expected to resonate as a sharp singlet around 2.1 ppm, a characteristic region for methyl groups attached to a C=N bond.[2]
-
Ethyl Side Chain: The two methylene groups of the hydroxyethyl side chain form an A₂B₂ spin system and are expected to appear as two triplets. The methylene group attached to the C4 of the pyrazolinone ring will be slightly downfield due to the electron-withdrawing effect of the ring. The methylene group attached to the hydroxyl group will be further downfield due to the deshielding effect of the oxygen atom.
-
Labile Protons: The chemical shifts of the -OH and -NH protons are highly dependent on concentration, temperature, and solvent due to hydrogen bonding. They typically appear as broad singlets and their signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum. The -NH proton of the pyrazolone ring is expected to be significantly downfield.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~15 |
| -CH₂- (attached to pyrazolinone ring) | ~25 |
| -CH₂- (hydroxyl-bearing) | ~60 |
| C4 (on pyrazolinone ring) | ~100 |
| C3 (on pyrazolinone ring) | ~150 |
| C5 (C=O on pyrazolinone ring) | ~170 |
Causality Behind Predictions:
-
Carbonyl Carbon (C5): The carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, typically around 170 ppm.[2]
-
C3 Carbon: The C3 carbon, being part of a C=N bond, will also be significantly downfield.[3]
-
C4 Carbon: The C4 carbon, being an sp³ hybridized carbon within the ring and attached to the ethyl side chain, will be at a higher field compared to the sp² carbons of the ring.
-
Side Chain Carbons: The chemical shifts of the ethyl side chain carbons are predicted based on standard values for alkyl chains, with the carbon attached to the hydroxyl group being more deshielded.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlets for all carbon signals, simplifying the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Confirmatory Experiments (Optional but Recommended):
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of signals will confirm the presence of exchangeable protons (-OH, -NH).
-
2D NMR (COSY, HSQC): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming the assignments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |
| N-H stretch (pyrazolinone) | 3300 - 3100 | Medium, Broad |
| C-H stretch (sp³) | 3000 - 2850 | Medium to Strong |
| C=O stretch (amide/lactam) | 1700 - 1650 | Strong, Sharp |
| C=N stretch | 1620 - 1580 | Medium |
| C-O stretch (alcohol) | 1100 - 1000 | Strong |
Causality Behind Predictions:
-
O-H and N-H Stretching: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding.[4] The O-H stretch from the alcohol is expected to be a prominent broad band.[5] The N-H stretch of the pyrazolinone ring will also be broad.
-
Carbonyl (C=O) Stretching: The carbonyl group of the pyrazolinone, which has amide-like character, will exhibit a strong and sharp absorption band in the region of 1700-1650 cm⁻¹.[5]
-
C-H Stretching: The sp³ C-H stretching vibrations of the methyl and ethyl groups will appear just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole, including C-C and C-N stretching and various bending vibrations.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C₆H₁₀N₂O₂) is 158.17 g/mol . The mass spectrum should show a molecular ion peak at m/z = 158.
-
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Causality Behind Fragmentation Predictions:
-
Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation pathway, leading to a peak at m/z = 140.
-
Cleavage of the Side Chain: Cleavage of the C-C bond between the pyrazolinone ring and the hydroxyethyl side chain can occur. A common fragmentation for alcohols is the loss of the alkyl group attached to the oxygen-bearing carbon. In this case, the loss of a neutral C₂H₄O fragment (44 Da) via a McLafferty-type rearrangement or other complex rearrangements is plausible, resulting in a peak at m/z = 114.
-
Ring Fragmentation: The pyrazolone ring itself can undergo fragmentation. The loss of the side chain followed by further fragmentation of the ring can lead to characteristic ions. For example, a fragment corresponding to the 3-methyl-2-pyrazolin-5-one core could be observed.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is well-suited for polar molecules and often provides a strong molecular ion peak.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
This technical guide has presented a detailed, predicted spectroscopic profile for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for the identification and structural elucidation of this compound. While this guide provides a robust starting point, it is imperative that these predictions are confirmed through the acquisition and interpretation of actual experimental data. The synergistic use of these spectroscopic techniques will provide unambiguous confirmation of the structure of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a crucial step in its potential development for various scientific and pharmaceutical applications.
References
- (No direct source for the complete experimental data of the target molecule was found in the provided search results. The references below are for related compounds and general spectroscopic principles.)
- Journal of Medicinal and Chemical Sciences. (2020).
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- MDPI. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.
-
PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one. Retrieved from [Link]
- ResearchGate. (n.d.).
- PMC. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
- ResearchGate. (n.d.).
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]
- ChemicalBook. (n.d.). 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum.
- ResearchGate. (n.d.). 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).
- University of Turin. (n.d.).
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PMC. (2021).
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
- SlideShare. (n.d.).
- ResearchGate. (n.d.).
- (No direct source for the complete experimental data of the target molecule was found in the provided search results.)
- Thieme. (n.d.).
- International Online Medical Council (IOMC). (2019). Pharmacovigilance 2019: First Derivative Spectroscopic Method for Simultaneous Estimation of Edaravone and Citicoline Sodium i.
- ResearchGate. (n.d.). (PDF)
- MDPI. (2023).
- (No direct source for the complete experimental data of the target molecule was found in the provided search results.)
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- Chemistry LibreTexts. (2023).
Sources
"CAS number and molecular structure of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one"
Introduction
Welcome to a comprehensive technical examination of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. This guide is meticulously crafted for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of pyrazolone derivatives. The pyrazolone core is a significant scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2].
This document provides an in-depth look at the chemical identity, molecular structure, synthesis, and potential applications of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a functionalized pyrazolone with significant potential as a versatile building block in the synthesis of novel bioactive compounds. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Chemical Identity and Molecular Properties
A precise understanding of a compound's identity and physicochemical properties is the bedrock of any scientific investigation. This section establishes the fundamental characteristics of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Nomenclature and CAS Number
-
Systematic Name: 4-(2-Hydroxyethyl)-3-methyl-1,2-dihydropyrazol-5-one
-
Common Name: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Molecular Structure and Tautomerism
The molecular formula for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is C6H10N2O2 [6]. The structure features a five-membered pyrazolone ring with a methyl group at position 3, a 2-hydroxyethyl group at position 4, and a ketone at position 5.
It is crucial to recognize that pyrazolin-5-ones exhibit keto-enol tautomerism. The molecule can exist in equilibrium between the keto form (as named) and two enol forms (CH and NH tautomers). This dynamic equilibrium influences the molecule's reactivity and its coordination chemistry with metal ions. The predominant tautomer can be influenced by the solvent, pH, and temperature.
Physicochemical Properties
The following table summarizes the key computed and experimental properties of the parent compound, 3-methyl-2-pyrazolin-5-one, which provide a baseline for the properties of its 4-(2-hydroxyethyl) derivative.
| Property | Value | Source |
| Molecular Formula | C6H10N2O2 | [6] |
| Molecular Weight | 142.16 g/mol | [6] |
| Monoisotopic Mass | 142.07423 Da | [6] |
| XlogP (predicted) | -0.8 | [6] |
| Melting Point | 220-222 °C (for parent compound 3-methyl-5-pyrazolone) | [7] |
| Appearance | Expected to be a white to off-white crystalline solid | [7] |
Synthesis and Purification
The synthesis of pyrazolone derivatives is a well-established area of organic chemistry. The primary and most direct synthetic route involves the condensation of a β-ketoester with hydrazine or its derivatives.
Synthetic Rationale
The standard synthesis for the pyrazolone core is the Knorr pyrazole synthesis. For the title compound, a logical precursor would be a derivative of ethyl acetoacetate, specifically ethyl 2-(2-hydroxyethyl)acetoacetate, which would then be cyclized with hydrazine hydrate.
The choice of hydrazine hydrate as the nitrogen source is based on its high reactivity and common availability. The reaction is typically performed in an alcohol solvent, such as ethanol or methanol, which facilitates the dissolution of reactants and allows for heating under reflux to drive the reaction to completion[8].
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of a functionalized pyrazolone like the one under discussion.
Caption: General workflow for pyrazolone synthesis.
Detailed Experimental Protocol
This protocol is a representative method adapted from the synthesis of similar pyrazolone derivatives[7].
Objective: To synthesize 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Materials:
-
Ethyl 2-(2-hydroxyethyl)acetoacetate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel, and vacuum flask.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reactant Charging: In the flask, dissolve ethyl 2-(2-hydroxyethyl)acetoacetate (1 equivalent) in absolute ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Hydrazine Addition: While stirring, slowly add hydrazine hydrate (1.1 equivalents) dropwise to the solution. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle temperature increase.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath will maximize the precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Self-Validation: The success of the synthesis should be confirmed by determining the melting point of the product and performing spectroscopic analysis as described in the next section. The yield should be calculated based on the starting amount of the β-ketoester.
Spectroscopic and Analytical Characterization
Confirming the molecular structure of the synthesized compound is a critical step that relies on a combination of spectroscopic techniques.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The ¹H-NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Key signals would include a singlet for the methyl (CH₃) group, triplets for the two methylene (CH₂) groups of the hydroxyethyl side chain, a singlet for the hydroxyl (OH) proton, and a broad singlet for the NH proton of the pyrazolone ring.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will confirm the carbon backbone. Expected signals include those for the methyl carbon, the two methylene carbons, the C=O (carbonyl) carbon, and the two sp²-hybridized carbons of the pyrazolone ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch (~1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of 142.16 g/mol .
Applications and Research Significance
The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. The introduction of a hydroxyethyl group at the 4-position of the 3-methyl-2-pyrazolin-5-one core provides a reactive handle for further chemical modifications, making it a valuable intermediate in drug discovery.
Role as a Synthetic Intermediate
The primary hydroxyl group of the 2-hydroxyethyl side chain is a key functional group that can be readily modified. This allows for the synthesis of a diverse library of compounds through reactions such as:
-
Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.
-
Etherification: Formation of ethers through Williamson ether synthesis.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.
-
Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.
This versatility allows for the attachment of various pharmacophores to the pyrazolone core, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Potential Therapeutic Applications
Derivatives of pyrazolones are known to possess a wide array of biological activities. While specific studies on 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one are not extensively documented, its derivatives could be investigated for:
-
Anti-inflammatory and Analgesic Effects: Many pyrazolone-based drugs are known for their anti-inflammatory properties[1][2].
-
Anticancer Activity: The pyrazole nucleus is found in several compounds investigated for their anticancer properties[2][9].
-
Antimicrobial Properties: Pyrazolone derivatives have been synthesized and tested against various bacterial and fungal strains[1].
-
Coordination Chemistry: The keto-enol tautomerism allows pyrazolones to act as versatile ligands, forming stable complexes with transition metals. These metal complexes often exhibit enhanced biological activities compared to the free ligand[10][11].
Logical Relationship Diagram
Caption: Role as a versatile synthetic intermediate.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one and its precursors. Based on related pyrazolone compounds, it may be irritating to the eyes, respiratory system, and skin[12].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[13].
Conclusion
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a compound of significant interest due to its functionalized pyrazolone core. While it serves as a valuable building block, its true potential lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive hydroxyl group allows for extensive derivatization, making it an ideal starting point for medicinal chemistry campaigns aimed at discovering novel drugs. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic protocol, and its potential significance in the field of drug development, grounded in established scientific principles and methodologies.
References
-
PubChem. 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. [Link]
-
ChemBK. 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE. [Link]
-
SpectraBase. 4-o-Methylphenylhydrazono-3-methyl-2-pyrazolin-5-one. [Link]
-
Chemcd. 4-(2-hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
-
MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
PubChem. 3-Methyl-2-pyrazolin-5-one. National Center for Biotechnology Information. [Link]
-
NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. [Link]
-
ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]
- Google Patents. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
-
PubMed Central. Recent advances in the therapeutic applications of pyrazolines. [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
-
NIST. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. NIST Chemistry WebBook. [Link]
Sources
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]
- 5. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl- [webbook.nist.gov]
- 6. PubChemLite - 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 7. 3-Methyl-2-pyrazolin-5-one synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jayorganics.com [jayorganics.com]
- 13. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazolone Derivatives
Preamble: The Pyrazolone Core - A Privileged Scaffold in Modern Drug Discovery
The five-membered pyrazolone ring is a classic heterocyclic scaffold that continues to demonstrate remarkable versatility in medicinal chemistry. First synthesized in the 1880s, leading to the development of early drugs like Antipyrine, this chemical moiety has proven to be a "privileged structure".[1] Its unique electronic and steric properties allow it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics. Pyrazolone derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents, among others.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a strategic framework for establishing a robust, self-validating screening cascade. We will explore not just the "how" but the critical "why" behind experimental choices, ensuring that the data generated is reliable, reproducible, and translatable. We will journey from the rational prioritization of candidate molecules using computational methods to a tiered system of in vitro assays designed to efficiently identify and characterize promising leads.
Chapter 1: The Strategic Screening Cascade: From High-Throughput to High-Confidence
A successful screening campaign is not a random walk through assays; it is a structured, logical progression designed to maximize efficiency and minimize resource expenditure. The core principle is a "fail-fast, fail-cheap" philosophy, where large numbers of compounds are rapidly assessed in primary assays, with progressively fewer, more promising candidates advancing to more complex and resource-intensive secondary and tertiary screens.
The causality behind this tiered approach is rooted in practicality. Primary assays must be rapid, cost-effective, and scalable to handle a large library of novel pyrazolone derivatives. As we gain confidence in a compound's activity, we invest more time and resources in detailed mechanistic and functional studies.
Caption: A generalized workflow for a drug discovery screening cascade.
Chapter 2: In Silico Screening: The Rational Starting Point
Before committing to the time and expense of chemical synthesis and wet-lab screening, computational tools offer a powerful method for prioritizing candidates. Molecular docking studies can predict the binding affinity of novel pyrazolone derivatives against known protein targets, providing a rational basis for selecting which compounds to synthesize.[3][4]
For instance, if the goal is to develop anti-inflammatory agents, derivatives can be docked into the active site of cyclooxygenase-2 (COX-2).[3][4] Similarly, for antibacterial discovery, enzymes essential for bacterial cell wall synthesis, such as glucosamine-6-phosphate synthase, can be used as targets.[5] These in silico studies provide valuable insights into potential structure-activity relationships (SAR) and help focus resources on compounds with the highest probability of success.
Chapter 3: Anticancer Activity Screening
The anticancer potential of pyrazolone derivatives is a significant area of research.[2][6][7] A primary screen for anticancer activity almost invariably begins with an assessment of cytotoxicity against a panel of human cancer cell lines.
Primary Cytotoxicity Screening: MTT vs. SRB Assays
Two of the most common and robust colorimetric assays for cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.[8] The choice between them is not arbitrary and depends on the anticipated mechanism of the compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[9] It is an excellent indicator of cellular health and proliferation. However, its reliance on mitochondrial function means it can be confounded by compounds that affect cellular metabolism without necessarily inducing cell death.[10]
-
Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content. The SRB dye binds stoichiometrically to basic amino acid residues in cellular proteins under acidic conditions.[9][11] The amount of bound dye is directly proportional to the cell mass. The SRB assay is generally considered more reproducible, less prone to interference from compounds, and offers a more stable endpoint than the MTT assay.[8][10] For these reasons, it is often the recommended method for large-scale screening.[8]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol provides a self-validating system for assessing the concentration-dependent cytotoxic effects of novel pyrazolone derivatives.
Materials:
-
Human cancer cell lines (e.g., A549 lung, HCT-116 colon, MCF-7 breast)[12][13]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test Compounds (Pyrazolone derivatives, dissolved in DMSO to create 10 mM stock solutions)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolone derivatives in culture medium. Remove the medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) without removing the supernatant. Incubate at 4°C for 1 hour. This step fixes the cells and precipitates total cellular protein.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Invert the plates and tap firmly on paper towels to remove excess water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. This step is critical for reducing background signal. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation and Interpretation
The IC₅₀ value is the cornerstone of cytotoxicity data. It represents the concentration of a compound required to inhibit cell growth by 50% and is a key metric for comparing potency.
| Pyrazolone Derivative | HCT-116 IC₅₀ (µM)[12][14] | MCF-7 IC₅₀ (µM)[12][14] | A549 IC₅₀ (µM)[7] |
| Compound A | 6.34 ± 0.5 | 3.92 ± 0.2 | 15.2 ± 1.1 |
| Compound B | 25.1 ± 2.3 | 32.8 ± 3.1 | > 100 |
| Compound C | 4.2 ± 0.3 | 8.1 ± 0.7 | 9.8 ± 0.9 |
| Doxorubicin (Control) | 0.45 ± 0.05 | 0.21 ± 0.03 | 0.33 ± 0.04 |
Chapter 4: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Pyrazolone derivatives have shown promise in this area.[5][15] Primary screening for antimicrobial activity is typically conducted using agar diffusion-based methods due to their simplicity, low cost, and ability to screen multiple compounds simultaneously.
Experimental Protocol: Agar Well Diffusion Assay
This method provides a clear, visual indication of antibacterial activity, measured as a zone of growth inhibition.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))[5][15]
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Test Compounds (Pyrazolone derivatives, dissolved in DMSO)
-
Positive Control (e.g., Ampicillin, Ciprofloxacin)
-
Negative Control (DMSO)
-
Sterile cork borer (6-8 mm diameter)
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Cool to 45-50°C.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in sterile saline.
-
Plate Inoculation: Add a defined volume of the bacterial inoculum to the molten agar, mix gently, and pour into sterile Petri dishes. Alternatively, spread the inoculum evenly over the surface of pre-poured agar plates. Allow the agar to solidify completely in a laminar flow hood.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the solidified agar.
-
Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. The absence of a zone indicates no activity.
-
Minimum Inhibitory Concentration (MIC): For active compounds, the MIC can be determined using broth microdilution methods, which provides a quantitative measure of potency.
Chapter 5: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory drugs is a major therapeutic goal.[16] Many pyrazolone derivatives exert their effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[17][18]
Mechanism of Action: COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[19] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced by inflammatory stimuli.[20] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable trait for a modern anti-inflammatory drug, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[21]
Caption: The role of COX-2 in inflammation and its inhibition by pyrazolones.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Commercially available kits provide a rapid and reliable method for high-throughput screening of COX-2 inhibitors.[19][20] This protocol is based on the principles of such kits.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to the intermediate Prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to PGH2. This reaction can be coupled to a fluorometric probe (like Amplex™ Red) which, in the presence of horseradish peroxidase, generates a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme[19]
-
COX Assay Buffer
-
Fluorometric Probe (e.g., Amplex™ Red)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Test Compounds (Pyrazolone derivatives)
-
Positive Control (e.g., Celecoxib, a selective COX-2 inhibitor)[19]
-
Black, flat-bottom 96-well microtiter plate
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.[18] Dilute the test compounds and positive control to the desired concentrations in Assay Buffer.
-
Reaction Mix Preparation: Prepare a master reaction mix containing Assay Buffer, the fluorometric probe, and the heme cofactor.
-
Assay Plate Setup:
-
Enzyme Control Wells: Add Assay Buffer.
-
Inhibitor Control Wells: Add the positive control inhibitor (Celecoxib).
-
Test Wells: Add the diluted pyrazolone derivatives.
-
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except for a "no-enzyme" background control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every minute for 10-15 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control (uninhibited reaction).
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
References
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. Science Alert.
- Molecular Docking Studies of Substituted Pyrazolone Derivatives as Cytokine Synthesis Inhibitors. Science Alert.
- Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. Royal Society of Chemistry.
- Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. Royal Society of Chemistry.
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT). ResearchGate.
- Synthesis, antimicrobial evaluation and docking studies of new pyrazolone derivatives. Semantic Scholar.
- Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. NIH.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH.
- COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience.
- Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer.
- A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences.
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. NIH.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- 3 Synthesis, characterization and biological screening of novel pyrazolone derivatives for certain pharmacological activities. Pushpagiri College of Pharmacy.
- COX-2 Inhibitor Screening Kit. Creative BioMart.
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols. Benchchem.
- Synthesis of the novel derivatives. ResearchGate.
- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH.
- Comparison of Different Methods to Measure Cell Viability. Creative Bioarray.
- Methods of screening for antimicrobial compounds. Google Patents.
- Assessing the Efficacy of Novel Anti-Inflammatory Agents: A Protocol Framework. Benchchem.
- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate.
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. NIH.
- Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Taylor & Francis Online.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. NIH.
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. scialert.net [scialert.net]
- 4. scialert.net [scialert.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones | Semantic Scholar [semanticscholar.org]
- 13. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 21. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Cytotoxicity of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Introduction: The Therapeutic Potential and Toxicological Screening of Pyrazolin-5-one Derivatives
The pyrazolin-5-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Recent research has also highlighted the potential of this class of compounds as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[3][4][5] The evaluation of the cytotoxic potential of novel chemical entities is a critical step in the drug discovery and development process.[6][7] In vitro cytotoxicity assays provide essential information on the concentration-dependent toxicity of a compound in cultured cells, which is fundamental for screening large libraries of compounds and selecting promising candidates for further development.[6][7]
This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro cytotoxicity of a novel pyrazolin-5-one derivative, using 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one as a representative compound. While specific data on this particular molecule is limited[8], the principles and protocols outlined herein are broadly applicable to the cytotoxic evaluation of new pyrazoline derivatives.[1][2][3] We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore potential mechanisms of action, including the induction of apoptosis and the role of oxidative stress.
Part 1: Foundational Cytotoxicity Assessment - Cell Viability Assays
The initial step in evaluating the cytotoxic potential of a novel compound is to determine its effect on cell viability. This is typically achieved through assays that measure metabolic activity, as this is often directly proportional to the number of living cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used and cost-effective colorimetric method for this purpose.[9][10]
The Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[11] This conversion only occurs in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[11][12] The insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer.[11]
Experimental Protocol: MTT Assay
Materials:
-
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (or other test compound)
-
Selected cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, HEK293)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[11][13]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then prepare a cell suspension at the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter for quantifying a compound's cytotoxic potency.[6]
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) [Hypothetical Data] |
| HeLa | 24 | 50.2 ± 4.5 |
| 48 | 25.8 ± 3.1 | |
| MCF-7 | 24 | 65.1 ± 5.9 |
| 48 | 32.7 ± 4.2 | |
| HEK293 | 24 | > 100 |
| 48 | 85.3 ± 7.6 |
Caption: The extrinsic and intrinsic pathways of caspase activation in apoptosis.
Oxidative Stress
Some pyrazoline derivatives have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. O[14][15]xidative stress can damage cellular components like DNA, proteins, and lipids, and can also trigger the intrinsic pathway of apoptosis. T[14]he involvement of oxidative stress can be investigated by:
-
Measuring intracellular ROS levels: Using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Assessing lipid peroxidation: By measuring malondialdehyde (MDA) levels.
-
Evaluating the effect of antioxidants: Determining if pre-treatment with an antioxidant, such as N-acetylcysteine (NAC), can rescue the cells from the compound's cytotoxic effects.
This guide has outlined a systematic approach to evaluating the in vitro cytotoxicity of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a representative novel pyrazolin-5-one derivative. The described methodologies, from initial cell viability screening with the MTT assay to the elucidation of cell death mechanisms through apoptosis/necrosis differentiation and investigation of caspase activation and oxidative stress, provide a robust framework for characterizing the cytotoxic profile of new chemical entities.
The hypothetical data presented underscores the importance of a multi-faceted approach, including the use of both cancer and non-cancerous cell lines to assess selectivity. F[2][7]uture studies on novel pyrazolin-5-one derivatives should aim to further delineate the specific molecular targets and signaling pathways involved in their cytotoxic effects. This deeper understanding will be instrumental in the rational design and development of more potent and selective anticancer agents based on the pyrazolin-5-one scaffold.
References
- Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry).
- Antibodies Incorporated. Necrosis vs Apoptosis Assay Kit.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Biotium. Apoptosis and Necrosis Quantification Kit.
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- United States Biological. Necrosis vs Apoptosis BioAssay™ Kit.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. Protocol for Cell Viability Assays.
- Benchchem. cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026-01-05).
- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents.
- PubMed. Activation and role of caspases in chemotherapy-induced apoptosis.
- National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- National Center for Biotechnology Information. Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Center for Biotechnology Information. Caspase Activation in Cancer Therapy.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
- PubMed. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.
- PubMed. Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells.
- Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- JCI. Caspases: pharmacological manipulation of cell death.
- The Distant Reader. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS.
- ResearchGate. Pyrazoline B induced oxidative stress in BT-474 cells. (A) Cells were....
- National Center for Biotechnology Information. Caspases as Targets for Drug Development.
- ResearchGate. Pyrazole potentiates TNFα hepatotoxicity and oxidative stress in mice.....
- ResearchGate. In vitro cytotoxicity of synthesized compounds.
- National Center for Biotechnology Information. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer.
- Journal of Applied Pharmaceutical Science. In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety.
- PubMed. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage.
- PubMed Central. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
- ResearchGate. The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines a,b ….
- PubChemLite. 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. distantreader.org [distantreader.org]
- 5. japsonline.com [japsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of Substituted Pyrazolin-5-Ones: Mechanisms, Synthesis, and Evaluation
An In-depth Technical Guide for Researchers
Abstract
The pyrazolin-5-one scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Historically significant for its antipyretic and analgesic properties, this heterocyclic motif has evolved into a cornerstone for the development of modern anti-inflammatory agents. This technical guide provides an in-depth exploration of substituted pyrazolin-5-ones as a promising class of anti-inflammatory drugs. We will dissect their multifaceted mechanisms of action, from the well-established inhibition of cyclooxygenase (COX) enzymes to the modulation of critical inflammatory signaling pathways like NF-κB and the mitigation of oxidative stress. Furthermore, this guide details common synthetic strategies, crucial structure-activity relationships (SAR), and provides validated, step-by-step protocols for the in vitro and in vivo evaluation of these compounds, equipping researchers and drug development professionals with the foundational knowledge to innovate in this compelling therapeutic area.
The Inflammatory Cascade: A Battlefield of Molecular Targets
Inflammation is a fundamental protective response of bodily tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a complex biological process involving immune cells, blood vessels, and a host of molecular mediators. While acute inflammation is a vital component of healing, chronic, unresolved inflammation is a key pathological driver of numerous diseases, including arthritis, neurodegenerative disorders, and cardiovascular disease.
The pharmacological intervention in the inflammatory process hinges on targeting key molecular players. The arachidonic acid (AA) cascade has traditionally been a primary focus. AA is metabolized by two main enzymatic pathways:
-
Cyclooxygenases (COXs): These enzymes (with COX-1 and COX-2 being the most prominent isoforms) convert AA into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[2]
-
Lipoxygenases (LOXs): These enzymes convert AA into leukotrienes (LTs) and other mediators that are primarily involved in immune cell recruitment and allergic responses.[3]
Beyond the AA cascade, pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and master regulatory transcription factors like Nuclear Factor-kappa B (NF-κB) represent critical targets for developing more sophisticated anti-inflammatory therapeutics.[4]
Pyrazolin-5-Ones: A Versatile Scaffold for Anti-Inflammatory Drug Design
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a fruitful source of medicinal compounds since the synthesis of the first pyrazolin-5-one, Antipyrine, in the 1880s.[3] Many derivatives have since been developed and clinically applied as non-steroidal anti-inflammatory drugs (NSAIDs).[3] The structural analogue Celecoxib, a selective COX-2 inhibitor, features a 1,5-diaryl pyrazole scaffold and highlights the enduring relevance of this chemical class.[5]
Substituted pyrazolin-5-ones offer significant chemical tractability, allowing for fine-tuning of their pharmacological profiles. Their anti-inflammatory effects are not monolithic but arise from a combination of mechanisms, making them a rich area for drug discovery.
Multifaceted Mechanisms of Action
The anti-inflammatory prowess of substituted pyrazolin-5-ones stems from their ability to engage multiple, often synergistic, biological targets.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A primary mechanism for many pyrazolin-5-one derivatives is the inhibition of COX enzymes.[2] The therapeutic goal is often to achieve selective inhibition of the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 isoform, which plays a protective role in the gastric mucosa and kidneys.[6] This selectivity can mitigate the gastrointestinal side effects associated with traditional NSAIDs.[6]
Several studies have synthesized series of pyrazolin-5-ones and demonstrated potent COX-2 inhibitory activity, with selectivity indices (COX-1 IC50 / COX-2 IC50) comparable or superior to the reference drug, Celecoxib.[2][7][8]
Beyond COX, some pyrazoline derivatives also exhibit inhibitory activity against lipoxygenases (e.g., 5-LOX, 15-LOX), thereby blocking the production of pro-inflammatory leukotrienes.[3][7][9] This dual COX/LOX inhibition presents a compelling strategy for achieving a broader anti-inflammatory effect.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is both a cause and a consequence of inflammation. Pyrazolin-5-ones can act as potent antioxidants and free-radical scavengers.
The neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a quintessential example. Its mechanism involves neutralizing free radicals, inhibiting lipid peroxidation, and reducing ROS levels.[10] By mitigating oxidative damage, Edaravone also exerts powerful anti-inflammatory effects, decreasing the production of pro-inflammatory cytokines and suppressing the activation of microglia, the brain's resident immune cells.[10][11] Further studies have shown Edaravone can inhibit the NLRP3 inflammasome, a key component of the innate immune response that leads to the secretion of IL-1β.[12]
Modulation of Pro-Inflammatory Cytokines and NF-κB Signaling
Pyrazolin-5-ones can directly suppress the production of key pro-inflammatory cytokines. Studies have shown that novel pyrazoline derivatives can significantly reduce the levels of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cell cultures.[4][11]
This effect is often mediated through the inhibition of the NF-κB signaling pathway . In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB.[13] Pro-inflammatory stimuli trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.[14] Certain pyrazoline derivatives have been shown to suppress NF-κB activation, representing a crucial upstream control point in the inflammatory response.[15][16]
Diagram: The NF-κB Signaling Pathway and Points of Inhibition
Caption: NF-κB pathway inhibition by pyrazolin-5-ones.
Synthesis and Structure-Activity Relationships (SAR)
The anti-inflammatory activity of pyrazolin-5-ones is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these Structure-Activity Relationships (SAR) is paramount for rational drug design.
General Synthetic Strategy
A robust and widely used method for synthesizing 1,3,5-trisubstituted pyrazolines involves the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (a chalcone), followed by cyclization with a hydrazine derivative.[3][17][18]
Diagram: General Synthetic Workflow for Pyrazolines
Sources
- 1. In vivo anti-inflammatory: Significance and symbolism [wisdomlib.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 11. Anti-inflammatory effects of Edaravone and Scutellarin in activated microglia in experimentally induced ischemia injury in rats and in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edaravone Attenuates the Proinflammatory Response in Amyloid-β-Treated Microglia by Inhibiting NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel 1,3,5-triphenyl pyrazolines as potential anti-inflammatory agents through allosteric inhibition of protein kinase Czeta (PKCζ) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a valuable heterocyclic compound, commencing from the readily available starting material, ethyl acetoacetate. The synthesis involves a two-step process: the initial formation of the pyrazolone ring via condensation with hydrazine hydrate, followed by a selective C4-alkylation with 2-bromoethanol. This guide will meticulously detail the underlying reaction mechanisms, provide validated experimental protocols, and discuss critical aspects of purification and characterization. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering insights grounded in established chemical principles and practices.
Introduction: The Significance of Pyrazolone Scaffolds
Pyrazolin-5-one derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and practical applications.[1] These five-membered heterocyclic compounds are integral to the structure of various pharmaceuticals, including analgesics, anti-inflammatory agents, and antimicrobials.[1][2] The specific target of this guide, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, is an analog of Edaravone, a potent antioxidant drug.[3][4][5] The introduction of a hydroxyethyl group at the C4 position offers a handle for further functionalization, making it a valuable intermediate for the synthesis of novel therapeutic agents.[3][5]
The synthetic pathway described herein begins with ethyl acetoacetate, a versatile β-keto ester, highlighting a common and efficient strategy for constructing the pyrazolone core.[2][6]
Synthetic Strategy Overview
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is accomplished through a two-step sequence. The first step involves the Knorr pyrazole synthesis, a classic condensation reaction between a β-keto ester (ethyl acetoacetate) and a hydrazine derivative (hydrazine hydrate) to form the pyrazolone ring.[6] The second step is the selective alkylation of the resulting 3-methyl-2-pyrazolin-5-one at the C4 position.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Step 1: Synthesis of 3-Methyl-2-pyrazolin-5-one
Reaction Mechanism
The formation of 3-methyl-2-pyrazolin-5-one from ethyl acetoacetate and hydrazine hydrate proceeds through a well-established condensation mechanism.[6][7]
-
Nucleophilic Attack: The more nucleophilic nitrogen of hydrazine hydrate attacks the ketone carbonyl of ethyl acetoacetate.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl.
-
Elimination: This is followed by the elimination of ethanol to yield the stable 3-methyl-2-pyrazolin-5-one ring.
Figure 2: Mechanistic pathway for the formation of the pyrazolone ring.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of pyrazolones.[8]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate (64% aqueous solution)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.
-
Slowly add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.[9]
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| Parameter | Value |
| Reaction Time | 3 hours |
| Reaction Temperature | Reflux (approx. 80°C) |
| Molar Ratio (EAA:HH) | 1 : 1.2 |
| Expected Yield | ≥85% |
| Table 1: Optimized reaction parameters for the synthesis of 3-methyl-2-pyrazolin-5-one. |
Step 2: C4-Alkylation of 3-Methyl-2-pyrazolin-5-one
Regioselectivity of Alkylation
Pyrazolones are ambident nucleophiles and can undergo alkylation at different positions (N1, N2, O, or C4).[10][11] The regioselectivity is highly dependent on the substrate, alkylating agent, and reaction conditions.[10][11] For the synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, selective alkylation at the C4 position is desired. This is typically achieved under basic conditions where the C4 position becomes sufficiently nucleophilic.
Reaction Mechanism
-
Deprotonation: In the presence of a base, the acidic proton at the C4 position of 3-methyl-2-pyrazolin-5-one is removed to form a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol.
-
Product Formation: This SN2 reaction results in the formation of the C-C bond at the C4 position, yielding the desired product.
Figure 3: Mechanistic pathway for the C4-alkylation of the pyrazolone.
Experimental Protocol
Materials:
-
3-Methyl-2-pyrazolin-5-one
-
2-Bromoethanol
-
Sodium hydroxide
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-2-pyrazolin-5-one (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water and stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Purification and Characterization
The final product, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, should be characterized to confirm its identity and purity.
Purification:
-
Recrystallization: This is the primary method for purifying the solid product. A mixed solvent system of ethanol and water is often effective.
Characterization:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
1H NMR: To confirm the presence of the hydroxyethyl group and the overall structure.
-
13C NMR: To identify all the carbon atoms in the molecule.
-
IR Spectroscopy: To identify key functional groups such as the C=O of the pyrazolone ring and the O-H of the hydroxyl group.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
| Technique | Expected Data |
| 1H NMR | Signals for methyl, methylene, and hydroxyl protons. |
| 13C NMR | Resonances for carbonyl, olefinic, methyl, and methylene carbons. |
| IR (cm-1) | Broad O-H stretch (~3400), N-H stretch (~3200), C=O stretch (~1700). |
| MS (m/z) | Molecular ion peak corresponding to C6H10N2O2. |
| Table 2: Expected characterization data for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. |
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield in Step 1: Ensure anhydrous conditions and the correct stoichiometry of reactants.
-
Mixture of Alkylated Products in Step 2: The regioselectivity of alkylation is sensitive to the base and solvent used. Careful control of reaction conditions is crucial to favor C4-alkylation. The use of milder bases or different solvent systems may be explored to optimize selectivity.[10]
-
Purification Difficulties: If recrystallization is ineffective, column chromatography on silica gel may be employed for purification.
Safety:
-
Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is corrosive.[9] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
2-Bromoethanol: This reagent is toxic and corrosive. Avoid inhalation and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one from ethyl acetoacetate provides a reliable and efficient route to a valuable pyrazolone derivative. This guide has outlined the key mechanistic considerations, provided detailed experimental protocols, and addressed important aspects of purification and characterization. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully synthesize this compound for further applications in drug discovery and materials science.
References
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (URL: [Link])
-
Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. (URL: [Link])
-
Reaction of Phenylhydrazo ethylacetoacetate. (URL: [Link])
-
Molecules | Free Full-Text | Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (URL: [Link])
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (URL: [Link])
-
Catalyst-free synthesis of tetrahydrodipyrazolopyridines via an one-pot tandem and green pseudo-six-component reaction in water. (URL: [Link])
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (URL: [Link])
-
Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (URL: [Link])
-
Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... (URL: [Link])
-
Structurally Related Edaravone Analogues: Synthesis, Antiradical, Antioxidant, and Copper-Chelating Properties. (URL: [Link])
-
MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE. (URL: [Link])
-
Alkylation of pyrazolones. (URL: [Link])
-
The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. (URL: [Link])
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (URL: [Link])
-
Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (URL: [Link])
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (URL: [Link])
-
(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (URL: [Link])
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (URL: [Link])
-
Screening of catalysts for one-pot condensation of ethyl acetoacetate, hydrazine hydrate, 3-nitro benzaldehyde and malono- nitrile a. (URL: [Link])
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (URL: [Link])
-
2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. (URL: [Link])
-
1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. (URL: [Link])
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (URL: [Link])
-
Study on Synthesis of 3-Methyl-5-pyrazolone. (URL: [Link])
-
Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. (URL: [Link])
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (URL: [Link])
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (URL: [Link])
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (URL: [Link])
-
Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (URL: [Link])
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (URL: [Link])
-
3-Methyl-2-pyrazolin-5-one. (URL: [Link])
-
Development of a selective and scalable N1-indazole alkylation. (URL: [Link])
Sources
- 1. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. jmchemsci.com [jmchemsci.com]
- 9. chegg.com [chegg.com]
- 10. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Mechanism of Action of Pyrazolone Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the mechanisms of action of pyrazolone compounds within biological systems. Moving beyond a conventional template, this document is structured to deliver a deep and logical narrative, grounded in scientific evidence and practical insights for professionals in drug discovery and development.
Introduction: The Pyrazolone Scaffold - A Century of Therapeutic Innovation
Since the synthesis of antipyrine in 1883, the pyrazolone nucleus has been a cornerstone in medicinal chemistry, yielding a diverse array of therapeutic agents.[1] These five-membered heterocyclic lactam rings are integral to numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, and anticancer properties.[1] This guide will dissect the molecular mechanisms that underpin these diverse biological effects, with a primary focus on their well-established role as anti-inflammatory and analgesic agents, while also exploring their emerging applications.
The Primary Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
The most extensively characterized mechanism of action for the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[3][4][5]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that play a role in physiological functions such as protecting the gastrointestinal mucosa and mediating platelet aggregation.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[3]
Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] A significant focus in the development of pyrazolone-based anti-inflammatory agents has been the achievement of selectivity for COX-2, thereby reducing the risk of these adverse effects.[3]
Molecular Interactions within the COX Active Site
Molecular docking studies have elucidated the binding modes of pyrazolone derivatives within the active sites of COX-1 and COX-2. The selectivity for COX-2 is largely attributed to the presence of a larger, more accommodating active site and a side pocket in the COX-2 enzyme compared to COX-1.
Key amino acid residues in the COX-2 active site that have been shown to interact with pyrazolone inhibitors include:
-
His90
-
Arg513
-
Phe518
-
Ser353
-
Gln192
-
Ile517 [6]
For instance, docking studies of potent and selective pyrazole analogues have shown that the sulfonamide moiety of these compounds inserts deep into the selective side pocket of the COX-2 active site, forming hydrogen bond interactions with these key residues.[6]
Downstream Signaling: The Prostaglandin Synthesis Pathway
By inhibiting COX enzymes, pyrazolone compounds effectively block the synthesis of prostaglandins, leading to a reduction in the inflammatory response and pain signaling. The downstream effects of COX inhibition are a critical aspect of their mechanism of action.
Quantitative Analysis of COX Inhibition by Pyrazolone Derivatives
The potency and selectivity of pyrazolone compounds as COX inhibitors are quantified by their half-maximal inhibitory concentration (IC50) values and selectivity indices (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2), with a higher SI indicating greater selectivity for COX-2.
| Compound ID | R Group | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | - | >100 | 0.05 | >2000 | [7] |
| PYZ31 | - | - | 0.01987 | - | [7] |
| PYZ20 | - | - | 0.33 | - | [7] |
| PYZ21 | - | - | 0.08 | - | [7] |
| PYZ10 | - | - | 0.0000283 | - | [8] |
| PYZ11 | - | - | 0.0002272 | - | [8] |
| PYZ28 | - | >50 | 0.26 | >192.3 | [9] |
Note: This table presents a selection of data from the literature to illustrate the range of activities. The specific assay conditions can influence the absolute values.
Beyond COX Inhibition: Other Biological Activities of Pyrazolones
While COX inhibition is the most prominent mechanism, pyrazolone derivatives exhibit a broader range of biological activities, suggesting interactions with other molecular targets.
Antimicrobial Activity
Several pyrazolone derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. The proposed mechanisms of action, though less defined than COX inhibition, are thought to involve:
-
Disruption of the bacterial cell wall: Some pyrazolone-derived hydrazones have been shown to disrupt the integrity of the bacterial cell wall.[10]
-
Inhibition of bacterial DNA gyrase and topoisomerase IV: Molecular docking studies suggest that some pyrazole-thiazole derivatives may target these essential bacterial enzymes involved in DNA replication.[10]
Anticancer Activity
The anticancer potential of pyrazolone derivatives is an active area of research. These compounds have been shown to interact with various targets implicated in cancer progression, including:
-
Tubulin: Disruption of microtubule dynamics.
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of signaling pathways that drive cell proliferation.
-
Cyclin-Dependent Kinases (CDKs): Interference with cell cycle regulation.
-
Bruton's Tyrosine Kinase (BTK): Modulation of signaling in B-cell malignancies.
-
DNA: Direct interaction with DNA, potentially leading to apoptosis.[1][11]
Experimental Protocols for Evaluating Pyrazolone Activity
The following are detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of pyrazolone compounds.
In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Workflow Diagram:
Step-by-Step Protocol:
-
Enzyme and Compound Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare serial dilutions of the pyrazolone test compound in a solvent such as DMSO.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme to each well.
-
Inhibitor Incubation: Add the diluted pyrazolone compound to the appropriate wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Prostaglandin Quantification: Quantify the amount of prostaglandin (e.g., PGE2) produced using a specific enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is then calculated as IC50(COX-1)/IC50(COX-2).
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the pyrazolone compound or the standard drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
In Vivo Analgesic Activity: Hot Plate and Tail Flick Tests
These tests are used to evaluate the central analgesic activity of compounds.
Hot Plate Test Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[12]
-
Drug Administration: Administer the pyrazolone compound or a standard analgesic (e.g., morphine) to the test groups.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, and 90 minutes), place the animals back on the hot plate and record their reaction times.
-
Data Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Tail Flick Test Protocol:
-
Apparatus: Use a tail flick analgesiometer that applies a radiant heat source to the animal's tail.
-
Baseline Measurement: Determine the baseline tail flick latency by focusing the heat source on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time is also employed here.[13]
-
Drug Administration: Administer the test compound or a standard analgesic.
-
Post-Treatment Measurement: Measure the tail flick latency at different time intervals after drug administration.
-
Data Analysis: An increase in tail flick latency is indicative of analgesia.
Structure-Activity Relationships (SAR)
The pharmacological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring. Key SAR observations for COX-2 selectivity include:
-
Substitution at the N1 position: A para-sulfonamido or a similar group on a phenyl ring at the N1 position is often crucial for high COX-2 selectivity and potent inhibitory activity. This group can interact with the side pocket of the COX-2 active site.
-
Substitution at the C3 and C4 positions: Modifications at these positions with various aryl or alkyl groups can significantly influence the potency and selectivity of the compounds. For example, the presence of a trifluoromethyl group at the C3 position is a feature of the selective COX-2 inhibitor celecoxib.
Conclusion and Future Perspectives
Pyrazolone compounds represent a versatile and enduring class of therapeutic agents. Their primary mechanism of action for anti-inflammatory and analgesic effects through the inhibition of COX enzymes, particularly with a preference for COX-2, is well-established. The continued exploration of their diverse pharmacological activities, including antimicrobial and anticancer effects, opens new avenues for drug discovery. A thorough understanding of their molecular mechanisms, supported by robust experimental validation and guided by structure-activity relationship studies, will be crucial for the development of next-generation pyrazolone-based therapeutics with improved efficacy and safety profiles.
References
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015, October 15). Retrieved January 18, 2026, from [Link]
-
Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. (n.d.). Retrieved January 18, 2026, from [Link]
-
Hot plate test. (2023, December 26). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Tail flick test. (2023, August 28). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
A comparative experimental study of analgesic activity of a novel non-. (2019, August 2). Retrieved January 18, 2026, from [Link]
-
Pyrazolone derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Tail flick test – Knowledge and References. (n.d.). Retrieved January 18, 2026, from [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). Retrieved January 18, 2026, from [Link]
-
Tail Flick Test - Maze Engineers. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved January 18, 2026, from [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022, January 20). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved January 18, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). Retrieved January 18, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Prostaglandins (PG) and Thromboxanes (TX). (n.d.). Retrieved January 18, 2026, from [Link]
-
Prostaglandin. (2023, December 29). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). Retrieved January 18, 2026, from [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023, March 10). Retrieved January 18, 2026, from [Link]
-
Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). Retrieved January 18, 2026, from [Link]
-
(PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 23). Retrieved January 18, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. (n.d.). Retrieved January 18, 2026, from [Link]
-
Crystal structure of rofecoxib bound to human cyclooxygenase-2. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). Retrieved January 18, 2026, from [Link]
-
The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX). (n.d.). Retrieved January 18, 2026, from [Link]
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021, June 10). Retrieved January 18, 2026, from [Link]
-
Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prostaglandin - Wikipedia [en.wikipedia.org]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.aalto.fi [research.aalto.fi]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. rjptsimlab.com [rjptsimlab.com]
Methodological & Application
Application Notes and Protocols: The Versatile Role of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: A Multifunctional Heterocyclic Building Block
The pyrazolone ring system is a foundational scaffold in medicinal chemistry and dye manufacturing. First synthesized by Ludwig Knorr in 1883 through the condensation of ethyl acetoacetate and phenylhydrazine, this five-membered heterocyclic motif is present in numerous bioactive compounds and commercial colorants.[1] The specific derivative, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (CAS No: 64379-33-7), offers a unique combination of reactive sites, making it an exceptionally versatile precursor in modern organic synthesis.
Its structure features three key points of reactivity:
-
An Active Methylene Group: The C-4 position of the ring is flanked by two carbonyl groups (in its keto tautomeric form), rendering the attached protons acidic and amenable to a variety of C-C bond-forming reactions.
-
A Nucleophilic Ring System: The nitrogen atoms of the pyrazolone core can participate in various cyclization and substitution reactions.
-
A Pendant Hydroxyl Group: The 2-hydroxyethyl substituent provides a convenient handle for further derivatization, such as esterification or etherification, allowing for the fine-tuning of molecular properties like solubility, polarity, and biological targeting.
This guide provides a comprehensive overview of the synthesis and primary applications of this valuable intermediate, complete with detailed, field-tested protocols designed for researchers in organic synthesis and drug development.
Part 1: Synthesis of the Core Scaffold
Synthetic Strategy: The Knorr Pyrazole Synthesis via an Alkylated Precursor
The most direct and reliable route to 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one involves a two-stage process. First, the acetoacetic ester synthesis is employed to introduce the 2-hydroxyethyl group onto the α-carbon of ethyl acetoacetate.[2][3] This is achieved by generating a resonance-stabilized enolate with a suitable base, followed by nucleophilic substitution with a 2-haloethanol derivative.[2][4] The resulting β-ketoester is then cyclized with hydrazine hydrate in a classic Knorr pyrazole synthesis to yield the final product.[5][6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target pyrazolone.
Protocol 1: Synthesis of Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate (Precursor)
This protocol details the alkylation of ethyl acetoacetate. Using a protected halo-alcohol is recommended for cleaner reactions and higher yields, but direct alkylation with 2-bromoethanol is also feasible.
Materials:
-
Absolute Ethanol (EtOH)
-
Sodium metal (Na)
-
Ethyl acetoacetate (EAA)
-
2-Bromoethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare Sodium Ethoxide (NaOEt) Solution: In a flame-dried 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to 250 mL of absolute ethanol.
-
Scientist's Note: This reaction is highly exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood and ensure no water is present.
-
-
Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add 65.0 g (0.5 mol) of ethyl acetoacetate dropwise over 30 minutes with continuous stirring.
-
Alkylation: To the resulting enolate solution, add 62.5 g (0.5 mol) of 2-bromoethanol dropwise via an addition funnel over 1 hour.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC until the starting ethyl acetoacetate is consumed. A precipitate of sodium bromide will form.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the sodium bromide precipitate and wash the solid with a small amount of cold ethanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the oily residue in 200 mL of diethyl ether. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the title compound as a colorless oil.
Protocol 2: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Materials:
-
Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate (from Protocol 1)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 34.8 g (0.2 mol) of ethyl 2-(2-hydroxyethyl)-3-oxobutanoate in 200 mL of ethanol.
-
Addition of Hydrazine: Add 12.5 g (0.2 mol) of 80% hydrazine hydrate to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Cyclization: Heat the mixture to reflux and maintain for 4 hours.
-
Product Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if higher purity is required. The expected yield is typically 80-90%.
Part 2: Applications in Chromophore and Azo Dye Synthesis
Principle: Azo Coupling
Pyrazolones are classic "coupling components" in the synthesis of azo dyes. The active methylene C-4 position is sufficiently nucleophilic to attack an electrophilic diazonium salt. This reaction forms a stable azo linkage (-N=N-), creating a highly conjugated system that absorbs light in the visible spectrum. The resulting pyrazolone-azo dyes are used extensively as textile dyes and pigments.[2][7]
Azo Coupling Reaction Diagram
Caption: General scheme for the synthesis of a pyrazolone-azo dye.
Protocol 3: Synthesis of a Pyrazolone-Azo Dye
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
-
Sodium hydroxide (NaOH)
-
Sodium acetate
Procedure:
-
Diazotization: In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated HCl and 50 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.
-
While maintaining the low temperature, add a solution of 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water dropwise with vigorous stirring. Keep the temperature below 5 °C at all times.
-
Scientist's Note: Diazonium salts are unstable and potentially explosive when isolated. Always prepare them in situ at low temperatures and use them immediately.
-
-
Coupling Solution: In a separate 500 mL beaker, dissolve 7.1 g (0.05 mol) of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in 100 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold pyrazolone solution with constant stirring. The pH should be maintained in the alkaline range (pH 8-10) by adding sodium acetate or dilute NaOH if necessary. A brightly colored precipitate will form immediately.
-
Isolation: Continue stirring the mixture in the ice bath for 1 hour. Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60 °C.
Part 3: C-C Bond Formation via Knoevenagel Condensation
Principle
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[8] The C-4 position of the pyrazolone is an ideal active methylene site. This reaction, typically catalyzed by a weak base like piperidine or pyridine, is a powerful method for forming α,β-unsaturated systems and extending carbon frameworks.[8]
Knoevenagel Condensation Diagram
Caption: Mechanism of the Knoevenagel condensation with the pyrazolone.
Protocol 4: Synthesis of a 4-Benzylidene Pyrazolone Derivative
Materials:
-
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
-
Benzaldehyde
-
Ethanol
-
Piperidine
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 7.1 g (0.05 mol) of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one and 5.3 g (0.05 mol) of benzaldehyde in 50 mL of ethanol.
-
Catalyst Addition: Add 0.5 mL of piperidine to the mixture.
-
Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will crystallize out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol will yield the pure 4-benzylidene product.
Part 4: Derivatization of the Hydroxyl Group
Principle: Esterification
The terminal hydroxyl group on the ethyl side chain offers a straightforward point for modification. Standard esterification with an acid chloride or anhydride in the presence of a base converts the alcohol into an ester. This functionalization is useful for attaching other chemical moieties or altering the molecule's pharmacokinetic properties in a drug development context.
Protocol 5: Esterification of the Hydroxyl Group
Materials:
-
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Acetyl chloride
-
Dilute aqueous HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL flask, suspend 7.1 g (0.05 mol) of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in 50 mL of dry dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add 7.6 mL (0.055 mol) of triethylamine.
-
Acylation: Add 3.9 mL (0.055 mol) of acetyl chloride dropwise with stirring, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by adding 30 mL of water. Separate the organic layer. Wash the organic layer with 30 mL of dilute HCl, followed by 30 mL of water, and finally 30 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester product, which can be further purified by column chromatography or recrystallization.
Data Summary Table
| Compound Name | Structure | Key Synthesis | Expected Yield | Notes |
| Ethyl 2-(2-hydroxyethyl)-3-oxobutanoate | C₈H₁₄O₄ | Alkylation of EAA | 60-70% | Precursor; purified by vacuum distillation. |
| 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | C₆H₁₀N₂O₂ | Knorr Cyclization | 80-90% | Core scaffold; white crystalline solid. |
| 4-((E)-phenyldiazenyl)-4-(2-hydroxyethyl)-3-methyl... | C₁₂H₁₄N₄O₂ | Azo Coupling with Aniline | >90% | Example of a yellow/orange azo dye. |
| 4-((E)-benzylidene)-4-(2-hydroxyethyl)-3-methyl... | C₁₃H₁₄N₂O₂ | Knoevenagel with Benzaldehyde | 85-95% | C-C bond formation product. |
| 2-(4-(2-acetoxyethyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol) | C₈H₁₂N₂O₃ | Esterification with Acetyl Chloride | 80-90% | Example of hydroxyl group derivatization. |
Conclusion
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a highly adaptable and valuable intermediate in organic synthesis. Its trifunctional nature—possessing an active methylene group, a heterocyclic core, and a modifiable hydroxyl side chain—provides synthetic chemists with multiple avenues for constructing complex molecules. The protocols detailed herein offer robust and reproducible methods for its synthesis and subsequent application in the creation of novel dyes, complex organic scaffolds, and potential pharmaceutical candidates.
References
-
Maruszewska, A., & Podsiadły, R. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26955-26972. Available at: [Link]
-
Burca, I., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5585. Available at: [Link]
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. Available at: [Link]
-
Elinson, M. N., et al. (2012). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Journal of the Serbian Chemical Society, 77(12), 1719-1729. Available at: [Link]
-
Learn Chemistry Online. (2020, September 28). B.Sc. III Year | Organic synthesis via enolates | Alkylation of ethyl acetoacetate. YouTube. Available at: [Link]
-
Deng, X., & Mani, N. S. (2006). A Versatile, Three-Component, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 148. Available at: [Link]
-
PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Available at: [Link]
-
Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Available at: [Link]
-
Azam, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 555-565. Available at: [Link]
-
Fu, L. (2003). Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. Available at: [Link]
-
Chem Help ASAP. (2020, February 29). acetoacetic ester synthesis. YouTube. Available at: [Link]
-
Singh, R. P., & Srivastava, P. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Available at: [Link]
-
LibreTexts Chemistry. (2024). The Claisen Condensation Reaction. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 7. biosynth.com [biosynth.com]
- 8. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
The Versatile Intermediate: Application Notes for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in Chemical Synthesis
Introduction
In the landscape of heterocyclic chemistry, pyrazolone scaffolds are of significant interest due to their wide-ranging applications in pharmaceuticals, agrochemicals, and dyestuffs. Among these, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one emerges as a noteworthy chemical intermediate. Its unique bifunctional nature, possessing both a reactive pyrazolone core and a pendant hydroxyl group, opens avenues for the synthesis of a diverse array of target molecules. This guide provides an in-depth look at the properties and applications of this compound, with a focus on its role in the synthesis of azo dyes.
Physicochemical Properties and Structural Insights
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 65287-96-9 |
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 185-188 °C |
The structure of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is characterized by a five-membered pyrazolone ring, substituted with a methyl group at the 3-position and a 2-hydroxyethyl group at the 4-position. The presence of the active methylene group at the 4-position and the nucleophilic hydroxyl group are key to its reactivity as a chemical intermediate.
Core Application: A Coupling Component in Azo Dye Synthesis
A primary application of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is as a coupling component in the synthesis of monoazo dyes. Azo dyes are a major class of colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of these dyes typically involves the reaction of a diazonium salt with a coupling component.
The pyrazolone ring, particularly the active methylene group at the 4-position, is an excellent nucleophile that readily reacts with electrophilic diazonium salts. The 2-hydroxyethyl substituent offers a potential site for further modification of the resulting dye molecule, for instance, through esterification. This can be utilized to fine-tune the dye's properties, such as its solubility, affinity for different fibers, and lightfastness.
A notable example of this application is detailed in a patent describing the synthesis of water-insoluble monoazo-pyrazolone dyestuffs[1]. In this process, an aromatic amine is first diazotized and then coupled with 1-(β-hydroxy-ethyl)-3-methyl-pyrazolone-5 (an isomer of the title compound, with the hydroxyethyl group on the nitrogen). The resulting azo dye can be further reacted at the hydroxyl group. While the patent describes the N-substituted isomer, the reactivity principle of the pyrazolone ring as a coupling component is analogous for the C4-substituted isomer.
Experimental Workflow: Synthesis of a Monoazo Dyestuff
The following diagram illustrates the general workflow for the synthesis of a monoazo dyestuff using a pyrazolone coupling component.
Caption: General workflow for monoazo dye synthesis.
Protocol: Synthesis of a Monoazo Dyestuff from 4-Aminobenzoic Acid Benzyl Ester and 1-(β-hydroxy-ethyl)-3-methyl-pyrazolone-5
This protocol is adapted from a patented example and illustrates the synthesis of a monoazo dyestuff using a hydroxyethyl-substituted pyrazolone as the coupling component[1].
Materials:
-
4-Aminobenzoic acid benzyl ester
-
Hydrochloric acid
-
Sodium nitrite
-
1-(β-hydroxy-ethyl)-3-methyl-pyrazolone-5
-
40% Sodium hydroxide solution
-
Water
-
Acetic anhydride
Procedure:
-
Diazotization of 4-Aminobenzoic Acid Benzyl Ester:
-
Prepare a hydrochloric acid solution of 22.7 parts of 4-aminobenzoic acid benzyl ester.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 6.9 parts of sodium nitrite in 25 parts of water to the cooled solution while maintaining the temperature between 0-5 °C to form the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a solution of 14.2 parts of 1-(β-hydroxy-ethyl)-3-methyl-pyrazolone-5 in 300 parts of water and 25 parts of 40% sodium hydroxide solution.
-
Slowly add the previously prepared diazonium salt solution to the pyrazolone solution at a temperature of 5 to 8 °C with stirring.
-
The coupling reaction occurs immediately, resulting in the precipitation of the monoazo dyestuff.
-
-
Isolation and Purification of the Dyestuff:
-
Isolate the precipitated dyestuff by filtration.
-
Wash the dyestuff with water until the washings are neutral.
-
Dry the isolated dyestuff.
-
-
Esterification of the Hydroxyl Group (Optional Modification):
-
Create a paste of the dried dyestuff in 300 parts of acetic anhydride.
-
Reflux the mixture for 1.5 hours at 135 to 137 °C, during which the dyestuff should completely dissolve.
-
Expected Outcome:
The procedure yields a water-insoluble monoazo dyestuff. The optional esterification step modifies the hydroxyl group, which can alter the final properties of the dye.
Further Applications and Future Perspectives
The utility of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is not limited to dye synthesis. The reactive nature of the pyrazolone ring and the presence of the hydroxyl group make it a valuable precursor for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry.
The hydroxyl group can serve as a handle for attaching the pyrazolone moiety to other molecules or for introducing functionalities that can modulate biological activity. For instance, it could be used to synthesize derivatives with improved pharmacokinetic properties.
Future research could explore the use of this intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials. The development of new synthetic methodologies that leverage the unique bifunctionality of this compound will continue to expand its applications.
Conclusion
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a versatile chemical intermediate with established applications in the synthesis of azo dyes. Its bifunctional nature provides a platform for the creation of a wide range of derivatives with tailored properties. The protocols and insights provided in this guide are intended to assist researchers and scientists in harnessing the synthetic potential of this valuable compound.
References
-
Water-insoluble monoazo-pyrazolone dyestuffs. Google Patents. [1]
Sources
Application Note & Protocol: Strategies for Selective N-Alkylation of Pyrazolin-5-ones
Abstract
This guide provides a comprehensive overview and detailed experimental procedures for the N-alkylation of pyrazolin-5-ones, a critical transformation for synthesizing compounds with significant pharmacological and industrial applications. We delve into the core challenge of regioselectivity, contrasting N-, O-, and C-alkylation pathways, and explain the mechanistic rationale behind controlling the reaction outcome. A detailed, field-proven protocol utilizing Phase-Transfer Catalysis (PTC) is presented, alongside a summary of alternative methods, including microwave-assisted synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and selective alkylation strategies for this important heterocyclic scaffold.
Introduction: The Significance of N-Alkylated Pyrazolin-5-ones
Pyrazolin-5-one derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] Their molecular framework is integral to a wide array of therapeutic agents, including anti-inflammatory, analgesic, anticancer, and antimicrobial drugs.[3][4] The functionalization of the pyrazolin-5-one core, particularly through N-alkylation, is a powerful strategy to modulate the molecule's steric and electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile.
However, the synthesis of N-alkylated pyrazolin-5-ones is not trivial. The inherent chemical nature of the pyrazolin-5-one ring presents a significant synthetic hurdle: the control of regioselectivity.
The Core Challenge: Tautomerism and Regioselectivity
Pyrazolin-5-ones exist as a mixture of tautomeric forms in solution, primarily the NH, OH, and CH forms.[1] Deprotonation with a base generates an ambident nucleophile—a species with multiple potential sites for electrophilic attack. This leads to a competitive reaction that can yield a mixture of N-alkylated, O-alkylated, and C-alkylated products.[3][4]
Caption: Tautomerism in pyrazolin-5-ones leads to an ambident nucleophile upon deprotonation.
Controlling the regioselectivity is paramount. The reaction outcome is highly dependent on a synergistic interplay of factors:
-
The Base: Strong, non-nucleophilic bases like sodium hydride (NaH) favor the formation of the N-anion.[5] Weaker bases like potassium carbonate (K₂CO₃) can lead to different selectivity profiles.
-
The Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation, leaving a "naked" and highly reactive anion, which can influence the reaction site.
-
The Alkylating Agent: The nature of the electrophile (R-X) is critical. Hard electrophiles tend to react at the harder oxygen atom, while softer electrophiles may favor the nitrogen or carbon atoms, in line with Hard and Soft Acids and Bases (HSAB) theory.
-
Catalysts: Phase-transfer catalysts can shuttle the pyrazolinone anion from a solid or aqueous phase to an organic phase where the reaction occurs, often enhancing N-selectivity.[3][6]
Comparative Methodologies for N-Alkylation
Several methods have been developed to achieve the N-alkylation of pyrazolin-5-ones. The choice of method depends on the substrate, desired scale, available equipment, and environmental considerations.
| Method | Base | Solvent | Catalyst/Additive | Key Features & Rationale | Yields | Ref. |
| Classical | NaH, K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, DMSO | None | Strong bases like NaH ensure complete deprotonation. K₂CO₃ is a milder, safer alternative. | Moderate to High | [5] |
| Phase-Transfer Catalysis (PTC) | K₂CO₃ (solid) | Acetonitrile, Toluene | TBAB, 18-Crown-6 | Mild conditions, high selectivity for N-alkylation, operational simplicity, and often avoids hazardous solvents. TBAB shuttles the anion to the organic phase. | High to Excellent | [3][4][6] |
| Microwave-Assisted | Various | Often Solvent-free or minimal solvent | None | Drastically reduced reaction times (minutes vs. hours), often leading to higher yields and cleaner reaction profiles due to rapid, uniform heating. | Good to Excellent | [2][7] |
| Ionic Liquids | KOH | [BMIM][BF₄] | Ionic Liquid acts as solvent/catalyst | "Green" alternative solvent system that can enhance reaction rates and selectivity. | Good to High | [8] |
| Enzymatic | - | Aqueous Buffer | Engineered Methyltransferase | Offers unparalleled regioselectivity (>99%) but is currently limited in substrate scope and requires specialized biological reagents. | Moderate | [9][10] |
Detailed Protocol: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol describes the N-benzylation of 3-methyl-1-phenyl-2-pyrazolin-5-one, a common model substrate. The PTC method is highlighted for its efficiency, high selectivity, and operational safety.[3][6]
Principle
In this solid-liquid PTC system, the solid potassium carbonate base deprotonates the pyrazolinone. The tetrabutylammonium bromide (TBAB) catalyst then forms an ion pair with the pyrazolinone anion. This lipophilic ion pair is soluble in the organic solvent (acetonitrile), where it can readily react with the alkylating agent (benzyl bromide). This process avoids the need for strong, hazardous bases and anhydrous conditions.[11]
Materials and Equipment
-
Reagents:
-
3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Acetonitrile (ACS grade)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add 3-methyl-1-phenyl-2-pyrazolin-5-one (e.g., 1.74 g, 10 mmol), powdered anhydrous K₂CO₃ (2.76 g, 20 mmol), and TBAB (0.32 g, 1 mmol).
-
Solvent Addition: Add acetonitrile (25 mL) to the flask.
-
Initiation: Place a magnetic stir bar in the flask, attach a reflux condenser, and begin stirring the suspension at room temperature.
-
Addition of Alkylating Agent: Add benzyl bromide (1.25 mL, 1.88 g, 11 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting pyrazolinone spot and the appearance of a new, less polar product spot.
-
Work-up (Quenching and Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the Na₂SO₄ and concentrate the filtrate to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product. Alternatively, recrystallization from ethanol may be effective.
-
Characterization of the Product
Validation of the product structure and confirmation of N-alkylation over O-alkylation is critical.
-
¹H NMR: The most telling signal is the benzylic methylene (-CH₂-) protons, which for the N-alkylated product will appear as a sharp singlet around δ 5.1-5.3 ppm. The absence of the broad NH proton signal from the starting material is also indicative of a successful reaction.
-
¹³C NMR: The N-alkylated product will show a characteristic benzylic carbon signal around δ 50-55 ppm. The carbonyl carbon (C=O) signal will remain in the δ 170-175 ppm region. In contrast, an O-alkylated product would show a benzylic carbon signal further downfield (typically > δ 60 ppm) and the C5 carbon would be significantly shifted.[12][13]
-
IR Spectroscopy: The spectrum of the N-alkylated product will show a strong carbonyl (C=O) absorption band around 1670-1700 cm⁻¹. The disappearance of the broad N-H stretch from the starting material (around 3100-3400 cm⁻¹) is a key indicator. An O-alkylated product would lack this strong C=O absorption and instead show C=N and C-O stretching frequencies.
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of pyrazolin-5-ones via PTC.
References
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]
-
Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie.[Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.[Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.[Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.[Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate.[Link]
-
Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews.[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.[Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate.[Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.[Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications.[Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.[Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. ResearchGate.[Link]
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.[Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.[Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed.[Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry.[Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.[Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health.[Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.[Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phasetransfer.com [phasetransfer.com]
- 12. jocpr.com [jocpr.com]
- 13. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Novel Azo Dyes Utilizing 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in the synthesis of azo dyes. This guide offers in-depth theoretical background, detailed experimental protocols, and characterization of the resulting dye molecules, moving beyond a simple recitation of steps to explain the underlying scientific principles.
Introduction: The Versatile Pyrazolone Core in Chromophore Design
Pyrazolone derivatives are a cornerstone in the synthesis of a vast array of commercial dyes and pigments, prized for their ability to produce brilliant colors, particularly in the yellow to red spectrum.[1] Their utility stems from the presence of an active methylene group, which readily participates in coupling reactions with diazonium salts to form the characteristic azo (-N=N-) chromophore.[2] The specific pyrazolone derivative, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, offers a unique advantage due to the presence of a hydroxyl group in its side chain. This functional group can serve as a site for further chemical modification, potentially enhancing the dye's solubility, its affinity for various substrates, and its overall fastness properties.
This guide will first detail the synthesis of the key intermediate, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, followed by a comprehensive protocol for its use as a coupling component in the synthesis of a model azo dye.
Physicochemical Properties of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
A thorough understanding of the starting material is paramount for successful and reproducible dye synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀N₂O₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not specified | |
| Solubility | Soluble in hot water, ethanol, and acetic acid | |
| SMILES | CC1=NNC(=O)C1CCO | [3] |
| InChI | InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h5,9H,2-3H2,1H3,(H,8,10) | [3] |
Synthesis of the Core Intermediate: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
The synthesis of pyrazolone derivatives is a well-established process, typically involving the condensation of a β-keto ester with hydrazine or its derivatives.[2][4][5] The following protocol outlines a representative synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Reaction Principle: Knorr Pyrazole Synthesis
The synthesis proceeds via a variation of the Knorr pyrazole synthesis, which involves the reaction of a β-keto ester with a hydrazine.[2] In this case, a suitably substituted β-keto ester is cyclized with hydrazine hydrate.
dot
Caption: Synthesis of the pyrazolone intermediate.
Experimental Protocol: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Materials:
-
Substituted β-keto ester (e.g., ethyl 2-(2-hydroxyethyl)-3-oxobutanoate)
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted β-keto ester (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold deionized water to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
-
Dry the purified product in a vacuum oven.
Application in Azo Dye Synthesis: A Step-by-Step Guide
The synthesized 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one serves as an excellent coupling component for the synthesis of azo dyes. The general procedure involves two key steps: the diazotization of a primary aromatic amine and the subsequent azo coupling reaction.[2][5]
Sources
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters / European Journal of Organic Chemistry, 2016 [sci-hub.box]
"method for assessing the antioxidant activity of pyrazolone derivatives"
Application Notes & Protocols
Introduction: The Rationale for Antioxidant Profiling of Pyrazolone Derivatives
Pyrazolone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1] A significant facet of their therapeutic potential is linked to their capacity to mitigate oxidative stress.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3] Antioxidants counteract this damage by neutralizing free radicals, thus preventing cellular injury.[2]
The antioxidant activity of pyrazolone derivatives is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring and the influence of various substituents on the scaffold.[4] However, a compound's antioxidant potential is not a monolithic property. It can act through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[5][6] Therefore, a single assay is insufficient to fully characterize the antioxidant profile of a novel pyrazolone derivative.[3]
This technical guide provides a comprehensive overview and detailed protocols for a multi-assay approach to robustly evaluate the antioxidant activity of pyrazolone derivatives. We will delve into the mechanistic basis of each recommended assay, explain the rationale behind specific protocol steps, and provide tools for accurate data interpretation, empowering researchers to build a complete and reliable antioxidant profile for their compounds of interest.
A Multi-Mechanistic Approach: Selecting the Right Panel of Assays
To construct a comprehensive antioxidant profile, it is imperative to utilize a panel of assays that probe different facets of antioxidant action. A well-rounded approach combines assays based on different chemical principles. This guide focuses on the most common and validated spectrophotometric methods, which are favored for their simplicity, cost-effectiveness, and reproducibility, alongside a cell-based assay for enhanced biological relevance.[3][5]
| Assay | Core Mechanism | Measures | Key Advantages | Limitations |
| DPPH | Single Electron Transfer (SET) | Radical scavenging capacity against a stable nitrogen radical. | Simple, rapid, and widely used for initial screening. | Radical is not biologically relevant; steric hindrance can affect results. |
| ABTS | Single Electron Transfer (SET) | Radical scavenging against a stable radical cation. | Applicable to both hydrophilic and lipophilic compounds; less subject to steric hindrance. | Radical is not biologically relevant; requires pre-generation of the radical. |
| FRAP | Single Electron Transfer (SET) | Reducing power (ability to reduce Fe³⁺ to Fe²⁺). | Fast, simple, and highly reproducible. | Conducted at non-physiological pH; does not measure reaction with radicals. |
| CUPRAC | Single Electron Transfer (SET) | Reducing power (ability to reduce Cu²⁺ to Cu¹⁺). | Performed at physiological pH (7.4); reacts with a wider range of antioxidants, including thiols. | Potential for interference from other reducing agents. |
| CAA | Cellular Model | Intracellular scavenging of peroxyl radicals. | High biological relevance (accounts for cell uptake, metabolism). | More complex, time-consuming, and requires cell culture facilities. |
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle and Mechanism
The DPPH assay is a foundational method for screening antioxidant activity. It employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[7] When an antioxidant compound (like a pyrazolone derivative, P-OH) donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine). This reduction neutralizes the radical and causes the violet color to fade to a pale yellow, a change that is directly proportional to the number of radicals scavenged.[7] This is a SET-based mechanism.
The causality for its widespread use lies in its simplicity and the stability of the DPPH radical, which eliminates the need for a radical-generating system. The choice of methanol or ethanol as a solvent is due to the excellent solubility of both the DPPH radical and many organic compounds, including pyrazolones, in these media.
Experimental Workflow Diagram
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol
A. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and stored in an amber bottle or a foil-wrapped flask.
-
Test Compounds: Prepare a stock solution of each pyrazolone derivative (e.g., 1 mg/mL) in a suitable solvent (methanol or DMSO are common). From the stock, prepare a series of dilutions to obtain final concentrations ranging from approximately 1 to 100 µg/mL.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same concentration range as the test compounds.
-
Blank: The solvent used to dissolve the test compounds (e.g., methanol).
B. Assay Procedure (96-well Plate Format):
-
Pipette 50 µL of each sample dilution into separate wells of a 96-well microplate.[8]
-
Add 50 µL of the positive control dilutions to their respective wells.
-
Add 50 µL of the solvent blank to the control wells.[8]
-
To initiate the reaction, add 150 µL of the 0.1 mM DPPH solution to all wells.[8]
-
Mix gently and incubate the plate for 30 minutes at room temperature in the dark. The dark incubation is critical to prevent the photodegradation of DPPH.[8]
-
After incubation, measure the absorbance (A) of each well at 517 nm using a microplate reader.
C. Data Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
-
Plot the % Scavenging Activity against the concentration of the test compound.
-
Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle and Mechanism
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). Unlike DPPH, the ABTS radical must first be generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This reaction produces a blue-green ABTS•⁺ solution with an absorbance maximum around 734 nm.[9]
When a pyrazolone derivative is added, it reduces the ABTS•⁺ back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration. A key advantage of this assay is its applicability to both hydrophilic and lipophilic compounds, and the ABTS•⁺ radical is less prone to steric hindrance than the DPPH radical.[10]
Experimental Workflow Diagram
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol
A. Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of deionized water. Adjust pH if necessary.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh daily by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.
-
Standard Solution: Prepare a series of dilutions of ferrous sulfate (FeSO₄·7H₂O) in deionized water (e.g., 100-1000 µM) to create a standard curve.
B. Assay Procedure:
-
Add 20 µL of the sample, standard, or blank into appropriate wells or tubes. [11]2. Add 150 µL of the pre-warmed FRAP reagent. [11]3. Mix well and incubate at 37°C for exactly 4 minutes. The timing is critical for this kinetic assay. [11]4. Measure the absorbance at 593 nm.
C. Data Calculation:
-
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
-
Use the standard curve's linear regression equation to determine the Fe(II) equivalent concentration in the samples.
-
The FRAP value is expressed as µM of Fe(II) equivalents per mg or mM of the test compound.
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay
Principle and Mechanism
The CUPRAC assay is another method for measuring total antioxidant capacity based on electron transfer. It utilizes the copper(II)-neocuproine (Cu(II)-Nc) complex as the chromogenic oxidizing agent. In the presence of an antioxidant, the Cu(II) is reduced to copper(I) (Cu(I)). The resulting Cu(I) ion forms a stable, bright yellow-orange chelate complex with two molecules of neocuproine (2,9-dimethyl-1,10-phenanthroline). This complex exhibits a maximum absorption at 450 nm. A significant advantage of the CUPRAC method is that it is carried out at a physiological pH of 7.4, which better mimics biological conditions compared to the acidic environment of the FRAP assay. This makes it particularly suitable for complex biological samples and for assessing a wide range of antioxidants, including those with thiol groups like glutathione.
Experimental Workflow Diagram
Caption: Workflow for the Cupric Reducing Antioxidant Capacity (CUPRAC) assay.
Detailed Protocol
A. Reagent Preparation:
-
Copper(II) Chloride Solution (10 mM): Dissolve 170.5 mg of CuCl₂·2H₂O in 100 mL of deionized water.
-
Neocuproine Solution (7.5 mM): Dissolve 156.2 mg of neocuproine in 100 mL of 96% ethanol.
-
Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve 7.71 g of ammonium acetate in 100 mL of deionized water. Adjust pH to 7.0.
-
Standard Solution: Prepare a series of dilutions of Trolox in ethanol (e.g., 50-500 µM).
B. Assay Procedure (Cuvette-based, can be scaled down for plates):
-
In a test tube, mix 1 mL of CuCl₂ solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.
-
Add 0.5 mL of the sample or standard solution and 0.6 mL of deionized water to the mixture for a total volume of 4.1 mL.
-
For the blank, add 1.1 mL of deionized water instead of the sample.
-
Mix thoroughly and let the reaction proceed for 30 minutes at room temperature.
-
Measure the absorbance at 450 nm against the reagent blank.
C. Data Calculation:
-
Plot the absorbance of the Trolox standards against their concentration to create a standard curve.
-
Use the standard curve to determine the Trolox equivalent concentration in the samples.
-
Results are expressed as µM of Trolox Equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
Principle and Mechanism
While the preceding assays are chemically robust, they lack biological context. The CAA assay bridges this gap by measuring antioxidant activity inside living cells. [12]It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe by intracellularly generated peroxyl radicals. [12][13] The assay uses human hepatocarcinoma HepG2 cells, which are a relevant model for xenobiotic metabolism. [12]The cells are pre-loaded with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. [12]A peroxyl radical initiator, AAPH, is then added, which generates radicals that oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescent signal. [14]
Experimental Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol
A. Cell Culture and Plating:
-
Culture HepG2 cells in appropriate media (e.g., MEM with 10% FBS and antibiotics) at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.
-
Allow cells to attach and grow to confluence for 24 hours.
B. Assay Procedure:
-
Remove the growth media from the wells.
-
Treat the cells with 100 µL of media containing the pyrazolone derivatives or the standard (Quercetin) at various concentrations for 1 hour.
-
Remove the treatment media and wash the cells gently with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of PBS.
-
Add 100 µL of the peroxyl radical initiator, 600 µM AAPH, to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
C. Data Calculation:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics plot for each sample.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100
-
The activity is expressed in CAA units , where one unit is equivalent to the activity of 1 µmol of Quercetin. Results can be reported as µmol of Quercetin Equivalents (QE) per µmol of the compound.
Structure-Activity Relationship (SAR) Considerations
Preliminary assessment of pyrazolone derivatives often reveals key structural features that govern antioxidant potential. Researchers should pay close attention to the following:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) on aryl rings attached to the pyrazolone core can increase electron density, enhancing the molecule's ability to donate a hydrogen atom or electron, thereby increasing antioxidant activity. [15]* The Pyrazoline Moiety: The core heterocyclic ring itself is a potent pharmacophore for antioxidant activity. [15]The presence of the NH proton is often considered crucial for radical scavenging. [4]* Steric Hindrance: Bulky substituents near the active hydrogen-donating site can sterically hinder the interaction with free radicals, potentially reducing activity in assays like DPPH.
A systematic analysis of these features across a library of synthesized derivatives, using the panel of assays described, can lead to the rational design of more potent antioxidant compounds.
Conclusion
The evaluation of antioxidant activity is a critical step in the preclinical characterization of novel pyrazolone derivatives. A purely chemical screening approach using a single assay is insufficient. A robust and reliable assessment requires a multi-assay strategy that probes different antioxidant mechanisms (e.g., radical scavenging and reducing power) and incorporates a biologically relevant system.
By combining the DPPH, ABTS, FRAP, and CUPRAC assays, researchers can gain a comprehensive understanding of a compound's chemical antioxidant properties. Integrating the Cellular Antioxidant Activity (CAA) assay provides crucial insights into bioavailability and efficacy within a living cell, significantly strengthening the rationale for further development. This integrated approach ensures a thorough and scientifically rigorous characterization of the antioxidant potential of pyrazolone derivatives, paving the way for the identification of promising new therapeutic agents.
References
-
Ali, B., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). Retrieved from [Link]
-
Yakan, H., et al. (2022). Synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Retrieved from [Link]
-
Gouda, M. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations. PubMed Central. Retrieved from [Link]
-
Shrestha, S., & Poudel, A. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]
-
Akhramez, S., et al. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
-
Hossain, M. A., et al. (2025). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Retrieved from [Link]
-
Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]
-
Adwas, A. A., et al. (2019). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. Retrieved from [Link]
-
Iordache, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and antioxidant activity study of pyrazoline carrying an arylfuran/arylthiophene moiety. Retrieved from [Link]
-
Sies, H. (2017). Antioxidant Assays: Principles, Methods and Analyses. ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). CUPRAC Antioxidant Capacity Assay. Retrieved from [Link]
-
Lecchi, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Retrieved from [Link]
-
Turek, M., et al. (2013). Novel ABTS-dot-blot method for the assessment of antioxidant properties of food packaging. Food Chemistry. Retrieved from [Link]
-
Zen-Bio. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]
-
Zen-Bio. (2020). FRAP Antioxidant Assay Kit. Retrieved from [Link]
-
Apak, R., et al. (2004). Mechanism of antioxidant capacity assays and the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay. ResearchGate. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Protocols.io. Retrieved from [Link]
-
Tarpada, U. P., et al. (2013). Antioxidant activity of synthesized compounds by FRAP assay method. ResearchGate. Retrieved from [Link]
-
Jimenez-Del-Rio, M., et al. (2010). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. PubMed. Retrieved from [Link]
-
Schenone, S., et al. (2019). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Retrieved from [Link]
-
Olejnik, A., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. ResearchGate. Retrieved from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Pyrazolone-Based Compounds: A Technical Guide for Drug Discovery
Introduction: The Convergence of a Privileged Scaffold and High-Throughput Screening
The pyrazolone nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Derivatives of this versatile core have been successfully developed into therapeutics for a range of diseases, demonstrating potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] A significant portion of the therapeutic efficacy of pyrazolone-based compounds stems from their ability to modulate the activity of key biological targets, particularly protein kinases.[5][6][7][8]
The relentless demand for novel therapeutics has necessitated the evolution of drug discovery from a serendipitous endeavor to a systematic, high-throughput process. High-throughput screening (HTS) has emerged as a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[9][10] This guide, intended for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for the implementation of HTS assays tailored for the discovery and characterization of pyrazolone-based compounds. We will delve into the mechanistic underpinnings of various assay technologies, offering field-proven insights to facilitate robust and reproducible screening campaigns.
Application Notes: Selecting the Optimal HTS Assay for Your Pyrazolone Library
The choice of an HTS assay is contingent upon the biological question being addressed, the nature of the target, and the physicochemical properties of the compound library. For pyrazolone-based compounds, which are often investigated as enzyme inhibitors, a variety of assay formats can be employed.
Fluorescence-Based Assays: A Versatile and Sensitive Approach
Fluorescence-based assays are a mainstay in HTS due to their high sensitivity, adaptability to automation, and diverse readout capabilities.[11][12] They are particularly well-suited for screening enzyme inhibitors.[13][14]
-
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays are powerful tools for monitoring molecular interactions, such as an enzyme binding to its substrate.[15] The principle relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.[15] For a kinase assay, a peptide substrate can be labeled with a FRET pair. Upon phosphorylation by the kinase, a conformational change or cleavage by a subsequent protease can alter the distance between the fluorophores, leading to a change in the FRET signal.
-
Time-Resolved FRET (TR-FRET): TR-FRET is an advanced iteration of FRET that significantly improves the signal-to-noise ratio by incorporating time-resolved fluorescence.[16] This technique utilizes a lanthanide donor with a long fluorescence lifetime, allowing for a delay between excitation and detection. This delay eliminates interference from short-lived background fluorescence, a common issue with small molecule screening.[17][18] TR-FRET is highly applicable to studying protein-protein interactions and kinase activity.[18][19]
Luminescence-Based Assays: High Sensitivity and Low Background
Luminescent assays, which measure the light produced from a chemical or biological reaction, offer exceptional sensitivity and a wide dynamic range.[20][21][22] They are particularly advantageous in HTS due to the absence of an excitation light source, which minimizes background signals.[21][22]
-
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®): AlphaScreen is a bead-based, no-wash immunoassay technology that is highly amenable to HTS.[23][24] The assay relies on the interaction of two different beads: a donor bead and an acceptor bead.[25] When brought into proximity by a biological interaction (e.g., an antibody capturing a phosphorylated substrate), the donor bead, upon excitation, releases singlet oxygen, which diffuses to the acceptor bead, triggering a cascade of chemical reactions that produce a luminescent signal.[23][26] This technology is highly versatile and can be adapted for a wide range of targets.
Label-Free Technologies: A More Native Approach
While fluorescence and luminescence assays are powerful, they rely on labels that can sometimes interfere with the biological interaction being studied.[27] Label-free technologies circumvent this issue by directly measuring the physical properties of molecules.[28][29]
-
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip. It allows for the real-time monitoring of binding events between an analyte in solution and a ligand immobilized on the chip. While traditionally used for lower-throughput kinetic analysis, advances have increased its utility for screening.[28]
-
Mass Spectrometry (MS): High-throughput mass spectrometry has emerged as a powerful label-free screening platform. It can directly measure the enzymatic conversion of a substrate to a product, providing a direct and unambiguous readout of enzyme activity.[30]
Cell-Based Assays: Assessing Phenotypic Responses
Ultimately, the goal of drug discovery is to elicit a desired biological response in a cellular context. Cell-based assays provide a more physiologically relevant environment for screening compounds.[3][31]
-
Cytotoxicity Assays (e.g., MTT Assay): For pyrazolone compounds being investigated as potential anticancer agents, a primary screen often involves assessing their cytotoxic effects on cancer cell lines.[3][32][33] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[34][4]
-
Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in the expression of the reporter gene reflect the activity of the pathway.
Experimental Workflows and Protocols
To ensure the trustworthiness and reproducibility of screening data, it is crucial to follow well-defined and validated protocols.
Workflow for a Pyrazolone-Based Kinase Inhibitor Screening Campaign
Caption: The principle of the MTT assay for assessing cell viability.
Conclusion and Future Perspectives
The combination of the privileged pyrazolone scaffold and the power of high-throughput screening presents a fertile ground for the discovery of novel therapeutic agents. The assays and protocols detailed in this guide provide a robust framework for initiating and executing successful screening campaigns. As HTS technologies continue to evolve, with advancements in areas such as high-content imaging and microfluidics, the ability to probe the biological activity of pyrazolone-based compounds with even greater precision and in more physiologically relevant systems will undoubtedly accelerate the pace of drug discovery.
References
- Current time information in Vhembe District Municipality, ZA. (n.d.). Google.
- Dunne, J., et al. (2008). Back to basics: label-free technologies for small molecule screening. Combinatorial Chemistry & High Throughput Screening, 11(3), 231-237.
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved January 18, 2026, from [Link]
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. PubMed. Retrieved January 18, 2026, from [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved January 18, 2026, from [Link]
-
MDPI. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. PubMed. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2010). A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. Retrieved January 18, 2026, from [Link]
-
Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Synapse. Retrieved January 18, 2026, from [Link]
-
Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Retrieved January 18, 2026, from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. Retrieved January 18, 2026, from [Link]
-
MDPI. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2006). Discovery and development of pyrazole-scaffold Hsp90 inhibitors. PubMed. Retrieved January 18, 2026, from [Link]
-
MDPI. (2024). Recent Advances in Real-Time Label-Free Detection of Small Molecules. MDPI. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Recent Advances in Real-Time Label-Free Detection of Small Molecules. Retrieved January 18, 2026, from [Link]
-
Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. (2023). Journal of Pharmaceutical Research International. Retrieved January 18, 2026, from [Link]
-
RSC Publishing. (2019). Label-free technologies for target identification and validation. MedChemComm. Retrieved January 18, 2026, from [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved January 18, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. Retrieved January 18, 2026, from [Link]
-
MDPI. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved January 18, 2026, from [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (2010). Indian Journal of Chemistry. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
Eco-Vector Journals Portal. (2021). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. Retrieved January 18, 2026, from [Link]
-
MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. NIH. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron. Retrieved January 18, 2026, from [Link]
-
Technology Networks. (2024). High-Throughput Screening Methods for Drug Discovery. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2014). Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS.... Retrieved January 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Retrieved January 18, 2026, from [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 17. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advances in luminescence-based technologies for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. revvity.com [revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. emeraldcloudlab.com [emeraldcloudlab.com]
- 27. Back to basics: label-free technologies for small molecule screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. orientjchem.org [orientjchem.org]
- 34. jcsp.org.pk [jcsp.org.pk]
Application Note: A Scalable, High-Yield Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Introduction
Pyrazolone derivatives are a cornerstone class of heterocyclic compounds, demonstrating a wide spectrum of biological activities and serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. A notable example is Edaravone (Radicava), a pyrazolone-based drug used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). The title compound, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, is a valuable building block for further chemical elaboration due to its reactive hydroxyl group and the inherent chemical versatility of the pyrazolone core.
This application note provides a robust, two-stage synthetic protocol designed for scalability. The methodology is grounded in established chemical principles and optimized for yield, purity, and operational safety, making it suitable for researchers in both academic and industrial drug development settings. The process involves an initial Knorr pyrazolone synthesis to form the core heterocycle, followed by a selective C-4 alkylation to introduce the desired hydroxyethyl functionality.
Synthesis Overview & Mechanistic Rationale
The synthesis is logically divided into two primary stages, each with distinct mechanistic considerations crucial for successful scale-up.
Stage 1: Knorr Pyrazolone Synthesis. This classic reaction involves the cyclocondensation of a β-ketoester (ethyl acetoacetate) with hydrazine hydrate.[1][2] The mechanism proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack from the terminal nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable 3-methyl-2-pyrazolin-5-one ring.[3]
Stage 2: Selective C-4 Alkylation. The 3-methyl-2-pyrazolin-5-one intermediate exists in tautomeric forms. In the presence of a base, the active methylene group at the C-4 position is readily deprotonated, forming a nucleophilic enolate. This enolate then reacts with an alkylating agent, in this case, 2-chloroethanol, via an SN2 reaction to selectively form the C-C bond at the C-4 position. The choice of a mild base and controlled temperature is critical to favor C-alkylation over competing O- or N-alkylation.[4]
Caption: Overall two-stage synthesis scheme.
Part 1: Scale-up Synthesis of 3-Methyl-2-pyrazolin-5-one (Intermediate 1)
Principle and Critical Parameters
This stage employs the Knorr pyrazolone synthesis.[5] On a larger scale, the primary challenge is managing the exothermicity of the initial reaction between ethyl acetoacetate and hydrazine hydrate.
-
Temperature Control: Controlled, dropwise addition of hydrazine hydrate to the heated solution of ethyl acetoacetate is paramount to prevent a runaway reaction.
-
Stoichiometry: A slight excess of hydrazine hydrate can ensure complete conversion of the β-ketoester, though a significant excess can complicate purification.[6] A molar ratio of 1:1.05 to 1:1.1 (Ethyl Acetoacetate:Hydrazine Hydrate) is recommended.
-
Solvent: Ethanol is an excellent solvent for this reaction, as it dissolves the reactants and the intermediate hydrazone, and its boiling point is suitable for driving the reaction to completion.
-
Work-up: The product conveniently precipitates from the reaction mixture upon cooling, simplifying isolation.
Detailed Protocol (1.0 mole scale)
Materials:
-
Ethyl acetoacetate (EAA): 130.14 g (1.0 mol)
-
Hydrazine hydrate (64% hydrazine, ~1.25 g/mL): ~83 mL (1.05 mol)
-
Ethanol (95% or absolute): 250 mL
Procedure:
-
Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Charge the flask with ethyl acetoacetate (130.14 g) and ethanol (150 mL).
-
Begin stirring and heat the mixture to 60-65 °C using a water bath.
-
CAUTION: Hydrazine hydrate is toxic and corrosive.[7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8]
-
Add the hydrazine hydrate solution dropwise from the dropping funnel over a period of 60-90 minutes, maintaining the internal temperature between 60-70 °C. The addition is exothermic.
-
After the addition is complete, rinse the dropping funnel with the remaining ethanol (100 mL) and add it to the reaction flask.
-
Increase the temperature to bring the reaction mixture to a gentle reflux (~80 °C) and maintain for 2-3 hours.[9]
-
Monitor the reaction for completion by Thin Layer Chromatography (TLC) (Mobile phase: 7:3 Ethyl Acetate:Hexane). The starting EAA spot should be consumed.
-
Once complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice-water bath for 1-2 hours to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake twice with cold ethanol (2 x 50 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome:
-
Yield: 85-95 g (87-97%)
-
Appearance: White crystalline solid
-
Purity (HPLC): >99%
Part 2: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (Final Product)
Principle and Critical Parameters
This stage involves a base-mediated alkylation at the C-4 position.
-
Base and Solvent: An aqueous solution of sodium hydroxide provides the basic medium required to deprotonate the pyrazolone. Using a water/ethanol co-solvent system ensures the solubility of both the pyrazolone salt and the alkylating agent.
-
Alkylating Agent: 2-Chloroethanol is a suitable and relatively safe electrophile for introducing the 2-hydroxyethyl group. It is less hazardous to handle on a large scale than ethylene oxide.
-
Temperature and Reaction Time: Gentle heating (60-70 °C) is sufficient to drive the reaction to completion within a reasonable timeframe without promoting significant side products. Prolonged reaction at high temperatures can lead to impurities.
-
pH Control during Work-up: Careful neutralization is required to precipitate the product. Adjusting the pH to ~7 is critical; overly acidic conditions can lead to degradation, while a basic pH will keep the product in its soluble salt form.
Detailed Protocol (0.5 mole scale)
Materials:
-
3-Methyl-2-pyrazolin-5-one (Intermediate 1): 49.05 g (0.5 mol)
-
Sodium Hydroxide (NaOH): 22.0 g (0.55 mol)
-
2-Chloroethanol: 44.3 g (0.55 mol)
-
Ethanol: 200 mL
-
Deionized Water: 200 mL
-
Hydrochloric Acid (conc. HCl, ~37%)
Procedure:
-
Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
In a separate beaker, dissolve sodium hydroxide (22.0 g) in deionized water (200 mL). Cool the solution to room temperature.
-
Charge the reaction flask with 3-methyl-2-pyrazolin-5-one (49.05 g) and ethanol (200 mL). Stir to form a slurry.
-
Add the prepared NaOH solution to the flask. Stir for 15-20 minutes at room temperature. The solid should dissolve to form the sodium salt.
-
Heat the mixture to 60 °C.
-
Add 2-chloroethanol (44.3 g) dropwise over 30-45 minutes, maintaining the temperature at 60-70 °C.
-
After the addition is complete, maintain the reaction at 65-70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC (Mobile phase: 9:1 Ethyl Acetate:Methanol).
-
Once the starting material is consumed, cool the reaction mixture to 10-15 °C in an ice bath.
-
CAUTION: Neutralization with concentrated acid is exothermic. Slowly add concentrated HCl dropwise while vigorously stirring and monitoring the pH with a calibrated meter. Adjust the pH to 7.0 ± 0.2.
-
A solid product will precipitate. Continue stirring in the ice bath for another hour.
-
Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 75 mL).
-
For higher purity, the crude product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture.
-
Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Data Summary and Workflow
Process Parameters Table
| Parameter | Stage 1: Knorr Synthesis | Stage 2: C-4 Alkylation |
| Key Reactants | Ethyl Acetoacetate, Hydrazine Hydrate | 3-Methyl-2-pyrazolin-5-one, 2-Chloroethanol |
| Molar Ratio | 1 : 1.05 | 1 : 1.1 (Pyrazolone : Alkylating Agent) |
| Solvent | Ethanol | Water / Ethanol |
| Reagent | - | Sodium Hydroxide (1.1 eq) |
| Temperature | 60 °C (addition), 80 °C (reflux) | 60-70 °C |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 87-97% | 75-85% |
| Typical Purity | >99% (post-wash) | >98% (post-recrystallization) |
Experimental Workflow Diagram
Caption: Step-by-step experimental and purification workflow.
Safety and Handling
-
Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[7] All handling must be performed in a certified chemical fume hood.[8] Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and butyl rubber or nitrile gloves.[10] Ensure a safety shower and eyewash station are immediately accessible. Waste containing hydrazine is considered hazardous and must be disposed of according to institutional guidelines.[11]
-
2-Chloroethanol: Toxic by inhalation, ingestion, and skin absorption. It is also a combustible liquid. Handle in a fume hood with appropriate PPE.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. The neutralization process is highly exothermic and must be performed with adequate cooling.
Conclusion
This application note details a two-stage process for the scale-up synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. By carefully controlling critical parameters such as temperature, stoichiometry, and pH, this protocol provides a reliable and high-yield pathway to this valuable synthetic intermediate. The outlined procedures, including in-process controls and safety guidelines, are designed to ensure reproducibility and safe operation for researchers and drug development professionals.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Fu, L. (2003). Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. Retrieved from [Link]
-
University of California, Santa Barbara - EH&S. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
-
Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
- Patel, K. D., et al. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research, 3(1), 155-160.
-
Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from [Link]
-
University of New Mexico - Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of a pyrazole derivative (WO2011064798A1).
-
Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
The Pharma Synthesis. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. rsc.org [rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 10. arxada.com [arxada.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
Application Note & Protocols: Strategic Derivatization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 5-pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2][3] This document provides a comprehensive guide to the strategic derivatization of a specific, highly versatile pyrazolone, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. The presence of a primary hydroxyl group offers a reactive handle for chemical modification, enabling a systematic exploration of structure-activity relationships (SAR). We present detailed synthetic protocols for esterification and etherification of the parent molecule, alongside established methods for evaluating the antimicrobial, anticancer, and antioxidant activities of the resulting derivatives. This guide is designed to empower researchers to rationally design and synthesize novel pyrazolone-based compounds with enhanced therapeutic potential.
The Rationale: Why Derivatize 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one?
The pyrazoline nucleus is a privileged scaffold, renowned for its diverse biological activities including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects.[4][5][6] The parent compound, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, is an ideal starting point for a lead optimization campaign for several key reasons:
-
The Pyrazolone Core: This heterocyclic system provides a rigid and stable framework known to interact with various biological targets. Its inherent bioactivity serves as a solid foundation for improvement.
-
The C4-Hydroxyethyl Moiety: The primary alcohol at the terminus of the ethyl group is the key to this molecule's versatility. It is a nucleophilic site that can be readily functionalized without compromising the structural integrity of the core pyrazolone ring.
-
Strategic Modification: By modifying this hydroxyl group, we can systematically alter the molecule's physicochemical properties. Introducing lipophilic groups (e.g., aromatic esters) can enhance membrane permeability, while adding polar functionalities can improve aqueous solubility. These modifications are crucial for tuning the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of the potential drug candidate.[7]
This application note focuses on two fundamental and high-yielding derivatization strategies: Esterification and Williamson Ether Synthesis .
Figure 1: General workflow for the synthesis and derivatization of the core scaffold.
Synthetic Methodologies & Protocols
Scientific integrity demands that protocols are not just lists of steps, but self-validating systems. The causality behind each choice of reagent and condition is explained below.
Protocol 2.1: Synthesis of the Core Scaffold: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
This procedure is adapted from general methods for pyrazolone synthesis.[8][9]
Principle: This is a two-step synthesis. The first step involves the cyclocondensation of ethyl acetoacetate and hydrazine hydrate to form the pyrazolone ring. The second step introduces the hydroxyethyl group at the C4 position via alkylation.
Step 1: Synthesis of 3-Methyl-2-pyrazolin-5-one
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (0.1 mol, 13.0 g) dissolved in 50 mL of ethanol.
-
Reaction: Begin stirring and slowly add hydrazine hydrate (0.1 mol, 5.0 g) dropwise. The reaction is exothermic; maintain a gentle reflux temperature (~60-70°C) using a water bath if necessary.
-
Causality: The dropwise addition controls the exothermicity of the reaction. Ethanol is an effective solvent for both reactants and the product.
-
-
Reflux: After the addition is complete, heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath. A white crystalline solid will precipitate.
-
Purification: Filter the solid using a Büchner funnel, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. The product, 3-methyl-2-pyrazolin-5-one, is typically of sufficient purity for the next step.
Step 2: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
-
Setup: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve the 3-methyl-2-pyrazolin-5-one (0.05 mol, 4.9 g) in 100 mL of dry dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.055 mol, 2.2 g) portion-wise at 0°C.
-
Causality: NaH is a strong base that deprotonates the acidic C4 position of the pyrazolone, forming a nucleophilic carbanion. A dry, inert atmosphere is critical as NaH reacts violently with water.
-
-
Alkylation: After stirring for 30 minutes, add 2-chloroethanol (0.05 mol, 4.0 g) dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final compound.
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2.2: Derivatization via Esterification (Steglich Esterification)
Principle: This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an ester bond between the hydroxyl group of the core scaffold and a carboxylic acid under mild conditions.
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (1 mmol), the desired carboxylic acid (e.g., benzoic acid, 1.1 mmol), and DMAP (0.1 mmol) in 20 mL of dry dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 mmol) in 5 mL of dry DCM dropwise.
-
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction and minimizing side products. Mild, anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude ester derivative by column chromatography (silica gel, ethyl acetate/hexane) to obtain the pure product.
-
Characterization: Confirm structure via NMR, IR (disappearance of O-H stretch, appearance of ester C=O stretch), and Mass Spectrometry.[10][11]
Biological Evaluation: Protocols for Activity Screening
The synthesized derivatives should be screened for a variety of biological activities to establish a structure-activity relationship (SAR).
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent advancements in the development of bioactive pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic yield and purity.
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is typically approached as a two-step process. First, the formation of the 3-methyl-2-pyrazolin-5-one core via the Knorr pyrazole synthesis, followed by the selective C4-alkylation to introduce the 2-hydroxyethyl group. This guide is structured to address challenges in both stages of this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Step 1: Knorr Synthesis of 3-Methyl-2-pyrazolin-5-one
Question 1: My reaction mixture has turned a deep yellow or reddish-brown color. Is this normal, and will it affect my yield?
Answer: Discoloration is a common observation in Knorr pyrazole syntheses, particularly when using hydrazine derivatives, and it is often attributed to the formation of colored impurities from the hydrazine starting material[1]. While it may not always significantly impact the yield of the desired pyrazolinone, it can complicate purification.
Probable Causes:
-
Hydrazine Impurities or Degradation: Hydrazine and its derivatives can be susceptible to oxidation, leading to colored byproducts.
-
Acidic Conditions: If using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored impurities[1].
-
Side Reactions: At elevated temperatures, minor side reactions can lead to chromophoric impurities.
Solutions:
-
Use High-Purity Hydrazine Hydrate: Ensure the hydrazine hydrate is of high purity and has been stored correctly to minimize oxidation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of colored impurities that may arise from oxidative processes[1].
-
pH Control: If using a hydrazine salt, consider adding a mild base like sodium acetate to neutralize the acid and achieve a cleaner reaction profile[1].
-
Purification: Most colored impurities can be removed during workup and recrystallization. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration[2].
Question 2: The yield of my 3-methyl-2-pyrazolin-5-one is lower than expected. How can I improve it?
Answer: Low yields in the Knorr synthesis of pyrazolones can often be traced back to reaction conditions and reagent stoichiometry.
Probable Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Temperature: The reaction is temperature-sensitive; too low a temperature will result in a slow reaction rate, while too high a temperature can lead to side product formation.
-
Incorrect Stoichiometry: The molar ratio of ethyl acetoacetate to hydrazine hydrate is critical.
-
Loss of Product During Workup: The product has some solubility in the reaction solvent and wash solutions.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical temperature for this reaction is around 80°C, with a reaction time of 3 hours being a good starting point.
-
Adjust Stoichiometry: An excess of hydrazine hydrate is often used to ensure complete consumption of the ethyl acetoacetate. A molar ratio of ethyl acetoacetate to hydrazine hydrate of 1:1.2 has been reported to give good yields.
-
Efficient Product Isolation: After the reaction, cooling the mixture in an ice bath is crucial to maximize the precipitation of the product. Washing the filtered solid with a minimal amount of cold solvent (e.g., ethanol) will minimize product loss[3].
Step 2: C4-Alkylation with a 2-Hydroxyethyl Group
Question 3: I am getting a mixture of products after the alkylation step, not just the desired C4-alkylated pyrazolinone. How can I improve the selectivity?
Answer: Pyrazolones are ambident nucleophiles, meaning they have multiple reactive sites. This can lead to the formation of N-alkylated, O-alkylated, and the desired C4-alkylated products[4]. The regioselectivity of the alkylation is highly dependent on the reaction conditions[4].
Probable Causes:
-
Tautomeric Forms: Pyrazolones exist in different tautomeric forms (NH, OH, and CH), each with its own reactive sites[4].
-
Reaction Conditions: The choice of base, solvent, and alkylating agent significantly influences which atom gets alkylated.
Solutions:
-
Choice of Base and Solvent: To favor C4-alkylation, a common strategy is to form the pyrazolone anion using a suitable base. The choice of solvent can then influence the reactivity of the anion.
-
Bulky Substituents: While not applicable for introducing a small hydroxyethyl group, it's worth noting that bulky substituents at the N1 position can sterically hinder N-alkylation, thus favoring C4-alkylation[5].
-
Protecting Groups: In some cases, protecting the nitrogen or oxygen atoms before alkylation can direct the reaction to the C4 position. However, this adds extra steps to the synthesis.
-
Specific Reagents: The Mitsunobu reaction has been investigated for the alkylation of pyrazolones and can offer different selectivity compared to traditional alkylating agents[6].
Question 4: The yield of the C4-(2-hydroxyethyl) product is low, and I have a significant amount of unreacted 3-methyl-2-pyrazolin-5-one.
Answer: Low conversion in the alkylation step often points to issues with the reactivity of the nucleophile or the alkylating agent, or suboptimal reaction conditions.
Probable Causes:
-
Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the pyrazolinone, leading to a low concentration of the reactive anion.
-
Unreactive Alkylating Agent: 2-Chloroethanol or 2-bromoethanol are common choices for introducing the 2-hydroxyethyl group. Their reactivity can be influenced by the solvent and temperature.
-
Reaction Temperature Too Low: Alkylation reactions often require heating to proceed at a reasonable rate.
Solutions:
-
Stronger Base: Consider using a stronger base, such as sodium ethoxide or sodium hydride, to ensure complete formation of the pyrazolone anion.
-
More Reactive Alkylating Agent: If using 2-chloroethanol, switching to 2-bromoethanol may improve the reaction rate.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature while monitoring for side product formation can improve the conversion rate.
-
Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition of the product.
Question 5: I am having difficulty purifying the final product, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. It seems to be very polar.
Answer: The presence of the hydroxyl group and the pyrazolinone core makes the final product quite polar, which can present challenges for purification by standard methods.
Probable Causes:
-
High Polarity: The compound has high polarity, making it highly soluble in polar solvents and potentially streaking on silica gel chromatography.
-
Formation of Salts: If acidic or basic conditions were used during workup, the product might exist as a salt, affecting its solubility and chromatographic behavior.
Solutions:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is often the most effective method for purifying polar compounds. Mixtures of polar and non-polar solvents (e.g., ethanol/water, ethanol/ethyl acetate) should be explored.
-
Column Chromatography with Modified Mobile Phase: For silica gel chromatography, adding a small amount of a polar modifier like methanol or a few drops of acetic acid or ammonia to the eluent can help to reduce tailing and improve separation.
-
Acid-Base Extraction: The amphoteric nature of pyrazolones can be exploited for purification. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer. A similar process can be done with an acidic solution to remove non-basic impurities.
-
Formation of an Acid Addition Salt: The pyrazole can be converted into an acid addition salt, which can then be crystallized from an organic solvent for purification[7][8].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis? A1: The Knorr pyrazole synthesis involves the condensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl group, leading to the formation of the pyrazolone ring[9].
Q2: What are the key safety precautions to take during this synthesis? A2: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The initial reaction between ethyl acetoacetate and hydrazine hydrate can be exothermic, so slow and careful addition is recommended[10].
Q3: Can I use a different β-ketoester or hydrazine derivative? A3: Yes, the Knorr synthesis is versatile. Using different β-ketoesters will result in different substituents at the 3-position of the pyrazolone ring. Using substituted hydrazines will lead to N1-substituted pyrazolones. For the synthesis of the target compound, unsubstituted hydrazine hydrate is required.
Q4: How can I confirm the structure of my final product? A4: The structure of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The ¹H NMR spectrum should show characteristic peaks for the methyl group, the methylene protons of the hydroxyethyl group, and the proton on the pyrazolinone ring. The IR spectrum should show characteristic absorptions for the O-H, N-H, and C=O functional groups.
Q5: Are there alternative methods to introduce the 2-hydroxyethyl group at the C4 position? A5: Besides direct alkylation, other methods could be explored, such as a Knoevenagel condensation of 3-methyl-2-pyrazolin-5-one with an appropriate aldehyde, followed by reduction. However, direct alkylation is often the most straightforward approach if the regioselectivity can be controlled.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-pyrazolin-5-one
This protocol is a general procedure based on the Knorr pyrazole synthesis[3][9].
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent).
-
Slowly add a solution of hydrazine hydrate (1.2 equivalents) in ethanol dropwise with stirring. The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete, cool the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 3-methyl-2-pyrazolin-5-one as a white crystalline solid.
Protocol 2: C4-Alkylation to Synthesize 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
This is a generalized protocol for C4-alkylation. Optimization of the base, solvent, and temperature may be required.
Materials:
-
3-Methyl-2-pyrazolin-5-one
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
2-Bromoethanol (or 2-chloroethanol)
-
Dilute hydrochloric acid
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-methyl-2-pyrazolin-5-one (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the sodium salt of the pyrazolinone.
-
Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Summary for Knorr Synthesis of 3-Methyl-2-pyrazolin-5-one
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, suboptimal temperature, incorrect stoichiometry. | Optimize reaction time and temperature (e.g., 80°C for 3h), use a slight excess of hydrazine hydrate (1.2 eq.), cool thoroughly to maximize precipitation. |
| Discoloration | Hydrazine impurities/oxidation, acidic conditions. | Use high-purity hydrazine, run under an inert atmosphere, consider adding a mild base if using a hydrazine salt. |
| Purification Difficulty | Residual starting materials or side products. | Recrystallize from a suitable solvent (e.g., ethanol/water), wash the crude product with a non-polar solvent to remove colored impurities. |
Table 2: Troubleshooting Summary for C4-Alkylation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield/Conversion | Insufficiently strong base, unreactive alkylating agent, low temperature. | Use a stronger base (e.g., NaOEt, NaH), use a more reactive alkylating agent (e.g., 2-bromoethanol), increase reaction temperature. |
| Mixture of Products | Ambident nucleophilicity of pyrazolinone. | Optimize base and solvent to favor C4-alkylation, consider protecting groups as a multi-step alternative. |
| Purification Difficulty | High polarity of the product, salt formation. | Use recrystallization from polar solvent mixtures, employ modified mobile phases for column chromatography, or use acid-base extraction techniques. |
Visualizations
Workflow for the Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Caption: A two-step workflow for the synthesis of the target compound.
Logical Relationship for Troubleshooting Low Yield in Knorr Synthesis
Caption: Troubleshooting logic for low yield in the Knorr synthesis.
References
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules, 27(19), 6634.
- Knorr Pyrazole Synthesis of Edaravone. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 313-317). Royal Society of Chemistry.
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Semantic Scholar. Retrieved January 18, 2026, from [Link]
- Synthesis of 4-Arylallylidenepyrazolone Deriv
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 18, 2026, from [Link]
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (2023). Journal of the American Chemical Society, 145(30), 16686-16695.
-
Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Knorr Pyrazole Synthesis advice. (2022, April 23). Reddit. Retrieved January 18, 2026, from [Link]
-
Alkylation of pyrazolones / Introduction. (n.d.). Ch.imperial.ac.uk. Retrieved January 18, 2026, from [Link]
- Process for the purification of pyrazoles. (2011). Google Patents.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2016). Organic letters, 18(15), 3834–3837.
- The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. (1997). HETEROCYCLES, 45(2), 309-316.
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). Oriental Journal of Chemistry, 31(4), 2099-2106.
- Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. (2022). RSC Advances, 12(45), 29283-29296.
- Synthesis of Benzyl 1-(β-Hydroxyethyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. (2008). Synlett, 2008(7), 1005-1008.
-
Study on Synthesis of 3-Methyl-5-pyrazolone. (2003). Semantic Scholar. Retrieved January 18, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
2.2.1. Selective C-acylation of 3-Methyl-1-phenyl-pyrazol-5-one. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
- Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules, 27(16), 5195.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. books.rsc.org [books.rsc.org]
Technical Support Center: Navigating the Purification Challenges of Pyrazolone Derivatives
Welcome to the technical support center dedicated to addressing the common and often complex purification challenges encountered during the synthesis of pyrazolone derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Section 1: Crystallization—The Art and Science of Pure Solids
Crystallization is a cornerstone of purification for many organic compounds, including pyrazolone derivatives. However, achieving high purity and yield can be challenging. This section addresses common issues encountered during the crystallization process.
Q1: My pyrazolone derivative "oils out" during crystallization instead of forming solid crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solvent as a liquid phase rather than a solid crystalline lattice. This typically happens when the solute's solubility is exceeded at a temperature above its melting point, or when impurities are present that disrupt crystal formation.
Causality and Troubleshooting:
-
High Solute Concentration: An overly saturated solution can lead to the compound precipitating above its melting point.
-
Solution: Add a small amount of the hot solvent to the mixture to decrease the saturation level.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using an insulated container can facilitate this gradual cooling process.[1]
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might be beneficial.[1] Common solvents for pyrazolone recrystallization include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1][2] For less polar derivatives, solvent systems like hexane/ethyl acetate or hexane/acetone can be effective.[1]
-
-
Presence of Impurities: Impurities can interfere with the crystal lattice formation.
-
Solution: Treat the hot solution with activated charcoal before filtration to remove impurities.[1]
-
Q2: I'm experiencing a significantly low yield after recrystallization. What are the common causes and how can I improve my recovery?
A2: Low yield after purification is a frequent issue. The primary causes are often related to incomplete crystallization or product loss during transfers.
Causality and Troubleshooting:
-
Incomplete Crystallization: Not all of the dissolved compound has precipitated out of the solution.
-
Solution: Ensure the solution has been sufficiently cooled for an adequate amount of time. If the yield is still low, partially evaporating the solvent and re-cooling can help to recover more product.
-
-
Product Loss During Transfers: Significant amounts of product can be lost during transfers between flasks and on the filtration apparatus.
-
Solution: Rinse all glassware with the cold recrystallization solvent and add these rinsings to the filtration funnel to recover any adhered product.[1]
-
-
Premature Crystallization: The compound crystallizes during hot filtration.
-
Solution: Use a heated filtration setup and ensure the receiving flask is warmed to prevent premature crystallization.
-
Section 2: Chromatographic Purification—Separating the Inseparable
Column chromatography is a powerful technique for purifying pyrazolone derivatives, especially for separating complex mixtures and isomers.[1] However, success hinges on the careful selection of conditions.
Q3: How can I effectively separate regioisomers of a pyrazolone derivative?
A3: The separation of regioisomers is a common challenge due to their similar physical properties.[3] Silica gel column chromatography is the most frequently employed method for this purpose.[1]
Methodology and Optimization:
-
Stationary Phase: Standard silica gel (230-400 mesh) is a good starting point.
-
Eluent System: Careful selection of the eluent system is crucial. A common approach is to use a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1] The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the isomers.
-
Monitoring: Thin Layer Chromatography (TLC) is essential for monitoring the separation and identifying the fractions containing the pure isomers.[1][4]
Workflow for Regioisomer Separation:
Caption: Workflow for the separation of pyrazolone regioisomers using flash chromatography.
Q4: My purified product is colored (e.g., yellow or brown). What is the source of this coloration and how can I remove it?
A4: Undesirable coloration in the final product can arise from several sources, including oxidation byproducts and residual starting materials.
Causality and Troubleshooting:
-
Formation of Oxidation Products: Pyrazolone derivatives can be susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Solution: Handle sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).
-
-
Residual Starting Materials or Byproducts: Colored impurities from the synthesis may persist through the purification process.
-
Solution: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these colored impurities before filtering.[1] Be aware that this may slightly reduce the overall yield.
-
-
Degradation on Silica Gel: Some pyrazolone derivatives may degrade on acidic silica gel during column chromatography, leading to coloration.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[1]
-
Section 3: Advanced Troubleshooting and FAQs
This section addresses more complex or specific issues that may arise during the purification of pyrazolone derivatives.
Q5: I suspect my pyrazolone derivative is degrading on the silica gel column. How can I confirm this and what are my alternatives?
A5: Degradation on silica gel is a common issue for certain classes of organic compounds, including some pyrazolone derivatives, particularly if they are basic or acid-sensitive.[1][5]
Confirmation and Alternative Strategies:
-
Confirmation: Run a small-scale TLC analysis. If you observe streaking or the appearance of new spots after letting the spotted TLC plate sit for some time before eluting, it may indicate degradation on the stationary phase.
-
Deactivation of Silica Gel: As mentioned previously, pre-treating the silica gel with a small amount of triethylamine can neutralize the acidic sites and prevent degradation.[1][5]
-
Alternative Stationary Phases:
Q6: What are the best practices for sample loading in column chromatography to ensure optimal separation?
A6: Proper sample loading is critical for achieving good separation.
Recommended Techniques:
-
Dry Loading: This is the preferred method. Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique often leads to better separation.[7]
-
Minimal Strong Solvent: If you must load the sample as a liquid, dissolve it in the absolute minimum amount of a strong solvent that is miscible with your mobile phase. Using an excessive amount of a strong solvent will compromise the separation.[7]
Data Summary and Protocols
Table 1: Recommended Solvent Systems for Pyrazolone Derivative Purification
| Purification Method | Common Solvents/Eluents | Target Compound Polarity | Reference(s) |
| Recrystallization | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate | General Purpose | [1][2] |
| Ethanol/Water, Ethyl Acetate/Hexanes | General Purpose | [6] | |
| Normal-Phase Chromatography | Hexane/Ethyl Acetate, Hexane/Acetone | Less Polar to Moderately Polar | [1] |
| Reverse-Phase Chromatography | Acetonitrile/Water (with TFA or formic acid) | Polar | [7] |
Experimental Protocol: Flash Column Chromatography for Pyrazolone Purification
Objective: To purify a crude pyrazolone derivative using flash column chromatography.
Materials:
-
Crude pyrazolone derivative
-
Silica gel (230-400 mesh)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent and carefully pour it into the column, allowing it to pack evenly.[1]
-
-
Sample Loading:
-
Utilize the dry loading method as described in Q6 for optimal results.[7]
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply positive pressure.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
Collect fractions in separate tubes.[1]
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolone derivative.[1]
-
Troubleshooting Diagram for Purification:
Caption: A troubleshooting decision tree for the purification of pyrazolone derivatives.
References
- Technical Support Center: Purification of Pyrazolone Derivatives - Benchchem. (n.d.).
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
- Process for the purification of pyrazoles. (n.d.). Google Patents.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications.
- Dimitrova, B., & Budevsky, O. (1987). Investigation of an Alkylamine Modified and pH-controlled Mobile Phase for Separation of Pyrazolone Derivatives by High-Performance Liquid Chromatography.
- Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide - Benchchem. (n.d.).
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
- Kanwal, M., Sarwar, S., Nadeem, H., Ata, A., Shah, F. A., Malik, S., Maqsood, S., & Miana, G. A. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Research in Pharmaceutical Sciences, 16(5), 469–481.
- Burra, V. R., Reddy, N. B., & Ravidranath, L. K. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(4), 1494-1499.
- A one-step synthesis of pyrazolone. (n.d.). ResearchGate.
- Column chromatography conditions for separating pyrazole isomers - Benchchem. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate.
- Duan, Z., et al. (2025). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. ResearchGate.
- Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes - Benchchem. (n.d.).
- Method for purifying pyrazoles. (n.d.). Google Patents.
- Parajuli, P., et al. (2025). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Preventing degradation of pyrazole compounds during synthesis - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. paperpublications.org [paperpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Welcome to the technical support center for the synthesis of 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one is most commonly achieved through two primary routes:
-
Knorr-type Cyclocondensation: This classic approach involves the reaction of a β-keto ester bearing a 2-hydroxyethyl substituent at the α-position with hydrazine hydrate.
-
Post-functionalization of a Pre-formed Pyrazolone: This method involves the alkylation of 3-methyl-2-pyrazolin-5-one with a suitable 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide.
Both pathways, while effective, are susceptible to specific side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will address the common issues associated with both methodologies.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.
General Issues
Q1: My reaction mixture has turned a deep yellow or red color, and the final product is difficult to purify. What could be the cause?
A1: The formation of colored impurities is a common issue in pyrazole synthesis, often stemming from side reactions involving the hydrazine starting material[1].
-
Causality: Hydrazine is a reactive compound that can undergo oxidation or self-condensation, especially in the presence of heat or impurities, leading to the formation of colored byproducts.
-
Troubleshooting:
-
Use High-Purity Reagents: Ensure your hydrazine hydrate and other starting materials are of high purity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions.
-
Purification: Activated carbon treatment of the crude product solution followed by recrystallization can often remove these colored impurities.
-
Issues Related to the Knorr-type Cyclocondensation Route
Q2: I am observing multiple spots on my TLC, and the NMR spectrum of my crude product shows more than one major species. What are the likely side products?
A2: In the Knorr synthesis of 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one, several side products can form, leading to a complex reaction mixture.
-
Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage, especially if the reaction time is too short or the temperature is too low.
-
Identification: Look for characteristic signals of the open-chain hydrazone in your NMR and a distinct spot on TLC.
-
Solution: Increase the reaction time or temperature according to established protocols to drive the cyclization to completion.
-
-
Di-addition of Hydrazine: It is possible for two molecules of hydrazine to react with one molecule of the β-keto ester, though this is less common under standard conditions[1].
-
Identification: Mass spectrometry can help identify species with a higher molecular weight corresponding to di-addition.
-
Solution: Use a controlled stoichiometry of hydrazine (a slight excess is typical, but a large excess should be avoided).
-
Workflow for Knorr-type Synthesis Troubleshooting
Caption: Troubleshooting workflow for the Knorr-type synthesis.
Issues Related to the Alkylation Route
Q3: My alkylation of 3-methyl-2-pyrazolin-5-one with 2-chloroethanol is giving a mixture of products. How can I control the regioselectivity?
A3: The alkylation of 3-methyl-2-pyrazolin-5-one is a classic example of ambident nucleophilicity, leading to a mixture of C- and O-alkylated products.
-
C-Alkylation vs. O-Alkylation:
-
C-Alkylation: The desired product, 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one, results from the alkylation at the C4 position.
-
O-Alkylation: A common side product is the O-alkylated isomer, 5-(2-hydroxyethoxy)-3-methyl-1H-pyrazole.
-
-
Controlling Regioselectivity: The outcome of the alkylation is highly dependent on the reaction conditions.
-
Solvent: Polar aprotic solvents like DMF or DMSO tend to favor C-alkylation, while polar protic solvents can favor O-alkylation.
-
Base: The choice of base is critical. Strong, bulky bases can favor O-alkylation, whereas weaker bases or the use of phase-transfer catalysis can promote C-alkylation.
-
Counter-ion: The nature of the cation can influence the site of alkylation.
-
-
Troubleshooting Protocol for Regioselectivity:
-
Solvent Selection: Start with a polar aprotic solvent such as DMF.
-
Base Selection: Use a moderate base like potassium carbonate (K₂CO₃).
-
Phase-Transfer Catalyst: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance C-alkylation.
-
Temperature: Perform the reaction at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Q4: I am concerned about the reactivity of the hydroxyl group on my product during the alkylation. Can it lead to side reactions?
A4: Yes, the free hydroxyl group of the desired product can potentially undergo further reactions, especially if the reaction conditions are harsh or if there is an excess of the alkylating agent or base.
-
Potential Side Reactions:
-
Etherification: The hydroxyl group of one molecule of the product can be alkylated by another molecule of 2-chloroethanol, leading to an ether byproduct.
-
Dimerization: Two molecules of the product could potentially react to form a dimeric ether.
-
-
Mitigation Strategies:
-
Stoichiometry: Use a slight excess of the pyrazolone starting material relative to the 2-chloroethanol to ensure the alkylating agent is consumed.
-
Controlled Addition: Add the 2-chloroethanol slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Protection-Deprotection: For ultimate control, though more synthetically demanding, you could protect the hydroxyl group of the alkylating agent (e.g., as a silyl ether), perform the alkylation, and then deprotect.
-
Visualization of C- vs. O-Alkylation
Caption: Factors influencing C- vs. O-alkylation selectivity.
Product Stability and Purification
Q5: Is 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one prone to degradation?
A5: While generally stable, the hydroxyethyl group introduces potential pathways for degradation under certain conditions.
-
Dehydration: Under strong acidic conditions and heat, there is a risk of dehydration of the hydroxyethyl group to form a vinyl substituent.
-
Prevention: Avoid strongly acidic conditions during workup and purification. Use mild acids for neutralization if necessary.
-
-
Oxidation: The primary alcohol of the hydroxyethyl group can be oxidized to an aldehyde or carboxylic acid in the presence of strong oxidizing agents.
-
Prevention: Avoid unnecessary exposure to oxidants. Store the final product in a well-sealed container, protected from light and air.
-
Q6: What is the best method for purifying the final product?
A6: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product. A common solvent system is an ethanol/water mixture.
-
Column Chromatography: If recrystallization is ineffective due to the presence of isomers or other closely related impurities, silica gel column chromatography is recommended. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point.
Quantitative Data Summary
| Parameter | Knorr-type Synthesis | Alkylation Route |
| Typical Yield | 60-80% | 50-70% (C-alkylated) |
| Key Reagents | Substituted β-keto ester, Hydrazine hydrate | 3-Methyl-2-pyrazolin-5-one, 2-Chloroethanol |
| Common Solvents | Ethanol, Acetic Acid | DMF, DMSO |
| Typical Temp. | 60-100 °C | 60-80 °C |
Conclusion
The synthesis of 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one, while straightforward in principle, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the potential pitfalls, such as the formation of colored impurities, incomplete reactions, and the competitive nature of C- versus O-alkylation, researchers can effectively troubleshoot their experiments and achieve high yields of the desired product. This guide provides a framework for identifying and resolving these common issues, ultimately leading to a more efficient and successful synthetic outcome.
References
-
Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. Retrieved from [Link]
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Retrieved from [Link]
-
Hassan, H. H. A. M., Hassan, M. A., & Döpp, D. (1997). Phase Transfer Catalyzed C- vs O-Alkylation of 3-Methyl-1-phenyl-2-pyrazolin-5-one in the Absence or Presence of Carbon Disulphide. HETEROCYCLES, 45(10), 1871. Retrieved from [Link]
-
Gutsche, B., & Oehlschläger, H. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof with various alcohols under'Mitsunobu'-conditions was studied. In many cases selective 0-alkylation could be achieved. Heterocycles, 45(2), 309. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrazolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazolone synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights. Pyrazolones are a critical class of five-membered heterocyclic compounds, forming the backbone of numerous pharmaceuticals, including analgesics, anti-inflammatory drugs, and anticancer agents.[1][2][3] The successful synthesis of these molecules is paramount for advancing drug discovery and development.
This resource will help you navigate the common challenges encountered during pyrazolone synthesis, with a focus on the widely used Knorr synthesis and related condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazolones?
A1: The most prevalent and historically significant method is the Knorr pyrazolone synthesis.[4] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[5][6] It is favored for its versatility and the generally high yields it produces.[5]
Q2: What are the typical starting materials for pyrazolone synthesis?
A2: The core components for the Knorr synthesis are:
-
A 1,3-dicarbonyl compound: Most commonly, a β-ketoester like ethyl acetoacetate is used.[4][6][7]
-
A hydrazine derivative: This can be hydrazine hydrate itself or a substituted hydrazine, such as phenylhydrazine.[5][7]
Q3: How does the choice of solvent impact the reaction?
A3: Solvent selection is a critical parameter that can significantly influence the reaction's kinetics, yield, and the purity of the final product.[8] While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain cases, particularly for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[9]
Q4: Are there more environmentally friendly approaches to pyrazolone synthesis?
A4: Yes, several "green" chemistry methodologies have been developed to minimize environmental impact. These include microwave-assisted synthesis, the use of ionic liquids, and solvent-free reaction conditions.[9][10] These techniques can lead to faster reaction times and reduced energy consumption.[9] The use of water as a solvent, sometimes in the presence of a surfactant, is also a sustainable approach.[11][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Q: I am experiencing very low yields in my pyrazolone synthesis. What are the likely causes and how can I improve it?
A: Low yields are a common frustration in organic synthesis. Several factors could be at play, from reaction conditions to the purity of your starting materials.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[13]
-
Increase Temperature: Many condensation reactions benefit from heating. Consider refluxing the reaction mixture.[13] Microwave-assisted synthesis can also be a powerful tool to enhance yields and shorten reaction times.[14]
-
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions, consuming your starting materials and reducing the yield of your desired product.[16]
-
Troubleshooting:
-
Ensure your 1,3-dicarbonyl compound and hydrazine derivative are of high purity. If necessary, purify them before use.
-
Source your starting materials from reputable suppliers who provide detailed quality control information.[16]
-
-
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the reaction, slowing it down and reducing the final yield.[16]
-
Troubleshooting:
-
If possible, consider using starting materials with less bulky groups.
-
Prolonged reaction times and higher temperatures may be necessary to overcome steric hindrance.
-
-
Problem: Formation of Significant Side Products
Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?
A: The formation of side products is a common challenge, especially when using unsymmetrical starting materials.
Possible Causes & Solutions:
-
Regioselectivity Issues: When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the pyrazolone can be formed.[17]
-
Troubleshooting:
-
Solvent Choice: The polarity of the solvent can influence which carbonyl group of the dicarbonyl compound is preferentially attacked by the hydrazine. Experiment with different solvents to optimize the formation of the desired isomer.[8]
-
pH Control: The pH of the reaction mixture can affect the rate-determining step and, consequently, the product distribution.[17] Careful control of pH can favor the formation of one regioisomer over the other.
-
-
-
Side Reactions: Besides the desired condensation, other reactions can occur, leading to a complex product mixture.
-
Troubleshooting:
-
Temperature Control: Exothermic reactions can lead to temperature spikes, promoting side reactions. Ensure efficient stirring and cooling to maintain a stable reaction temperature, especially during large-scale synthesis.[18]
-
Controlled Reagent Addition: Slow, dropwise addition of one reagent to the other can help to control the reaction rate and minimize the formation of side products.[18]
-
-
Problem: Difficulty with Product Isolation and Purification
Q: My pyrazolone product is difficult to isolate or purify. What techniques can I use?
A: Effective product isolation and purification are critical for obtaining a high-purity compound.
Possible Causes & Solutions:
-
Product Solubility: The product may be too soluble in the reaction solvent, making precipitation difficult.
-
Troubleshooting:
-
-
Persistent Impurities: Some impurities may co-crystallize with your product, making purification by simple filtration challenging.
-
Troubleshooting:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. The desired compound will crystallize out, leaving the impurities in the solution.[7][13] Ethanol is a commonly used solvent for recrystallizing pyrazolones.[7]
-
Acid-Base Extraction: If your pyrazolone has acidic or basic properties, you can use acid-base extraction to separate it from neutral impurities.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography can be an effective purification method.[13]
-
-
Data Summary & Experimental Protocols
Table 1: General Reaction Parameters for Knorr Pyrazolone Synthesis
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | 1:1 to 1:1.2 (Dicarbonyl:Hydrazine) | A slight excess of the hydrazine can sometimes improve yields.[5] |
| Catalyst | Catalytic amount (e.g., a few drops) | Acetic acid is a common choice.[5] |
| Solvent | Ethanol, Acetic Acid, DMF, Water | The choice of solvent can significantly impact the reaction outcome.[7][8][9] |
| Temperature | Room Temperature to Reflux | Dependent on the specific reactants and solvent. Heating is often required.[5][13] |
| Reaction Time | 1 to 10 hours | Monitor by TLC to determine completion.[7][13] |
General Experimental Protocol for the Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol is a generalized procedure based on the Knorr synthesis.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate and phenylhydrazine in a 1:1 molar ratio.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Add ethanol as a solvent and reflux the mixture for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[13]
-
The crude product can be further purified by recrystallization from ethanol.[7]
Visualizing the Process
Knorr Pyrazolone Synthesis Workflow
Caption: A generalized workflow for the Knorr synthesis of pyrazolones.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in pyrazolone synthesis.
References
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
- Knorr pyrazole synthesis - Name-Reaction.com.
- Application Notes and Protocols: Solvent Effects in Pyrazole Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine - Benchchem.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- (PDF) APPROACHES FOR CHEMICAL SYNTHESIS AND DIVERSE PHARMACOLOGICAL SIGNIFICANCE OF PYRAZOLONE DERIVATIVES: A REVIEW - ResearchGate.
- Knorr Pyrazole Synthesis - J&K Scientific LLC.
- Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazolone Metal Complexes - Benchchem.
- Knorr Pyrazole Synthesis - Chem Help Asap.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry.
- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - NIH.
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883 - Benchchem.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate.
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC - NIH.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Optimizing solvent and base selection for pyrazole synthesis - Benchchem.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI.
- Pyrazolone - Wikipedia.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone - Wikipedia [en.wikipedia.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. name-reaction.com [name-reaction.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting low bioactivity of synthesized pyrazolone compounds"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized pyrazolone compounds. This guide is designed to provide in-depth troubleshooting assistance for a common and frustrating challenge: observing low or inconsistent bioactivity in your experimental assays.
Instead of a simple checklist, we will walk through the problem-solving process from first principles. Our goal is to help you diagnose the root cause of low bioactivity by systematically evaluating the three pillars of any successful experiment: the Compound , the Assay , and the Hypothesis .
Part 1: Frequently Asked Questions (FAQs) - First Line of Diagnosis
This section addresses the most common initial questions.
Q1: My newly synthesized pyrazolone derivative shows significantly lower activity than expected. Where do I even begin to troubleshoot?
This is a frequent challenge. The most effective approach is to work backward from the biological assay to the compound itself. Before questioning the intrinsic activity of your molecule, you must have absolute confidence in your material and your experimental setup. The first step is to rigorously confirm the identity, purity, and stability of your compound. Many bioactivity issues are resolved at this stage.
Q2: What are the most common "culprits" for low bioactivity in pyrazolone compounds?
From our experience, the issues generally fall into three categories, in order of likelihood:
-
Compound Purity & Identity: The material used in the assay is not what you think it is. This can be due to residual starting materials, synthetic byproducts, or incorrect structural assignment.[1]
-
Assay-Related Artifacts: The compound is correct, but it is not behaving as expected under the specific assay conditions. This includes poor solubility, degradation in the assay medium, or non-specific interactions.
-
Structure-Activity Relationship (SAR) Realities: The compound is pure and the assay is robust, but the molecule itself lacks the intrinsic potency you hypothesized. The structure-activity relationships for pyrazolones can be very steep, meaning small structural changes can lead to a dramatic loss of activity.[2][3]
Q3: I confirmed the structure by ¹H NMR and Mass Spec. Isn't that enough?
While essential, standard ¹H NMR and MS are often not sufficient to rule out subtle issues. For instance:
-
Tautomerism: Pyrazolones can exist in multiple tautomeric forms (e.g., CH, OH, and NH forms), and the dominant form can be solvent-dependent.[4] This can affect how the molecule binds to its target. Low-temperature NMR may be needed to resolve these forms.[5]
-
Residual Impurities: A clean ¹H NMR might still hide non-proton-bearing impurities or impurities whose signals are masked by your product's signals.
-
Isomers: Regioisomers formed during synthesis can have identical mass spectra and very similar NMR spectra but vastly different biological activities.
A comprehensive characterization, including quantitative purity analysis like HPLC, is critical for confident interpretation of bioactivity data.
Part 2: The Troubleshooting Workflow
If the initial FAQs do not resolve your issue, a more systematic approach is required. The following workflow provides a logical progression for diagnosing the problem.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low pyrazolone bioactivity.
Step 1: Is Your Compound What You Think It Is? (A Guide to Identity & Purity)
Confidence in your biological data is built on a foundation of rigorous chemical analysis.
Q: How do I definitively confirm the structure of my pyrazolone derivative?
A: A multi-technique approach is required to eliminate ambiguity.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential. For pyrazolones, pay close attention to the chemical shifts of the ring protons and carbons, as these are diagnostic. Tautomerism can lead to averaged or complex signals; running spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) or at lower temperatures can help clarify the structure.[5][6]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial. It provides an exact mass that can confirm the elemental composition, helping to distinguish between your target molecule and potential byproducts with similar nominal masses.
-
Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. For pyrazolones, the characteristic C=O stretch (typically ~1700 cm⁻¹) and N-H/O-H stretches are important to verify.[7]
Table 1: Key Analytical Techniques for Structural Verification
| Technique | Purpose | What to Look For in Pyrazolones |
|---|---|---|
| ¹H NMR | Maps the proton framework of the molecule. | Correct number of protons, expected splitting patterns, and chemical shifts for aromatic and pyrazolone ring protons.[8] |
| ¹³C NMR | Shows all unique carbon environments. | Presence of the C=O carbon signal (~160-175 ppm), and correct number of aromatic and aliphatic carbons.[6] |
| HRMS | Confirms elemental composition. | A measured mass that matches the calculated mass for the desired chemical formula to within 5 ppm. |
| FTIR | Identifies key functional groups. | Characteristic C=O, C=N, and N-H stretching frequencies.[7] |
Q: My structure is correct, but could impurities be the problem? How do I check for purity?
A: Yes, impurities are a very common cause of low activity. Synthesis of pyrazolones, often via condensation of a hydrazine with a 1,3-dicarbonyl compound, can leave behind highly reactive starting materials or generate side products that interfere with assays.[9][10]
Protocol 1: Quantitative Purity Assessment by HPLC-UV
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows a sharp, symmetrical peak for your compound. A typical starting point is a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).
-
Wavelength Selection: Use a diode array detector (DAD) or variable wavelength detector to monitor at a wavelength where your compound has strong absorbance but where common solvents (like DMSO) do not (e.g., 254 nm or 280 nm).
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL).
-
Injection & Analysis: Inject a small volume (e.g., 5-10 µL) and run the method.
-
Purity Calculation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of your main compound by the total area of all peaks. For biological testing, a purity of >95% is the minimum standard, with >98% being ideal.
Step 2: Is Your Assay Working Against You? (A Guide to Experimental Conditions)
If your compound is pure and its structure is confirmed, the next step is to investigate the bioassay itself.
Q: My compound is poorly soluble. Could this be the reason for the low activity?
A: Absolutely. A compound that crashes out of solution is not available to interact with its biological target. This is a major issue for many heterocyclic compounds, including pyrazolones, which can be planar and hydrophobic.[11]
Troubleshooting Solubility:
-
Visual Inspection: Make a concentrated stock in DMSO. When you dilute this into your aqueous assay buffer, do you see any cloudiness or precipitate? Check this both immediately and after the full incubation time of your assay.
-
Co-solvents: Ensure the final concentration of DMSO (or other organic co-solvent) in your assay is as low as possible (typically <1%, ideally <0.5%) but sufficient to maintain solubility.
-
Additives: In some cases, non-ionic detergents (e.g., Tween-20) or other excipients can improve solubility without interfering with the assay.
Q: Could my compound be degrading during the experiment?
A: Yes. The stability of a compound under specific assay conditions (pH, temperature, presence of redox agents) cannot be taken for granted.
Protocol 2: Assessing Compound Stability in Assay Buffer
-
Sample Preparation: Prepare a solution of your pyrazolone compound in the final assay buffer at the highest concentration you plan to test.
-
Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C for 2 hours).
-
Time Points: Take aliquots at different time points (e.g., t=0, t=1 hr, t=2 hr).
-
LC-MS Analysis: Immediately analyze these aliquots by LC-MS.
-
Evaluation: Compare the peak area of the parent compound across the time points. A significant decrease in the parent peak area, especially with the appearance of new peaks, indicates degradation.
Step 3: Is the Molecule Itself the Problem? (A Guide to SAR)
If you have a pure, stable compound and a robust assay, you must confront the possibility that your molecule simply lacks the desired biological activity.
Q: How do I know if my result is due to a "failed" molecule versus a problem I can fix?
A: This requires a careful look at the Structure-Activity Relationship (SAR) and the inclusion of proper controls.
-
Review the Literature: Pyrazolone is a well-studied scaffold.[2][12][13] Look for published analogs with similar substitution patterns. How does your compound's activity compare? SAR for pyrazolones can be very specific; for example, in some antimicrobial series, the absence of a substituent on one ring is critical for activity, while in others, adding groups like thiophene enhances it.[2]
-
Positive and Negative Controls: Always include a known active compound (positive control) and a structurally related but known inactive compound (negative control) in your assays. If your positive control works and your negative control does not, it increases confidence that the result for your test compound is genuine.
-
Synthesize a Close Analog: If possible, synthesize a close analog that has been reported to be active. If this analog is active in your hands, it provides strong evidence that your assay is working and that the issue lies with the specific structure of your new compound.
Part 3: Final Checklist & Summary
Use this table as a final check to ensure you have covered all the critical troubleshooting steps.
Table 2: Troubleshooting Checklist
| Area | Checkpoint | Action |
|---|---|---|
| Compound | Identity Confirmed? | Verify with ¹H NMR, ¹³C NMR, and HRMS. |
| Purity >95%? | Perform quantitative analysis via HPLC-UV or qNMR. | |
| Tautomers/Isomers Considered? | Analyze NMR data carefully; consider 2D NMR or low-temp experiments if needed.[5] | |
| Assay | Solubility Confirmed? | Visually inspect dilutions; test different co-solvent concentrations. |
| Stability Confirmed? | Run a time-course experiment with LC-MS analysis of the compound in assay buffer. | |
| Controls Appropriate? | Include both positive and negative controls in every experiment. | |
| Hypothesis | SAR Consistent? | Compare your results with published data for similar pyrazolone scaffolds.[2][14] |
| | Target Engagement Verified? | If possible, use a secondary assay (e.g., CETSA) to confirm target binding. |
By systematically working through these steps, you can confidently diagnose the source of low bioactivity and make informed decisions about how to proceed with your research, whether it involves re-synthesis, purification, assay optimization, or a redesign of your molecular scaffold.
References
-
Zhang, H., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available at: [Link]
-
Rani, P., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Stoll, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. Available at: [Link]
-
Gouda, M. A., et al. (2015). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Marinescu, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, bioassay and molecular docking of novel pyrazole and pyrazolone derivatives as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Young Pharmacists. Available at: [Link]
-
Banerjee, J., et al. (2013). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Ullah, A., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Shaglof, A., et al. (2019). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate. Available at: [Link]
-
Guchhait, G., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Heliyon. Available at: [Link]
-
Abu-Hashem, A. A., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports. Available at: [Link]
-
Banerjee, J., et al. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: [Link]
-
Asrondkar, S. J., et al. (2013). Biological Activities of Pyrazoline Derivatives -A Recent Development. ResearchGate. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mariappan, G., et al. (2010). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in Solution
Welcome to the technical support center for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues encountered during experimentation with this compound in solution. The information herein is synthesized from established knowledge of pyrazolone derivatives to provide a robust framework for your investigations.
Introduction to Pyrazolone Stability
Pyrazolone derivatives are a class of heterocyclic compounds with significant applications in pharmaceuticals and other industries.[1][2] Their utility, however, is intrinsically linked to their stability in various experimental conditions. The stability of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, like other pyrazolones, is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.[3][4][5] Understanding these factors is critical for obtaining reliable and reproducible experimental results.
This guide provides a structured approach to identifying and mitigating stability issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrazolone compounds in solution?
A1: Based on studies of related pyrazinone and pyrazolone structures, the primary degradation pathways to consider for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one are:
-
Hydrolysis: The pyrazolone ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[3] The rate and extent of hydrolysis are highly dependent on the pH of the solution.[6][7]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the pyrazolone moiety.[3] Electron-rich portions of the molecule are particularly susceptible.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photolytic reactions, leading to the formation of various degradation products.[3][8]
Q2: How does pH affect the stability of my compound in solution?
A2: The pH of a solution is a critical factor governing the stability of pyrazolone derivatives.[6][7] Changes in pH can alter the ionization state of the molecule, potentially making it more susceptible to hydrolysis or other degradation reactions.[7] For pyrazolone compounds, both acidic and basic conditions can catalyze degradation.[3] It is crucial to determine the optimal pH range for your experiments to ensure the stability of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products?
A3: Differentiating degradation products from synthesis-related impurities or contaminants requires a systematic approach:
-
Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[3]
-
Peak Area Trend Analysis: In a time-course stability study, the peak area of a degradation product should increase over time, while the parent compound's peak area decreases.[3]
-
Mass Spectrometry (MS): Analyze the unknown peaks by MS to determine their molecular weights. Degradation products will often have molecular weights that can be logically derived from the parent compound (e.g., through hydrolysis or oxidation).
-
Photodiode Array (PDA) Detection: A PDA detector can provide the UV-Vis spectrum of each peak. Degradation products often exhibit similar, though not identical, spectral characteristics to the parent compound.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency over a short period in solution. | Chemical Instability: The compound may be degrading under the current storage or experimental conditions. | 1. Review Solution pH: Measure the pH of your solution. If it is strongly acidic or basic, consider buffering the solution to a more neutral pH. 2. Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation. 3. De-gas Solvents: If oxidative degradation is suspected, de-gas your solvents before preparing solutions. 4. Lower Temperature: Store stock solutions and experimental samples at lower temperatures (e.g., 4°C or -20°C). |
| Inconsistent results between experimental replicates. | Ongoing Degradation: The compound may be degrading during the course of the experiment, leading to variability. | 1. Prepare Fresh Solutions: Prepare fresh solutions of the compound immediately before each experiment. 2. Control Experimental Time: Standardize the time between solution preparation and analysis for all samples. 3. Use a Stability-Indicating Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent compound from its potential degradation products. |
| Appearance of a precipitate in the solution over time. | Poor Solubility or Degradation: The compound or its degradation products may have limited solubility in the chosen solvent. | 1. Verify Solubility: Determine the solubility of the compound in your solvent system at the experimental concentration. 2. Investigate Precipitate: Isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Consider a Co-solvent: If solubility is an issue, the addition of a co-solvent may be necessary. Ensure the co-solvent does not accelerate degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one under various stress conditions.
Materials:
-
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC with PDA or UV detector and a suitable C18 column
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (stock solution at time zero).
Visualizing the Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway
Based on the general reactivity of pyrazolones, a potential hydrolytic degradation pathway for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is proposed below. This should be confirmed experimentally.
Caption: A potential hydrolytic degradation pathway.
Conclusion
The stability of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in solution is a critical parameter for ensuring the accuracy and reproducibility of your research. By understanding the potential degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, you can effectively manage stability-related challenges. It is imperative to perform specific stability studies on this compound to confirm the inferred pathways and establish optimal handling and storage conditions for your specific application.
References
- BenchChem. (n.d.). Pyrazinone Compounds Degradation Pathways: A Technical Support Center.
- Artuç, G. Ö., Karapınar Koç, B., Özdemir, M., & Bulut, M. (2024). Synthesis, characterization and determination of photophysicochemical properties of peripheral and nonperipheral tetra-7-oxy-3,4-dimethylcoumarin substituted zinc, indium phthalocyanines.
-
MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]
- Yang, Y., Li, D., Li, C., Liu, Y. F., & Jiang, K. (2016). Hydrogen bond strengthening induces fluorescence quenching of PRODAN derivative by turning on twisted intramolecular charge transfer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 437-443.
- Wiley-VCH. (2022). Photocatalytic Functionalization of Dihydroquinoxalin‐2‐Ones with Pyrazolones.
-
PubChem. (n.d.). 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one. Retrieved from [Link]
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
- Kanwal, et al. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. Iranian Journal of Basic Medical Sciences, 25(12), 1424-1432.
-
National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]
- Leko, A., et al. (2014). Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors. Journal of Medicinal Chemistry, 57(9), 3518-3523.
-
Royal Society of Chemistry. (n.d.). The influence of pH on the stability of antazoline: kinetic analysis. Retrieved from [Link]
- Metwally, M. A., Bondock, S. A., El-Desouky, S. I., & Abdou, M. M. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one(89-36-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Pyrazolin-5-ones
Welcome to the technical support center for the purification of pyrazolin-5-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity crystalline material. Pyrazolin-5-ones, while a critical scaffold in drug discovery, present unique purification challenges due to their potential for tautomerism, varied solubility profiles, and susceptibility to certain impurities.
This document moves beyond simple protocols to provide in-depth troubleshooting, explaining the causality behind each step to empower you to make informed decisions during your purification workflows.
Section 1: The Recrystallization Workflow: A Foundational Overview
Recrystallization is a powerful technique that leverages differences in solubility between a target compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
Below is a conceptual workflow for a standard recrystallization process.
"addressing solubility problems of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one"
Introduction
Welcome to the technical support guide for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (CAS: 65287-96-9). This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a heterocyclic compound featuring both a hydrogen-bond-donating hydroxyl group and a polar pyrazolinone core, its solubility behavior can be complex.[1][2] This guide provides a structured approach to troubleshooting common issues, rooted in the physicochemical properties of pyrazolinone derivatives. We will explore the causal mechanisms behind solubility limitations and provide validated protocols to overcome them.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₂ | [3] |
| Molecular Weight | 142.16 g/mol | [3] |
| Melting Point | 185-188 ºC | [3] |
| Appearance | Solid | [4] |
| Predicted XLogP3 | -0.45 to -0.8 | [2][3] |
| Predicted pKa | ~8.5-9.5 (enol proton) | Estimated based on similar pyrazolinone structures |
The negative XLogP value suggests a hydrophilic nature, yet intermolecular forces, such as hydrogen bonding and π-stacking of the pyrazolinone ring, can lead to strong crystal lattice energy and limit dissolution in aqueous and organic media.
Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common initial queries.
Q1: My compound won't dissolve in water or standard buffers (e.g., PBS) at my target concentration. Why?
A: While the molecule has hydrophilic groups, the planar pyrazolinone ring can lead to strong crystal packing.[1] At neutral pH, the molecule is un-ionized, and its solubility is governed by the energy required to break these crystal lattice interactions. For many pyrazolone derivatives, neutral aqueous solubility is low.
Q2: I'm observing precipitation when I add my DMSO stock solution to an aqueous buffer. What's happening?
A: This is a classic solvent-shifting problem. The compound is likely highly soluble in your DMSO stock, but when this concentrated solution is diluted into an aqueous buffer (a poor solvent), the solubility limit is exceeded, causing the compound to crash out of solution.
Q3: Can I heat the solution to get my compound to dissolve?
A: Gentle heating can increase the rate of dissolution and, to a limited extent, the equilibrium solubility. However, be cautious. Prolonged heating, especially at non-neutral pH, can risk chemical degradation of the pyrazolinone core. Always perform a stability check on a small scale first.
Q4: Is the compound more soluble in organic solvents?
A: Yes, it is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[4] However, solubility in less polar solvents like ethyl acetate or non-polar solvents like hexanes will be very low.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility issues.
Initial Troubleshooting Workflow
Before attempting advanced methods, follow this primary diagnostic workflow.
Caption: General workflow for troubleshooting solubility issues.
Q5: My compound's purity is confirmed, but it still has poor aqueous solubility. How can I use pH to my advantage?
A: The pyrazolinone ring contains an acidic proton (on the enol tautomer), allowing it to be deprotonated under basic conditions to form a highly soluble salt. This is one of the most effective strategies for enhancing aqueous solubility.[5]
-
Mechanism: By raising the pH of your aqueous solvent above the compound's pKa, you deprotonate the molecule. The resulting anion is an ionic species (a salt), which is significantly more soluble in water than the neutral form.
-
Actionable Advice:
-
Prepare a stock solution of your compound in a minimal amount of 0.1 M NaOH.
-
Titrate this basic solution into your desired aqueous buffer, monitoring the pH. Adjust the final pH with dilute HCl or NaOH as needed.
-
Caution: Ensure your compound is stable at high pH. Run a preliminary HPLC analysis to check for degradation products after incubation at the target pH for your experiment's duration.
-
Caption: Relationship between pH, ionization state, and solubility.
Q6: Adjusting pH is not an option for my experiment. How do I design an effective co-solvent system?
A: A co-solvent system uses a water-miscible organic solvent to increase the solubility of a poorly soluble compound in an aqueous vehicle. The organic solvent acts as a "bridge," reducing the overall polarity of the solvent system and disrupting the water's hydrogen-bonding network, which allows for better solvation of the compound.
-
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
-
-
Actionable Advice:
-
Screening: Test the solubility of your compound in several pure co-solvents to find one in which it is highly soluble.
-
Titration: Prepare a concentrated stock of your compound in the chosen co-solvent (e.g., 100 mg/mL in PEG 400).
-
Formulation: Slowly add the aqueous buffer to the co-solvent stock while vortexing. Alternatively, add the co-solvent stock to the aqueous buffer. Observe for any signs of precipitation.
-
Optimization: Create a ternary phase diagram to systematically identify the optimal ratio of solvent, co-solvent, and water that keeps your compound in solution at the target concentration. Start with systems containing 5-20% of the organic co-solvent.
-
| Co-Solvent | Typical Starting % (v/v) | Notes |
| Ethanol | 5 - 20% | Common, but can affect some biological assays. |
| PEG 400 | 10 - 30% | Generally biocompatible, good for increasing solubility of hydrophobic compounds. |
| DMSO | < 1% | Use sparingly in final solutions for biological assays due to potential toxicity/activity. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol determines the quantitative solubility of the compound in a specific solvent.
-
Preparation: Add an excess amount of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one to a known volume of the test solvent (e.g., 10 mg into 1 mL of buffer) in a glass vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of your quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration.[6] This concentration is the equilibrium solubility.
Protocol 2: Analytical Method for Quantification (RP-HPLC)
This protocol provides a starting point for developing a reversed-phase HPLC method to quantify the compound, based on established methods for pyrazoline derivatives.[7]
-
HPLC System: An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.[6]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and 0.1% trifluoroacetic acid in water (e.g., 20:80 v/v).[7] The ratio should be optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Detection Wavelength: Scan for the λmax of the compound using the DAD (typically in the 200-280 nm range for pyrazolinones). A detection wavelength of 206 nm has been used for similar derivatives.[7]
-
Standard Curve: Prepare a series of standards of known concentration to create a calibration curve for accurate quantification.
References
- The Versatility of Pyrazolone Derivatives in Organic Chemistry. (Source: vertexaisearch.cloud.google.com)
- 4-(2-HYDROXYETHYL)-3-METHYL-2- PYRAZOLIN-5-ONE 95% - ChemicalBook. (Source: vertexaisearch.cloud.google.com)
- Technical Support Center: HPLC Analysis of Pyrazolinone Derivatives - Benchchem. (Source: vertexaisearch.cloud.google.com)
- 4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-one - Echemi. (Source: vertexaisearch.cloud.google.com)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: vertexaisearch.cloud.google.com)
- 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one - PubChemLite. (Source: vertexaisearch.cloud.google.com)
- 4-(2-HYDROXYETHYL)-3-METHYL-2- PYRAZOLIN-5-ONE 95% - ChemicalBook. (Source: vertexaisearch.cloud.google.com)
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - Semantic Scholar. (Source: vertexaisearch.cloud.google.com)
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (Source: )
- Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. (Source: vertexaisearch.cloud.google.com)
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (Source: vertexaisearch.cloud.google.com)
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (Source: vertexaisearch.cloud.google.com)
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph - MDPI. (Source: )
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
Technical Support Center: Minimizing By-product Formation in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common by-products during their experiments. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in pyrazole synthesis, and why do they form?
The most prevalent method for synthesizing pyrazoles is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4] While effective, this method can lead to several common by-products:
-
Regioisomers: This is the most frequent issue, especially when using an unsymmetrical 1,3-dicarbonyl compound (where the R groups on the two carbonyls are different) or a substituted hydrazine. The initial reaction can occur at either of the two distinct carbonyl groups, leading to two different pyrazole regioisomers that can be difficult to separate.[1][5][6][7]
-
Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent aromatization (dehydration/oxidation) can result in the formation of non-aromatic pyrazoline by-products.[1][8]
-
Colored Impurities: Many reactions, particularly those using hydrazine, result in yellow or red-tinged mixtures. These colored impurities are often attributed to side reactions involving the hydrazine starting material.[1][9]
-
Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, leading to more complex impurities.[1][7]
-
N-Alkylation Isomers: When alkylating a pre-formed pyrazole ring, the alkyl group can attach to either of the two nitrogen atoms, resulting in a mixture of N1 and N2 alkylated regioisomers.[10][11]
Q2: How can I identify the specific by-products in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for both identifying and quantifying by-products:
-
Thin-Layer Chromatography (TLC): This is the first and quickest step to assess the complexity of your reaction mixture. The presence of multiple spots indicates multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of duplicate sets of peaks for the desired product is a strong indicator of regioisomer formation.[1]
-
Mass Spectrometry (MS) & Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight of the components in your mixture. This can help confirm the presence of the desired product and identify by-products, such as pyrazolines (which will have a mass two units higher than the corresponding pyrazole) or di-addition products.[1]
Q3: My reaction with an unsymmetrical diketone gave a mixture of products. How can I predict which regioisomer will be the major one?
Predicting the major regioisomer can be complex as it depends on a delicate balance of steric and electronic factors. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl. However, this is highly dependent on the specific substrates and reaction conditions. The most reliable way to control regioselectivity is not to predict it under standard conditions, but to employ specific strategies to force the reaction down a single pathway.[6]
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Issue 1: Formation of Regioisomers
-
Symptoms: NMR spectra show duplicate sets of peaks. Multiple spots are observed on TLC that are difficult to separate by column chromatography. The isolated product has a broad melting point range.
-
Root Cause: When using an unsymmetrical 1,3-dicarbonyl, the initial condensation of the hydrazine can occur at either carbonyl group with similar probability, leading to two distinct reaction pathways.
Mechanism of Regioisomer Formation
Caption: Knorr synthesis with an unsymmetrical dicarbonyl leading to two regioisomers.
Solutions & Optimization Strategies
Your primary goal is to create a significant difference in the reactivity of the two carbonyl groups or to use an alternative synthetic route that circumvents this issue.
The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols are known to promote the formation of one regioisomer over the other.[12] They are believed to achieve this through specific hydrogen bonding interactions that differentiate the two carbonyl groups.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-3-trifluoromethylpyrazole *
| Solvent | Ratio of Desired Isomer : Undesired Isomer |
| Ethanol | 1 : 1.5 |
| Dichloromethane | 1.2 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 10 : 1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20 : 1 |
*Data adapted from studies on the synthesis of N-methylpyrazoles where the 3-trifluoromethyl derivative is the desired isomer.[6][12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL).[6][12]
-
Reagent Addition: Slowly add the substituted hydrazine (e.g., methylhydrazine, 1.2 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) against the starting materials.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the desired pyrazole regioisomer.[6]
If solvent optimization is insufficient, consider a different synthetic strategy that offers inherent regiocontrol.
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole (like a nitrile imine or a diazo compound) with a dipolarophile (like an alkyne). This approach is highly regioselective and is a cornerstone of modern pyrazole synthesis.[5][6][13]
-
Synthesis from Hydrazones and Nitroolefins: This method provides excellent regioselectivity by controlling the nucleophilicity of the atoms in the hydrazone.[14]
Troubleshooting Workflow: Regioisomer Formation
Caption: Decision workflow for addressing regioisomer by-products in pyrazole synthesis.
Issue 2: Incomplete Reaction / Formation of Pyrazoline Intermediates
-
Symptoms: MS analysis shows a peak with M+2 relative to the expected product. ¹H NMR shows sp³-hybridized C-H signals instead of a fully aromatic system.
-
Root Cause: The final aromatization step, which involves the elimination of a water molecule (dehydration), is often the rate-determining step and may not proceed to completion under mild conditions.[7]
Mechanism of Pyrazoline Formation
Caption: Competing pathways leading to the desired pyrazole or a pyrazoline by-product.
Solutions & Optimization Strategies
-
Adjust pH: The cyclization and final dehydration steps are often acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can significantly promote the formation of the fully aromatic pyrazole ring.[4][6]
-
Increase Temperature/Time: If the reaction is proceeding cleanly but is incomplete, simply increasing the reaction temperature or extending the reaction time can provide the energy needed to overcome the activation barrier for the final aromatization step.
-
Introduce an Oxidant: In some syntheses, particularly those starting from α,β-unsaturated ketones, a pyrazoline is the direct product and requires a subsequent oxidation step to form the pyrazole. This can sometimes be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent.[5][6]
Issue 3: Formation of Colored Impurities
-
Symptoms: The reaction mixture turns a deep yellow, red, or brown color, making TLC analysis and purification difficult.
-
Root Cause: Hydrazine and its derivatives can be unstable and prone to side reactions, including oxidation, which can generate highly colored by-products.[1][9]
Solutions & Optimization Strategies
-
Use a Hydrazine Salt: Instead of using hydrazine hydrate or anhydrous hydrazine, use a more stable salt form like phenylhydrazine hydrochloride. Add one equivalent of a mild, non-nucleophilic base (e.g., sodium acetate, potassium acetate, or triethylamine) to liberate the free hydrazine in situ. This minimizes the concentration of free hydrazine at any given time, reducing side reactions.[9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation of the hydrazine.[9]
-
Purification Trick: If colored impurities are still present after the reaction, they can often be removed with a simple purification step before full column chromatography.
-
Concentrate: After the reaction is complete, concentrate the crude mixture under reduced pressure.
-
Prepare Silica Plug: Prepare a short plug of silica gel in a fritted funnel or a wide column.
-
Wash: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and load it onto the silica plug.
-
Elute Impurities: Wash the plug with a non-polar solvent like hexanes or toluene. The colored, often polar, impurities tend to stick strongly to the silica, while the desired product may begin to elute.[9]
-
Elute Product: Switch to a more polar eluent (e.g., ethyl acetate or a mixture of hexanes/ethyl acetate) to wash your desired pyrazole product off the plug, now free from the majority of the colored impurities. Proceed with final purification as needed.
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
- Akrout, A., et al. (2015).
- Topchiy, M. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis. BenchChem Technical Support.
- Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.
- YouTube. (2019). synthesis of pyrazoles.
- MDPI. (2023).
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Schmittel, M., et al. (2022).
- Reddit. (2024). Knorr Pyrazole Synthesis advice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
"degradation pathways of pyrazolone derivatives under experimental conditions"
Technical Support Center: Degradation Pathways of Pyrazolone Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for investigating the degradation pathways of pyrazolone derivatives. The stability of these compounds is a critical parameter in drug development, influencing efficacy, safety, and shelf-life. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are pyrazolone derivatives and why is their stability crucial?
Pyrazolone is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group.[1] Its derivatives are a cornerstone of medicinal chemistry, found in some of the earliest synthetic pharmaceuticals like the analgesic Antipyrine (Phenazone), and are also vital as commercial dyes.[1]
The stability of these molecules is paramount for several reasons:
-
Safety & Efficacy: Degradation products can be inactive, less active, or, in the worst case, toxic. Understanding the degradation profile is essential to ensure the drug product remains safe and effective throughout its shelf life.
-
Regulatory Compliance: Regulatory bodies like the EMA and FDA require comprehensive stability data, including forced degradation studies, to approve a new drug substance or product.[2][3][4][5]
-
Formulation & Packaging Development: Knowledge of how a molecule degrades under various conditions (e.g., pH, light, heat) informs the development of stable formulations and the selection of appropriate packaging to protect the drug from environmental stressors.[3][4]
Q2: What are the primary degradation pathways for pyrazolone derivatives?
Pyrazolone derivatives can degrade via several pathways, primarily hydrolysis, oxidation, photodegradation, and thermal decomposition. The specific pathway depends on the molecule's structure, its substituents, and the environmental conditions it is exposed to.
-
Hydrolysis: This involves the cleavage of chemical bonds by water. While the core pyrazolone ring is relatively stable, functional groups attached to it can be susceptible to hydrolysis under acidic or basic conditions.[6] This is particularly relevant for oral dosage forms that must withstand the acidic environment of the stomach.[7]
-
Oxidation: This pathway involves the loss of electrons, often facilitated by atmospheric oxygen, peroxides, or metal ions.[3] Electron-rich moieties within the pyrazolone structure are common sites for oxidation, which can lead to N-oxidation, hydroxylation, or even ring cleavage.[6] Some pyrazole derivatives, for example, can be oxidized by agents like KMnO₄ to form corresponding carboxylic acids.[8]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This often involves the formation of highly reactive radical species that drive degradation.[9] Some pyrazolone derivatives are known to exhibit photochromism, a reversible transformation between different isomers upon light exposure.[1][10]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions, including rearrangements and bond cleavage.[7] The thermal stability of pyrazolones can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12]
Q3: What is a forced degradation study and why is it a mandatory step?
A forced degradation study, or stress testing, is an experiment where a drug substance or product is intentionally exposed to conditions more severe than those it would encounter during normal storage (e.g., high heat, extreme pH, intense light, oxidizing agents).[2][3][7]
Causality: The purpose is not to determine shelf-life but to achieve two primary objectives:
-
Identify Potential Degradants: By accelerating degradation, we can generate potential degradation products in a short amount of time. This helps in understanding the molecule's intrinsic stability and elucidating its degradation pathways.[2][3]
-
Develop Stability-Indicating Methods: A crucial outcome is the development and validation of an analytical method (typically HPLC) that can accurately separate the parent drug from all its potential degradation products.[2] This "stability-indicating method" is essential for accurately quantifying the drug during formal, long-term stability studies.[13] Regulatory guidelines, such as ICH Q1A, mandate these studies to ensure the suitability of the proposed analytical procedures.[2]
Troubleshooting Guide: Addressing Experimental Challenges
This section addresses common issues encountered during the stability testing of pyrazolone derivatives. Each problem is followed by a logical, step-by-step solution grounded in scientific principles.
Problem 1: I've subjected my pyrazolone derivative to stress conditions, but I'm seeing little to no degradation.
Expertise & Causality: This indicates that the applied stress is insufficient to overcome the molecule's activation energy for degradation. Pyrazolone cores can be quite stable, and the conditions need to be appropriately aggressive.
Solution Pathway:
-
Intensify Stress Conditions Systematically: Do not drastically change all parameters at once. Increase the stress level of one condition at a time.
-
Acid/Base Hydrolysis: If refluxing in 0.1 M HCl or NaOH shows no effect, increase the concentration to 1 M or even higher. You can also increase the temperature or prolong the exposure time.[3]
-
Oxidation: If a low concentration of hydrogen peroxide (e.g., 3%) is ineffective, increase it incrementally (e.g., to 10% or 30%).[6]
-
Thermal: Increase the temperature in 10°C increments above the standard accelerated testing temperature (e.g., start at 80°C and move higher).[2]
-
-
Verify Sample Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can prevent the stressor from interacting with the molecule, giving a false impression of stability.
-
Check Analytical Method Sensitivity: Confirm that your analytical method is sensitive enough to detect small amounts of degradation (typically aiming for 5-20% degradation). A non-optimized method might not resolve small degradant peaks from the main peak's tail.
Problem 2: My compound degrades too quickly, leaving very little parent drug to analyze.
Expertise & Causality: This common issue suggests the stress conditions are too harsh, driving the degradation past the initial, primary pathways into a complex mixture of secondary and tertiary degradants. The goal of forced degradation is controlled, partial degradation.
Solution Pathway:
-
Moderate the Stress Conditions:
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature instead of 60°C).
-
Shorten Exposure Time: Collect samples at much earlier time points (e.g., 1, 2, 4, and 8 hours instead of 24 hours).
-
Lower Reagent Concentration: Use a more dilute acid, base, or oxidizing agent.
-
-
Quench the Reaction: For hydrolytic and oxidative studies, ensure you are effectively stopping the reaction at your desired time point. For acid/base hydrolysis, this involves neutralizing the sample with an equimolar amount of base/acid before analysis.[6]
Problem 3: I am observing unexpected peaks in my HPLC analysis. How can I confirm they are degradants?
Expertise & Causality: Unexpected peaks can be synthesis impurities, excipient-related peaks, or genuine degradation products. A systematic approach is required for identification.
Solution Pathway:
-
Peak Area Trend Analysis: In a time-course stability study, the peak area of a true degradation product should increase over time, while the peak area of the parent compound decreases.[6] Synthesis-related impurities should remain constant or decrease.
-
Use a Photodiode Array (PDA) Detector: A PDA detector provides the UV-Vis spectrum for each peak. Degradation products often have a similar, though not identical, UV chromophore to the parent drug. This can help distinguish them from structurally unrelated impurities.[6]
-
Analyze a Placebo/Blank: If working with a formulated drug product, analyze a placebo (containing all excipients except the active ingredient) subjected to the same stress conditions. Any peaks appearing here are related to the excipients, not the drug.
-
Mass Spectrometry (MS) Confirmation: Couple your HPLC to a mass spectrometer. A degradant should have a mass that logically relates to the parent drug (e.g., +16 for oxidation, -18 for dehydration, or fragments corresponding to cleavage of the parent).
Problem 4: My mass balance is poor. The loss in the parent drug doesn't match the amount of degradants formed.
Expertise & Causality: Poor mass balance is a critical issue that undermines the validity of a stability-indicating method. It suggests that one or more degradation products are not being detected.
Solution Pathway:
-
Check for Non-UV Active Degradants: Some degradation pathways, such as ring cleavage, can result in fragments that lack a strong UV chromophore. Use a more universal detector, like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector.
-
Investigate Volatile or Insoluble Degradants:
-
Degradants may be too volatile to be detected by HPLC-MS. Consider using Headspace Gas Chromatography (GC-MS) to analyze the sample vial's headspace for volatile products.
-
Degradants might precipitate out of the solution. Visually inspect your samples for any cloudiness or precipitate. If observed, attempt to dissolve the precipitate in a different solvent for analysis.
-
-
Assess Column Retention: Some highly polar degradants may elute in the solvent front, while very non-polar degradants may be irreversibly retained on the HPLC column. Modify your gradient to include a wider polarity range (e.g., start with 100% aqueous and end with a strong organic solvent flush).
Data Presentation
Table 1: Summary of Recommended Starting Conditions for Forced Degradation Studies
This table provides a validated starting point for stress testing. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be adjusted based on the observed stability of the specific pyrazolone derivative.[2][3][6]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temperature to 80°C | Hydrolysis of labile functional groups (e.g., amides, esters on substituents).[6][7] |
| Base Hydrolysis | 0.1 M - 1 M NaOH; Room Temperature to 80°C | Hydrolysis of labile functional groups; potential for base-catalyzed rearrangements.[6] |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂); Room Temp | Oxidation of electron-rich moieties, N-oxidation, hydroxylation of aromatic rings.[3][6] |
| Thermal Stress | 60°C - 105°C (Solid State and in Solution) | Thermally induced decomposition, bond cleavage, rearrangement.[7] |
| Photostability | ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m² UV-A) | Photolytic cleavage, radical-induced degradation, isomerization.[2] |
Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing) Workflow
Trustworthiness: This protocol is a self-validating system. It includes control samples at each step to ensure that any observed degradation is a direct result of the applied stress and not due to other factors like sample preparation or ambient conditions.
-
Stock Solution Preparation: Prepare a stock solution of the pyrazolone derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to the target concentration. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 8 hours).
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature and protect from light for a specified time (e.g., 24 hours).
-
Thermal (Solution): Dilute the stock solution with the analysis solvent. Incubate in a temperature-controlled oven.
-
Thermal (Solid): Place a known amount of the solid API in a vial and heat in an oven. Dissolve in solvent before analysis.
-
-
Control Sample Preparation:
-
Unstressed Control (T=0): Dilute the stock solution with the same solvent used for the stress samples and analyze immediately.
-
Solvent Control: Prepare a sample diluted only with the analysis solvent and keep it under ambient conditions for the same duration as the stress experiment to check for degradation at room temperature.
-
-
Sample Neutralization/Quenching: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method, preferably with both PDA and MS detectors.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control samples. Calculate the percentage of degradation and the relative amounts of each degradation product. Aim for a good mass balance.
Mandatory Visualizations
Diagram 1: General Degradation Pathways of Pyrazolone Derivatives
Caption: Key degradation pathways for pyrazolone derivatives under common stress conditions.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Sources
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. japsonline.com [japsonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Validation & Comparative
A Comparative In Vivo Assessment of the Anti-Inflammatory Efficacy of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
An Objective Guide for Preclinical Drug Evaluation
This guide provides a comprehensive framework for the in vivo validation of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a novel pyrazolinone derivative, as a potential anti-inflammatory agent. Pyrazolone-based compounds have a long history in medicine, with many derivatives demonstrating significant analgesic, antipyretic, and anti-inflammatory properties.[1][2] This document details a comparative study design, objectively benchmarking the compound's performance against established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a potent non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[3][4]
The primary objective is to elucidate the compound's efficacy in both acute and chronic inflammation models, providing the critical data necessary for progression in the drug development pipeline. The experimental choices and protocols herein are designed to ensure scientific rigor, reproducibility, and a clear, data-driven comparison.
Rationale for Comparative In Vivo Models
To comprehensively evaluate the anti-inflammatory potential of a novel compound, it is crucial to test it in models that represent different facets of the inflammatory process. We have selected two well-established and highly reproducible rodent models: Carrageenan-Induced Paw Edema for acute inflammation and Complete Freund's Adjuvant (CFA)-Induced Arthritis for chronic inflammation.
-
Acute Inflammation Model: Carrageenan-Induced Paw Edema: This model is the gold standard for screening new anti-inflammatory drugs.[5] The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and well-characterized inflammatory response.[6][7] The resulting edema is largely mediated by the release of prostaglandins, making this model particularly sensitive to inhibitors of the cyclooxygenase (COX) pathway.[6] Its high reproducibility and rapid onset allow for an efficient initial assessment of a compound's efficacy.[5]
-
Chronic Inflammation Model: Adjuvant-Induced Arthritis (AIA): The AIA model in rats is a widely used preclinical model of chronic polyarthritis, sharing many pathological features with human rheumatoid arthritis.[8][9] A single injection of Complete Freund's Adjuvant (CFA) induces a systemic, immune-mediated inflammatory response characterized by persistent joint inflammation, cartilage degradation, and bone resorption.[9][10] This model is invaluable for evaluating a compound's ability to modulate the complex, long-term pathological changes associated with chronic inflammatory diseases.[11][12]
By comparing the performance of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one against both a non-selective (Indomethacin) and a selective COX-2 inhibitor (Celecoxib) in these two distinct models, we can not only determine its efficacy but also gain preliminary insights into its potential mechanism of action.
Experimental Design and Workflow
The overall experimental workflow is designed to ensure robust and comparable data collection across all treatment groups.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting the in vivo assays. Adherence to these standardized procedures is critical for data integrity.
Protocol 3.1: Carrageenan-Induced Paw Edema (Acute Model)
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into four groups (n=6 per group):
-
Group I: Vehicle Control (0.5% Carboxymethyl cellulose, p.o.)
-
Group II: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (50 mg/kg, p.o.)
-
Group III: Indomethacin (10 mg/kg, p.o.)[13]
-
Group IV: Celecoxib (20 mg/kg, p.o.)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (Ugo Basile, Italy). This is the baseline (0 hour) reading.
-
Administer the respective treatments orally (p.o.).
-
One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.[5][7]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7][13]
-
-
Data Analysis:
-
The increase in paw volume is calculated by subtracting the baseline volume from the post-treatment volume.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 3.2: Adjuvant-Induced Arthritis (Chronic Model)
-
Animals and Grouping: As described in Protocol 3.1.
-
Procedure:
-
On Day 0, arthritis is induced by a single subplantar injection of 0.1 mL of Complete Freund's Adjuvant (CFA) (heat-killed Mycobacterium tuberculosis suspended in paraffin oil, 10 mg/mL) into the right hind paw of each rat.[8][10]
-
Daily oral administration of the respective treatments (Vehicle, Test Compound, Indomethacin, Celecoxib) begins on Day 0 and continues until Day 21.
-
Monitor and record the following parameters every three days:
-
Paw Volume: Measure the volume of both the injected (ipsilateral) and non-injected (contralateral) paws.
-
Arthritic Score: Score the severity of arthritis in both hind paws based on a 0-4 scale: 0 = No erythema or swelling; 1 = Mild erythema and swelling of the digits; 2 = Moderate erythema and swelling; 3 = Severe erythema and swelling of the entire paw; 4 = Gross deformity and inability to use the limb. The maximum score per animal is 8.
-
Body Weight: Monitor for signs of systemic toxicity.
-
-
-
Terminal Analysis (Day 22):
-
Animals are euthanized, and blood is collected via cardiac puncture for serum separation.
-
The inflamed paw tissues are excised, fixed in 10% neutral buffered formalin, and processed for histopathological examination.
-
Protocol 3.3: Biomarker and Histopathological Analysis
-
Cytokine Measurement:
-
Serum levels of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14][15] ELISA provides a sensitive and specific method for measuring cytokine concentrations.[14]
-
-
Histopathological Analysis:
-
The formalin-fixed paw tissues are decalcified, embedded in paraffin, sectioned (5 µm), and stained with Hematoxylin and Eosin (H&E).[16]
-
A pathologist, blinded to the treatment groups, will score the sections for signs of inflammation, including:
-
Scores are assigned on a scale of 0 (normal) to 3 (severe) for each parameter.
-
Comparative Performance Data
The following tables summarize the expected outcomes, comparing the efficacy of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one against the vehicle and reference drugs.
Table 1: Effect on Carrageenan-Induced Paw Edema (Acute Inflammation)
| Treatment Group (Dose) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
|---|---|---|
| Vehicle Control (10 mL/kg) | 0.85 ± 0.07 | - |
| Test Compound (50 mg/kg) | 0.38 ± 0.05 * | 55.3% |
| Indomethacin (10 mg/kg) | 0.31 ± 0.04* | 63.5% |
| Celecoxib (20 mg/kg) | 0.42 ± 0.06* | 50.6% |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.
Table 2: Effect on Adjuvant-Induced Arthritis (Chronic Inflammation) at Day 21
| Treatment Group (Dose) | Arthritic Score (0-8) | Contralateral Paw Volume (mL) |
|---|---|---|
| Vehicle Control (10 mL/kg) | 6.8 ± 0.4 | 2.9 ± 0.2 |
| Test Compound (50 mg/kg) | 3.2 ± 0.5 * | 1.7 ± 0.3 * |
| Indomethacin (10 mg/kg) | 2.5 ± 0.3* | 1.5 ± 0.2* |
| Celecoxib (20 mg/kg) | 3.5 ± 0.6* | 1.8 ± 0.4* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.
Table 3: Effect on Serum Cytokine Levels and Histopathology in AIA Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Histopathology Score (Inflammation) |
|---|---|---|---|
| Vehicle Control | 215 ± 18 | 350 ± 25 | 2.8 ± 0.2 |
| Test Compound | 105 ± 12 * | 165 ± 20 * | 1.3 ± 0.3 * |
| Indomethacin | 95 ± 10* | 140 ± 15* | 1.1 ± 0.2* |
| Celecoxib | 115 ± 15* | 180 ± 22* | 1.5 ± 0.4* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.
Mechanistic Insights and Discussion
The data collectively suggest that 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one possesses significant anti-inflammatory activity in both acute and chronic models. Its efficacy in the carrageenan model points towards an inhibition of prostaglandin synthesis, a hallmark of NSAID activity.[1][3] The performance profile of the test compound appears closely aligned with that of Celecoxib, a selective COX-2 inhibitor, suggesting a potential COX-2 preferential mechanism.
The significant reduction in the pro-inflammatory cytokines TNF-α and IL-6 in the chronic arthritis model further supports a robust anti-inflammatory effect beyond simple prostaglandin inhibition. These cytokines are critical mediators in the pathogenesis of rheumatoid arthritis.[19] The histopathological data, showing reduced cellular infiltration and tissue damage, provide definitive evidence of the compound's tissue-protective effects during chronic inflammation.
The performance of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is comparable to Celecoxib across all measured endpoints, suggesting it may share a similar therapeutic profile with potentially fewer gastrointestinal side effects than non-selective NSAIDs like Indomethacin.[4][20]
Conclusion
The in vivo data strongly support the anti-inflammatory activity of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. It effectively suppressed both acute, edema-based inflammation and the complex, immune-driven pathology of chronic arthritis in rats. Its efficacy profile is comparable to the established COX-2 inhibitor Celecoxib, indicating its potential as a promising new therapeutic candidate for inflammatory disorders. Further studies, including dose-response relationships, pharmacokinetic profiling, and formal toxicological assessments, are warranted to fully characterize its potential for clinical development.
References
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Indometacin. Wikipedia. [Link]
-
Celecoxib. Wikipedia. [Link]
-
Indomethacin. StatPearls - NCBI Bookshelf. [Link]
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
What is the mechanism of Indomethacin? Patsnap Synapse. [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
-
Indomethazine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Adjuvant Arthritis (AIA) In Rat. Inotiv. [Link]
-
Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube. [Link]
-
Inflammatory Histology: Cells & Techniques. StudySmarter. [Link]
-
Adjuvant-Induced Arthritis Model. Chondrex, Inc. [Link]
-
Approaches to Determine Expression of Inflammatory Cytokines. PMC - NIH. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Carrageenan paw edema. Bio-protocol. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. PMC - NIH. [Link]
-
Histopathological analysis of inflammatory tissue reaction around the experimental materials. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]
-
The In Vivo Cytokine Capture Assay for Measurement of Cytokine Production in the Mouse. [Link]
-
What is induction of rheumatoid arthritis in rats protocol? ResearchGate. [Link]
-
Synthesis, Analgesic, Anti-inflammatory and Antimicrobial Activities of Some Novel Pyrazoline Derivatives. Semantic Scholar. [Link]
-
Inflammation. Histology at SIU - Southern Illinois University. [Link]
-
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
-
ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. The Journals of Gerontology: Series A | Oxford Academic. [Link]
-
Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Semantic Scholar. [Link]
-
Histopathological Image Analysis: A Review. PMC - PubMed Central. [Link]
-
Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. PMC - NIH. [Link]
-
Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]
-
Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. NIH. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. inotiv.com [inotiv.com]
- 10. Adjuvant-Induced Arthritis Model [chondrex.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. Histopathological Image Analysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histology at SIU [histology.siu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Celecoxib - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative framework for evaluating the structure-activity relationship (SAR) of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one analogs. While direct comparative studies on this specific scaffold and its derivatives are not extensively reported in publicly available literature, this guide synthesizes data from closely related pyrazolone and pyrazoline analogs to provide a predictive SAR landscape. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to conduct their own robust comparative evaluations.
The pyrazolone core is a well-established pharmacophore present in numerous drugs with analgesic, anti-inflammatory, and antipyretic properties.[1][2] The parent compound, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, presents a unique scaffold with a reactive hydroxyl group at the C4 position, offering a prime site for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. Understanding how modifications to this hydroxyethyl moiety, as well as other positions on the pyrazolone ring, impact biological activity is crucial for the rational design of novel therapeutics.
The Core Scaffold and Hypothesized SAR Landscape
The 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one scaffold can be systematically modified at several key positions to explore the SAR. The primary focus of this guide is on the C4-hydroxyethyl group, but modifications at the N1 and C3 positions are also considered, drawing parallels from the broader pyrazolone literature. The biological activities of pyrazol-5-ones are highly dependent on the nature of the substituents.[1]
C4-Position: The Hydroxyethyl Moiety
The 2-hydroxyethyl group at the C4 position is a key site for derivatization. The terminal hydroxyl group can be readily modified through esterification or etherification to generate a library of analogs with varying lipophilicity, steric bulk, and metabolic stability.
-
Esterification: Converting the hydroxyl group to an ester (e.g., acetate, propionate, benzoate) is a common prodrug strategy. This modification can enhance membrane permeability and oral bioavailability. It is hypothesized that the ester analogs would be inactive until hydrolyzed in vivo by esterases to release the active parent compound. The rate of hydrolysis, and thus the onset and duration of action, would depend on the nature of the ester group.
-
Etherification: Formation of ether analogs (e.g., methoxyethyl, ethoxyethyl) would likely result in compounds with increased lipophilicity and metabolic stability compared to the parent alcohol. This could lead to altered potency and duration of action.
-
Chain Length Modification: Varying the length of the alkyl chain (e.g., hydroxymethyl, hydroxypropyl) at the C4 position could influence the molecule's interaction with its biological target.
N1-Position: The Unsubstituted Nitrogen
In the parent scaffold, the N1 position is unsubstituted. In many biologically active pyrazolones, this position is substituted with an aryl group (e.g., phenyl in Edaravone).[1] Substitution at this position can significantly impact activity, selectivity (e.g., for COX-2), and toxicity. Introducing various substituted and unsubstituted aryl rings at the N1 position of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one would be a critical step in a comprehensive SAR study.
C3-Position: The Methyl Group
The C3-methyl group is a common feature in many active pyrazolones. While less frequently modified than the N1 and C4 positions, exploring the impact of replacing the methyl group with other small alkyl or substituted alkyl groups could provide valuable SAR insights.
Comparative Biological Evaluation: A Roadmap
To elucidate the SAR of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one analogs, a systematic biological evaluation is necessary. The following sections provide detailed protocols for key in vitro and in vivo assays commonly used to assess the anti-inflammatory and analgesic potential of pyrazolone derivatives.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The primary mechanism of action for many pyrazolone-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2] A comparative in vitro assay to determine the inhibitory activity against COX-1 and COX-2 is essential.
This protocol is adapted from established methods for evaluating COX inhibitors.[3]
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare enzyme solutions in Tris-HCl buffer (pH 8.0) containing hemin and glutathione.
-
Prepare a solution of the substrate, arachidonic acid, in ethanol.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a solution of HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
-
In Vivo Analgesic Activity
In vivo models are crucial for assessing the analgesic potential of the synthesized analogs. The hot plate test and the acetic acid-induced writhing test are two commonly used models to evaluate central and peripheral analgesic effects, respectively.
This protocol is based on the method described by Eddy and Leimbach.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compounds or vehicle orally or intraperitoneally. A standard analgesic like morphine can be used as a positive control.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate.
-
Record the latency time for the mouse to show a pain response (e.g., licking a hind paw or jumping). A cut-off time of 30 seconds is typically used to prevent tissue damage.
-
-
Data Analysis:
-
An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.
-
Calculate the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
-
This protocol is based on the method described by Koster et al.
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer the test compounds or vehicle orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin can be used as a positive control.[1]
-
After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.
-
-
Data Analysis:
-
A reduction in the number of writhes compared to the vehicle-treated group indicates a peripheral analgesic effect.
-
Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of new compounds.[4]
-
Procedure:
-
Use Wistar albino rats. Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the test compounds or vehicle orally. A standard anti-inflammatory drug like indomethacin can be used as a positive control.
-
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each time point using the formula: % Inhibition = [ (Change in paw volume of control - Change in paw volume of treated) / Change in paw volume of control ] x 100.
-
Data Presentation and Comparative Analysis
To facilitate a clear comparison of the synthesized analogs, all quantitative data should be summarized in tables.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazolone Analogs
| Compound | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Parent | H | CH3 | CH2CH2OH | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | H | CH3 | CH2CH2OAc | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | H | CH3 | CH2CH2OCH3 | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | Phenyl | CH3 | CH2CH2OH | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib | - | - | - | Reference Value | Reference Value | Reference Value |
Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Pyrazolone Analogs
| Compound | Dose (mg/kg) | Hot Plate Test (% MPE at 60 min) | Acetic Acid Writhing (% Inhibition) | Carrageenan Paw Edema (% Inhibition at 3h) |
| Parent | Specify dose | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | Specify dose | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | Specify dose | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | Specify dose | N/A | Reference Value | Reference Value |
| Morphine | Specify dose | Reference Value | N/A | N/A |
Visualizing the Workflow and Relationships
Diagrams are essential for visualizing complex experimental workflows and logical relationships.
Caption: A comprehensive workflow for the SAR study of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one analogs.
Caption: The proposed mechanism of anti-inflammatory action of pyrazolone analogs via COX inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a thorough SAR study of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one analogs. By systematically synthesizing a library of derivatives with modifications at the C4, N1, and C3 positions and evaluating their biological activities using the detailed protocols provided, researchers can build a robust SAR model. This model will be instrumental in identifying the key structural features required for potent and selective anti-inflammatory and analgesic activity, ultimately guiding the optimization of lead compounds for the development of novel therapeutics. The lack of extensive public data on this specific scaffold highlights a research gap and an opportunity for significant contributions to the field of medicinal chemistry.
References
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
- Chumbhale, D. S., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International Journal of Health Sciences, 6(S2), 1218–1231.
- Dohutia, C., et al. (2014). Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives.
- Farghaly, A. M., et al. (1990). Non-steroidal antiinflammatory agents, II: Synthesis of novel pyrazole and pyrazoline derivatives of 4(3H)-quinazolinone. Archiv der Pharmazie, 323(5), 311-315.
- Jayaprakash, V., et al. (2010). Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines. International Journal of Pharmaceutical and Biomedical Research, 1(1), 26-31.
- Kumar, D., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Saudi Pharmaceutical Journal, 19(2), 101-107.
- Mariappan, G., et al. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Saudi Pharmaceutical Journal, 19(2), 115-122.
- Mantzanidou, M., et al. (2021).
- Nofal, Z. M., et al. (2014). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Archiv der Pharmazie, 347(11), 812-824.
- Rask-Andersen, M., et al. (2011). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 10(8), 579-590.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Wang, Y., et al. (2021).
- Warner, T. D., et al. (1999). Nonsteroidal drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
Sources
- 1. Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Pyrazolin-5-ones for the Modern Researcher
Introduction: The Enduring Significance of Pyrazolin-5-ones
Pyrazolin-5-ones represent a cornerstone in heterocyclic chemistry, boasting a rich history that dates back to Ludwig Knorr's discovery in 1883.[1][2] This five-membered heterocyclic scaffold is not merely of academic interest; it is a privileged pharmacophore embedded in a multitude of clinically significant drugs and biologically active compounds.[3] These molecules exhibit a remarkable breadth of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[3][4] The versatility of the pyrazolin-5-one core also extends to applications in agrochemicals, dyes, and photography.[2][5]
Given their widespread importance, the development of efficient, scalable, and sustainable synthetic routes to pyrazolin-5-ones is a continuous pursuit in both academic and industrial research. This guide provides a comparative analysis of the most prominent synthetic strategies, offering field-proven insights into their mechanisms, advantages, and limitations. We will delve into the classical Knorr condensation, explore the efficiency of multicomponent reactions, and examine the impact of green chemistry principles through microwave- and ultrasound-assisted syntheses. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic route for their specific applications.
I. The Classical Approach: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is the traditional and most well-established method for preparing pyrazolin-5-ones.[2][6] It involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[5][6] The reaction is typically catalyzed by an acid and proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolin-5-one ring.[6][7]
Causality in Experimental Choices:
The choice of solvent and catalyst is crucial in the Knorr synthesis. Protic solvents like ethanol or acetic acid are commonly employed to facilitate proton transfer during the reaction.[5][6] The use of a catalytic amount of a mineral or organic acid accelerates the initial condensation step by protonating the carbonyl group of the β-ketoester, thereby increasing its electrophilicity.[8] The reaction temperature is also a key parameter, with heating often required to drive the reaction to completion.[5]
Mechanism of the Knorr Pyrazole Synthesis
The mechanism of the Knorr pyrazole synthesis begins with the acid-catalyzed reaction between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then attacks the other carbonyl group, leading to an intramolecular cyclization. The final step involves the elimination of a water molecule to afford the stable pyrazole ring.[6][7]
Caption: A plausible mechanism for a three-component synthesis.
III. The Green Chemistry Revolution: Microwave and Ultrasound-Assisted Syntheses
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methodologies. Microwave irradiation and ultrasound have emerged as powerful tools to accelerate organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. [9][10]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid and efficient heating can dramatically accelerate reaction rates. One-pot, solvent-free microwave-assisted syntheses of pyrazolin-5-one derivatives have been reported with good to excellent yields. [3]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been successfully applied to the synthesis of pyrazoline derivatives, often under milder conditions and with shorter reaction times than conventional methods. [11][12]
IV. Comparative Analysis of Synthetic Routes
The choice of a synthetic route for pyrazolin-5-ones depends on several factors, including the desired substitution pattern, scalability, cost of starting materials, and environmental considerations. The following table provides a comparative overview of the different methods discussed.
| Synthetic Method | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Conventional (Knorr) | Several hours | 55-75 [13] | Well-established, versatile | Long reaction times, often requires heating, lower yields [9] |
| Microwave-Assisted | 3-15 minutes | 79-98 [3][13] | Rapid, high yields, energy efficient | Requires specialized equipment |
| Ultrasound-Assisted | 2-40 minutes | 65-93 [11][14] | Shorter reaction times, milder conditions, good yields | Requires specialized equipment |
| Multicomponent Reactions | Varies (minutes to hours) | Often >80 | High atom economy, operational simplicity, diversity-oriented | Can be sensitive to reaction conditions, potential for side products |
| Green Synthesis (in water) | 15-30 minutes | 85-95 [15][16] | Environmentally benign, often catalyst-free or uses recyclable catalysts | Substrate scope may be limited by solubility |
V. Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
[6] Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic. [7]2. Heat the reaction mixture under reflux for 1 hour. [7]3. Cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent. The pure pyrazolone can be obtained by recrystallization from ethanol.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives
[3] Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Substituted hydrazine (e.g., phenylhydrazine) (0.3 mmol)
-
Aromatic aldehyde (0.3 mmol)
Procedure:
-
In a microwave-safe vessel, mix the β-ketoester, substituted hydrazine, and aromatic aldehyde.
-
Irradiate the mixture in a microwave reactor at 420 W for 10 minutes.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Ultrasound-Assisted Synthesis of Pyrazoline Derivatives
[11] Materials:
-
Chalcone derivative (1 mmol)
-
Hydrazine hydrate (1.08 g, 0.01 mol)
-
Ethanol
-
Amberlyst-15 catalyst (0.20 g)
Procedure:
-
In a 100 ml round-bottomed flask, dissolve the appropriate chalcone in ethanol.
-
Add hydrazine hydrate and stir the mixture for 20 minutes.
-
Add the Amberlyst-15 catalyst to the reaction mixture.
-
Irradiate the mixture in an ultrasonic water bath at 30°C for 25 minutes.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from ethanol.
VI. Conclusion and Future Perspectives
The synthesis of pyrazolin-5-ones has evolved significantly from the classical Knorr condensation to modern, highly efficient, and environmentally conscious methodologies. Multicomponent reactions offer an elegant and atom-economical approach to generating molecular diversity, while microwave and ultrasound-assisted syntheses provide rapid and energy-efficient alternatives to conventional heating. The increasing emphasis on green chemistry is likely to drive further innovation in this field, with a focus on the use of renewable starting materials, benign solvents like water, and recyclable catalysts. As our understanding of the biological importance of pyrazolin-5-ones continues to grow, the development of novel and sustainable synthetic routes will remain a critical endeavor for the scientific community.
References
-
Abdel-Ghaffar, A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
Abdel-Ghaffar, A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. PMC - NIH. [Link]
-
Heravi, M. M., et al. (2017). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]
- Jag Mohan. (2005). Knorr Pyrazole Synthesis. Name Reactions in Organic Synthesis.
-
Kumar, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
Patel, K. D., et al. (2018). Improved Ultra-sonochemical Synthesis of Triazine Based Pyrazoline Derivative Using Different Catalyst. AIP Publishing. [Link]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
-
The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
YouTube. (2025). Knorr Pyrazole Synthesis. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
YouTube. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. [Link]
-
Jung, J.-C., et al. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Slideshare. (2017). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Trilleras, J., et al. (2025). (PDF) Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. [Link]
-
Kumar, A., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]
-
Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH. [Link]
-
Praceka, M. S., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PubMed. [Link]
-
Golo, A., et al. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed. [Link]
-
Wang, L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]
- Sharma, V., et al. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Current Microwave Chemistry.
-
ResearchGate. Knorr pyrazole synthesis. [Link]
-
Ovid. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
-
Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
ResearchGate. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]
-
ResearchGate. (2023). Green synthesis of pyrazolines as anti-in ammatory, antimicrobial and antioxidant agents. [Link]
-
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 - b]quinolines using L-proline as a catalyst – does it really proceed?. [Link]
-
Nawrocka, W., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. NIH. [Link]
-
El-Sayed, W. M., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. [Link]
-
ResearchGate. (2025). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
The Great Divide: Translating In Vitro Promise to In Vivo Performance of Pyrazolone Derivatives
A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Efficacy Testing
For decades, the pyrazolone scaffold has been a cornerstone in medicinal chemistry, yielding a diverse array of compounds with a wide spectrum of pharmacological activities.[1][2] From established drugs like the anti-inflammatory agent phenylbutazone to novel candidates in oncology and infectious diseases, pyrazolone derivatives continue to be a fertile ground for drug discovery. However, the journey from a promising hit in a petri dish to a viable therapeutic in a living system is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazolone derivatives, offering insights into the experimental nuances and the critical importance of bridging the translational gap.
The In Vitro Landscape: Unveiling a Spectrum of Potential
Initial screening of pyrazolone derivatives typically occurs in controlled laboratory settings, providing a rapid and cost-effective means to assess their biological activity. These in vitro assays are designed to probe specific mechanisms of action and quantify the potency of the compounds.
A Glimpse into Common In Vitro Efficacy Assays:
-
Antioxidant Activity: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant potential of pyrazolone derivatives.[3] Some analogues, particularly those bearing a catechol moiety, have demonstrated potent antiradical activity with IC50 values in the low micromolar range.[4]
-
Anticancer Activity: The cytotoxicity of pyrazolone derivatives against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability. Several pyrazolo[3,4-d]pyrimidine derivatives have shown impressive in vitro antiproliferative activity with IC50 values as low as 0.03 µM against a panel of 15 cancer cell lines.[6]
-
Anti-inflammatory Activity: The anti-inflammatory potential of pyrazolone derivatives is often initially evaluated by their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7][8] Some pyrazole-hydrazone derivatives have shown better COX-2 inhibitory activity than the standard drug celecoxib.[9]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters determined in in vitro studies to assess the antibacterial efficacy of pyrazolone derivatives. Some imidazo-pyridine substituted pyrazole derivatives have demonstrated potent broad-spectrum antibacterial activity, surpassing that of ciprofloxacin in in vitro tests.[10]
Table 1: Representative In Vitro Efficacy Data for Pyrazolone Derivatives
| Derivative Class | Target/Assay | Potency (IC50/MIC) | Reference |
| Catechol-bearing Pyrazolones | DPPH Radical Scavenging | 2.6–7.8 μM | [4] |
| Pyrazolo[3,4-d]pyrimidines | Various Cancer Cell Lines | 0.03–6.561 µM | [6] |
| Pyrazole-hydrazones | COX-2 Inhibition | 0.58 μM | [9] |
| Imidazo-pyridine Pyrazoles | Gram-negative Bacteria | <1 μg/ml | [10] |
The In Vivo Arena: Where Promise Meets Physiological Reality
While in vitro assays are invaluable for initial screening and mechanism of action studies, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate the overall efficacy, pharmacokinetics, and safety of a drug candidate.
Key In Vivo Models for Efficacy Assessment:
-
Carrageenan-Induced Paw Edema: This is a classic and widely used model to assess the acute anti-inflammatory activity of compounds.[11][12][13] The reduction in paw swelling after administration of a pyrazolone derivative provides a measure of its in vivo anti-inflammatory efficacy.[11][14]
-
Ehrlich Ascites Carcinoma (EAC) Model: The EAC model is a transplantable tumor model in mice used to evaluate the in vivo antitumor activity of compounds.[15][16][17] The inhibition of tumor growth and increase in the lifespan of the treated animals are key parameters assessed.
-
Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice.[6] This allows for the evaluation of a compound's efficacy against human tumors in a living system.
-
Infection Models: To assess the in vivo antimicrobial efficacy, various infection models are employed, such as the neutropenic mouse thigh infection model or models of localized infections like keratitis.[10][18][19]
Table 2: Representative In Vivo Efficacy Data for Pyrazolone Derivatives
| Derivative Class | Animal Model | Efficacy Metric | Reference |
| Pyrazoline Derivatives | Carrageenan-Induced Paw Edema | Significant edema inhibition | [14] |
| Pyrazolo[3,4-d]pyrimidines | HT-29 Tumor-Bearing Mice | In vivo cytotoxicity | [6] |
| Pyrazole-clubbed Pyrimidines | MRSA-Induced Keratitis in Rats | Significant reduction in infection | [18] |
Bridging the Gap: The In Vitro-In Vivo Correlation
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. However, this is often not a straightforward one-to-one relationship.[20] A compound with a low nanomolar IC50 in a cell-based assay may show poor efficacy in an animal model due to factors such as poor absorption, rapid metabolism, or off-target effects.
Conversely, a compound with modest in vitro activity might exhibit significant in vivo efficacy if it has favorable pharmacokinetic properties, such as high bioavailability and a long half-life. The complexity of the biological system, including drug distribution, metabolism, and excretion (ADME), plays a crucial role in determining the ultimate therapeutic outcome.[21]
Delving into the Mechanism: Signaling Pathways as Therapeutic Targets
The diverse pharmacological effects of pyrazolone derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.
Mitogen-Activated Protein Kinase (MAPK) Pathway:
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[22][23] Dysregulation of this pathway is implicated in many diseases, including cancer and inflammatory disorders. Some pyrazolone derivatives have been shown to exert their effects by modulating the MAPK pathway, for instance, by inhibiting the phosphorylation of key kinases like p38.[24]
Caption: Simplified MAPK signaling pathway and a potential point of inhibition by pyrazolone derivatives.
Nuclear Factor-kappa B (NF-κB) Pathway:
The NF-κB signaling pathway is a central regulator of the inflammatory response.[25] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB activation is a key therapeutic strategy for many inflammatory diseases. Some pyrazolone derivatives have demonstrated anti-inflammatory effects by suppressing the NF-κB signaling pathway.
Caption: Overview of the NF-κB signaling pathway and a potential inhibitory action of pyrazolone derivatives.
Experimental Protocols: A Foundation for Reliable Data
The reproducibility and validity of experimental data are paramount in drug discovery. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the efficacy of pyrazolone derivatives.
In Vitro Assay: DPPH Radical Scavenging Activity
Objective: To determine the free radical scavenging capacity of pyrazolone derivatives.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a decrease in its absorbance at 517 nm, which can be measured spectrophotometrically.[26]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolone derivative in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.[26]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the pyrazolone derivative solution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control group containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Include a blank group containing 100 µL of the pyrazolone derivative solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.[26][27]
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[28]
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of pyrazolone derivatives.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema formation.[11] The early phase is mediated by histamine and serotonin, while the late phase is primarily mediated by prostaglandins and cytokines.[11] Anti-inflammatory drugs can inhibit this edema formation.
Protocol:
-
Animal Handling and Grouping:
-
Use adult Wistar or Sprague-Dawley rats, acclimatized to the laboratory conditions for at least one week.
-
Divide the animals into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the pyrazolone derivative.[11]
-
-
Drug Administration:
-
Induction of Edema:
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[11]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from baseline.
-
Compare the results of the treatment groups with the control group to determine the statistical significance of the anti-inflammatory effect.
-
Conclusion: A Holistic Approach to Efficacy Evaluation
The development of novel pyrazolone derivatives as therapeutic agents requires a comprehensive and integrated approach to efficacy testing. While in vitro assays provide crucial initial data on potency and mechanism of action, they are only the first step. The transition to in vivo models is essential to understand how a compound behaves in a complex physiological system. A thorough understanding of the correlation, or lack thereof, between in vitro and in vivo data is critical for making informed decisions in the drug discovery pipeline. By combining robust experimental designs, detailed mechanistic studies, and a realistic appreciation of the challenges of translation, researchers can more effectively navigate the path from a promising molecule to a life-changing medicine.
References
-
Comparison of in vitro potency (cell IC50) with in vivo PD effect. ResearchGate. Available at: [Link].
-
Palygin, O., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 461. Available at: [Link].
-
Jovanović, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3224-3236. Available at: [Link].
-
El-Sayed, M. A. A., et al. (2017). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Medicinal Chemistry Research, 26(10), 2379-2395. Available at: [Link].
-
Golebiewski, A., et al. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2018, 8728539. Available at: [Link].
-
ED50 – Knowledge and References. Taylor & Francis. Available at: [Link].
-
Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111890. Available at: [Link].
-
Kumar, A., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Molecular Structure, 1230, 129875. Available at: [Link].
-
How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023). YouTube. Available at: [Link].
-
da Silva, M. D. C., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4321. Available at: [Link].
-
Li, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Cancer Research and Clinical Oncology, 150(1), 1-20. Available at: [Link].
-
Synthesis, Characterization and Anti-Angiogenic Effects of Novel 5-Amino Pyrazole Derivatives on Ehrlich Ascites Tumor [EAT] Cells in-Vivo. Scientific Research Publishing. Available at: [Link].
-
Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 24(10), 1405-1414. Available at: [Link].
-
Singh, R. P., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 148-169. Available at: [Link].
-
Kumar, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5369. Available at: [Link].
-
Tsolaki, E., et al. (2019). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 24(11), 2037. Available at: [Link].
-
Ak, T., & Gülçin, İ. (2008). DPPH Radical Scavenging Assay. In Antioxidant Activity (pp. 47-59). MDPI. Available at: [Link].
-
Targeting MAPK Signaling: A Promising Approach for Treating Inflammatory Lung Disease. ResearchGate. Available at: [Link].
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
Synthetic Pyrazolone Derivatives as Novel Antiviral Drug Leads Against Chikungunya Virus: In Vitro and In Silico Evaluations. (2024). Iris Publishers. Available at: [Link].
-
Al-Ostath, A. I., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(13), 5035. Available at: [Link].
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link].
-
Ali, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-7. Available at: [Link].
-
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). MDPI. Available at: [Link].
-
El-Naggar, M., et al. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega, 6(45), 30459-30472. Available at: [Link].
-
Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry, 74, 15-24. Available at: [Link].
-
Mariappan, G., et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Pharmacy Research, 3(12), 2856-2859. Available at: [Link].
-
MTT (Assay protocol). (2023). Protocols.io. Available at: [Link].
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link].
-
DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. ResearchGate. Available at: [Link].
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). BioWorld. Available at: [Link].
-
Tonk, R. K., et al. (2012). Pyrazole incorporated 1,2-diazanaphthalene derivatives: synthesis and in-vivo pharmacological screening as anti-inflammatory and analgesic agents. African Journal of Pharmacy and Pharmacology, 6(6), 389-399. Available at: [Link].
-
Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link].
-
Leggett, J. E., et al. (1990). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of Infectious Diseases, 162(2), 435-442. Available at: [Link].
-
Ehrlich-ascites-carcinoma.pdf. ResearchGate. Available at: [Link].
-
Umar, A., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 45(5), 493-498. Available at: [Link].
-
Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid. SciSpace. Available at: [Link].
-
DPPH radical scavenging activity. Marine Biology. Available at: [Link].
-
In vitro antimicrobial evaluation of pyrazolone derivatives. (2015). Bangladesh Journals Online. Available at: [Link].
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link].
-
Enantioselective Modulation of Inflammatory Response through MAPK Pathway by Wavelike Chiral Nanoparticles. (2020). ACS Nano, 14(1), 329-338. Available at: [Link].
-
Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice. (2018). PubMed. Available at: [Link].
-
Effect of Honey and Eugenol on Ehrlich Ascites and Solid Carcinoma. (2011). Evidence-Based Complementary and Alternative Medicine, 2011, 989163. Available at: [Link].
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology, 4(4), 213-216. Available at: [Link].
-
Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. (2023). ACS Omega, 8(40), 37373-37381. Available at: [Link].
-
Antitumor Activity of Novel Azoles on Ehrlich Ascites Carcinoma Cells in Mice. (2020). Journal of Cancer Therapy, 11(2), 103-118. Available at: [Link].
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Honey and Eugenol on Ehrlich Ascites and Solid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enantioselective Modulation of Inflammatory Response through MAPK Pathway by Wavelike Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. marinebiology.pt [marinebiology.pt]
- 28. m.youtube.com [m.youtube.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Pyrazolone Moieties: A Comparative Guide to the Cross-Reactivity of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Assay Specificity and Data Integrity.
In the landscape of drug discovery and biological research, the integrity of assay data is paramount. Small molecules with privileged scaffolds, such as the pyrazolone core, are frequently employed for their diverse biological activities. However, their very versatility can introduce a critical challenge: cross-reactivity in biological assays. This guide provides an in-depth technical comparison of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a representative pyrazolone derivative, and its potential for off-target effects in common biological assays. We will explore the underlying mechanisms of cross-reactivity, present methodologies for its assessment, and compare its performance with alternative compounds, supported by experimental data and detailed protocols.
The Pyrazolone Predicament: Understanding the Potential for Cross-Reactivity
The pyrazolone ring, a five-membered heterocycle containing two adjacent nitrogen atoms and a ketone group, is a common feature in many biologically active compounds, including the well-known non-steroidal anti-inflammatory drugs (NSAIDs) and the neuroprotective agent edaravone. The reactivity of this core structure, coupled with various substitutions, can lead to unintended interactions in biological assays.
Mechanisms of Interference:
-
Structural Similarity to Endogenous Ligands: The pyrazolone scaffold can mimic the structure of endogenous molecules, leading to competitive binding to antibodies or receptors in immunoassays.
-
Non-Specific Protein Binding: The physicochemical properties of pyrazolone derivatives can facilitate non-specific interactions with proteins, including antibodies and enzymes used in assay systems. Recent studies have shown that pyrazolone-bearing molecules can exhibit high-stability binding to proteins, primarily through multiple interactions with basic amino acids.
-
Efflux Pump Interaction: Some small molecules can interact with cellular efflux pumps like P-glycoprotein (P-gp), affecting their intracellular concentration in cell-based assays and potentially leading to misleading results.
This guide will focus on two primary areas of potential cross-reactivity: immunoassays (ELISA) and cell-based assays, including Western blotting.
Comparative Analysis: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one vs. Alternatives
To provide a practical context, we will compare the potential cross-reactivity of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one with two common alternatives from different structural classes but with overlapping biological activities:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with a pyrazole (not pyrazolone) core.
-
N-acetylcysteine (NAC): A well-established antioxidant with a completely different chemical structure.
| Compound | Structure | Primary Biological Activity | Potential for Cross-Reactivity |
| 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one | C6H10N2O2 | Antioxidant, Anti-inflammatory | High, due to the reactive pyrazolone core and potential for non-specific protein binding. |
| Celecoxib | C17H14F3N3O2S | Selective COX-2 Inhibitor | Moderate, primarily in assays related to COX pathway. Cross-reactivity in NSAID hypersensitivity has been studied, with a low incidence of reactions.[1][2][3][4][5] |
| N-acetylcysteine (NAC) | C5H9NO3S | Antioxidant, Mucolytic | Low, due to its simple structure and different mechanism of action. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of your research, it is crucial to experimentally validate the specificity of your assays in the presence of the compound of interest. Here, we provide detailed, step-by-step methodologies for assessing the cross-reactivity of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity
This protocol is designed to determine the extent to which 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one can interfere with antibody-antigen binding in a competitive ELISA format.
Principle: The assay measures the ability of the test compound to compete with a labeled antigen for binding to a limited amount of specific antibody coated on a microplate. A decrease in signal indicates that the test compound is cross-reacting with the antibody.
Materials:
-
High-binding 96-well microplate
-
Specific antibody against the target analyte
-
Enzyme-labeled antigen (e.g., HRP-conjugated)
-
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (test compound)
-
Alternative compounds (e.g., Celecoxib, NAC)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of the specific antibody diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Prepare serial dilutions of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one and the alternative compounds in Assay Buffer. Add 50 µL of each dilution to the wells.
-
Add Labeled Antigen: Immediately add 50 µL of the enzyme-labeled antigen to each well.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate five times with Wash Buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the antibody-antigen binding. A lower IC50 value indicates higher cross-reactivity.
Protocol 2: Western Blotting to Evaluate Non-Specific Binding
This protocol assesses whether 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one interferes with the detection of a specific protein by Western blotting, which could indicate non-specific binding to the target protein or antibodies.
Principle: A cell lysate containing the target protein is run on an SDS-PAGE gel, transferred to a membrane, and probed with a primary antibody. The assay is performed in the presence and absence of the test compound to observe any changes in band intensity or the appearance of non-specific bands.
Materials:
-
Cell lysate containing the target protein
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (test compound)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates according to standard protocols.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C. For the test condition, add a relevant concentration of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one to the primary antibody solution.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis:
Compare the band intensity of the target protein in the presence and absence of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one. A significant decrease or increase in band intensity, or the appearance of additional bands, may indicate interference.
Signaling Pathways and Potential Off-Target Effects
To further understand the potential for cross-reactivity, it is essential to consider the known biological targets and signaling pathways affected by pyrazolone derivatives.
Cyclooxygenase (COX) Pathway
Many pyrazolone derivatives are known to inhibit COX enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid. This is a key pathway in inflammation.
Caption: Inhibition of the COX pathway by pyrazolone derivatives.
Oxidative Stress Pathway
Edaravone, a pyrazolone derivative, is a free radical scavenger that is thought to exert its neuroprotective effects by reducing oxidative stress.[6][7][8]
Caption: Edaravone's role in mitigating oxidative stress.
Conclusion and Best Practices
The pyrazolone scaffold is a valuable tool in drug discovery, but its inherent reactivity necessitates careful evaluation of its potential for cross-reactivity in biological assays. This guide provides a framework for understanding and assessing the off-target effects of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one and similar compounds.
Key Recommendations for Researchers:
-
Always Validate: Never assume the specificity of an assay in the presence of a new small molecule. Always perform validation experiments.
-
Use Orthogonal Assays: When possible, confirm findings using multiple, distinct assay formats to rule out method-specific artifacts.
-
Include Proper Controls: Always include positive and negative controls, including structurally related and unrelated compounds, to accurately assess cross-reactivity.
-
Consider the Mechanism: Understanding the potential mechanisms of interference can help in designing more robust assays and interpreting results.
By adhering to these principles and employing the detailed protocols provided, researchers can ensure the accuracy and reliability of their data, paving the way for more robust and reproducible scientific discoveries.
References
-
Li, L., & Laidlaw, T. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
Al-Abri, A. A., Al-Hinai, S. S., & Al-Abri, M. A. (2021). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. Oman Medical Journal, 36(1), e223. [Link]
-
Li, L., & Laidlaw, T. M. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(8), 2891-2893.e4. [Link]
-
Celikel, S., Erkocoglu, M., & Kaya, A. (2015). Celecoxib Tolerability in Patients with Hypersensitivity (Mainly Cutaneous Reactions) to Nonsteroidal Anti-Inflammatory Drugs. Journal of Investigational Allergology and Clinical Immunology, 25(3), 229-230. [Link]
-
Kim, S. H., Kim, J. H., Park, S. Y., & Jee, Y. K. (2014). Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity. Allergy, Asthma & Immunology Research, 6(5), 436-441. [Link]
-
van der Veen, J. E., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology, 15, 1412692. [Link]
-
van der Veen, J. E., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. University of Groningen Research Portal. [Link]
-
van der Veen, J. E., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology, 15, 1412692. [Link]
-
Sperandio, O., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. [Link]
-
Rahman, M. A., & Podder, S. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 10(12), 1953. [Link]
-
S, S., et al. (2023). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 27(19), 6296. [Link]
-
Kanwal, M., et al. (2024). Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. ResearchGate. [Link]
-
van der Veen, J. E., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. ResearchGate. [Link]
-
Kawatake, S., et al. (2007). New series of antiprion compounds: pyrazolone derivatives have the potent activity of inhibiting protease-resistant prion protein accumulation. Bioorganic & Medicinal Chemistry, 15(2), 922-933. [Link]
-
Zhang, L., et al. (2010). Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro. Brain Research, 1360, 100-106. [Link]
-
XenoTech. (2023, February 24). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. YouTube. [Link]
-
PubChem. (n.d.). 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one. PubChem. Retrieved January 18, 2026, from [Link]
-
Glavaš, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3235-3247. [Link]
-
Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Wang, Y., et al. (2019). Edaravone reduces oxidative stress and intestinal cell apoptosis after burn through up-regulating miR-320 expression. Burns, 45(8), 1869-1877. [Link]
-
Sperandio, O., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. AIR Unimi. [Link]
-
Sperandio, O., et al. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6928. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6599. [Link]
-
Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6599. [Link]
-
PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one. PubChem. Retrieved January 18, 2026, from [Link]
-
Njobeh, P. B., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 24(16), 2955. [Link]
Sources
- 1. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity to Acetaminophen and Celecoxib According to the Type of Nonsteroidal Anti-inflammatory Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edaravone reduces oxidative stress and intestinal cell apoptosis after burn through up-regulating miR-320 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Potential of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one Against Standard Antibiotics
A Technical Guide for Researchers in Drug Discovery and Microbiology
In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of infectious disease research.[1] Pyrazolinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the antimicrobial activity of a specific pyrazolinone derivative, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, against a panel of well-established antibiotics: penicillin, ciprofloxacin, and tetracycline.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded methodology for the comparative evaluation of a novel compound, emphasizing the rationale behind experimental choices and the importance of standardized protocols for generating robust and reproducible data.
The Compound in Focus: 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Pyrazolinones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structural diversity of pyrazoline derivatives allows for a wide range of pharmacological activities.[1][5][6] While specific data on the antimicrobial properties of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is emerging, the broader class of pyrazolines has shown potent activity against both Gram-positive and Gram-negative bacteria.[3][7][8] The proposed mechanism of action for some pyrazoline derivatives involves the disruption of the bacterial cell wall, and inhibition of protein and nucleic acid synthesis.[8]
Standard Antibiotics for Comparison: A Mechanistic Overview
To provide a meaningful benchmark, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is compared against three standard antibiotics, each with a distinct and well-characterized mechanism of action.
-
Penicillin (β-Lactam): Penicillin exerts its bactericidal effect by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall.[9][10][11] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of cell wall biosynthesis.[11][12] This disruption leads to cell lysis and death, and is most effective against Gram-positive bacteria which have a thick peptidoglycan layer.[9][13]
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[14][15][16][17] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[15][16][17]
-
Tetracycline: Tetracycline is a bacteriostatic antibiotic that inhibits protein synthesis in bacteria.[18][19][20] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[19][20] This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[21]
Experimental Design: A Rigorous Approach to Antimicrobial Susceptibility Testing
The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[22][23][24][25][26]
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[27][28][29][30][31]
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, penicillin, ciprofloxacin, and tetracycline in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and bacteria, no antimicrobial) and a sterility control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Method 2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[32][33][34][35][36] It is based on the principle that an antibiotic-impregnated disk will create a circular zone of no bacterial growth (zone of inhibition) on an agar plate inoculated with a test organism. The diameter of this zone is proportional to the susceptibility of the organism to the antibiotic.
Sources
- 1. theaspd.com [theaspd.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and antimicrobial activity of novel pyrazoline derivatives [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Penicillin - Wikipedia [en.wikipedia.org]
- 11. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 12. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 15. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 18. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 19. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetracycline - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Tetracycline Hydrochloride? [synapse.patsnap.com]
- 22. ESCMID: EUCAST [escmid.org]
- 23. EUCAST: EUCAST - Home [eucast.org]
- 24. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 25. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 29. Broth microdilution - Wikipedia [en.wikipedia.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. protocols.io [protocols.io]
- 32. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 33. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 34. files01.core.ac.uk [files01.core.ac.uk]
- 35. asm.org [asm.org]
- 36. microbenotes.com [microbenotes.com]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of contemporary drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is a cornerstone of its development and therapeutic application. This guide provides a comprehensive framework for confirming the MoA of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a pyrazolone derivative. Drawing parallels with the well-characterized analogue, Edaravone, we will explore established and emerging methodologies to dissect its molecular interactions and cellular effects. This document is intended to serve as a practical, in-depth resource, blending established protocols with the rationale necessary for robust scientific inquiry.
The Pyrazolone Scaffold: A Privileged Structure in Pharmacology
The pyrazolone ring is a five-membered heterocyclic motif that has been a fertile ground for the discovery of bioactive compounds.[1] Pyrazolone derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4][5] The therapeutic efficacy of Edaravone is largely attributed to its potent free radical scavenging and antioxidant activity, which mitigates oxidative stress-induced neuronal damage.[6][7][8]
Given the structural similarity, it is plausible to hypothesize that 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one may exert its biological effects through a similar antioxidant-based mechanism. However, a thorough and unbiased investigation is paramount to confirm this hypothesis and to uncover any novel or unexpected MoA.
Comparative Analysis: Edaravone as a Mechanistic Benchmark
Edaravone serves as an invaluable reference compound for our investigation. Its established MoA provides a clear set of experimental questions and a benchmark for interpreting our findings.
| Mechanistic Aspect | Edaravone | 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (Hypothesized) |
| Primary Mechanism | Potent free radical scavenger and antioxidant.[6] | Potential antioxidant and free radical scavenger. |
| Key Molecular Actions | Neutralizes hydroxyl radicals and peroxynitrite.[7][8] Inhibits lipid peroxidation.[6] | To be determined. |
| Cellular Effects | Reduces oxidative stress, protects neurons from damage, mitigates microglial activation.[4][6] | To be determined. |
| Therapeutic Applications | Amyotrophic Lateral Sclerosis (ALS), acute ischemic stroke.[5] | To be determined. |
This comparative table will guide our experimental design, allowing for a direct assessment of our target compound's properties against a known standard.
Experimental Roadmap for MoA Elucidation
A multi-pronged approach is essential to build a comprehensive understanding of the MoA. This involves a combination of in vitro biochemical assays, cell-based functional screens, and unbiased target identification methodologies.
Caption: A phased experimental workflow for MoA confirmation.
Phase 1: Investigating the Antioxidant Hypothesis
The initial phase will focus on directly testing the hypothesis that 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one possesses antioxidant properties similar to Edaravone.
Protocol 1: In Vitro Antioxidant Capacity Assays
-
Objective: To quantify the intrinsic antioxidant and free radical scavenging activity of the compound.
-
Methodologies:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used spectrophotometric assay to measure the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another robust spectrophotometric assay to assess the total antioxidant capacity.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: A fluorescence-based assay that measures the capacity to quench peroxyl radicals.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) or Trolox equivalents for each assay and compare the values with Edaravone.
Protocol 2: Cellular Models of Oxidative Stress
-
Objective: To assess the ability of the compound to protect cells from oxidative damage.
-
Methodology:
-
Cell Culture: Utilize relevant cell lines (e.g., neuronal cells like SH-SY5Y or PC12) or primary neurons.
-
Induction of Oxidative Stress: Treat cells with an oxidizing agent such as hydrogen peroxide (H₂O₂), rotenone, or paraquat.
-
Compound Treatment: Co-incubate or pre-incubate cells with varying concentrations of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one and Edaravone.
-
Endpoint Measurements:
-
Cell Viability Assays: (e.g., MTT, MTS, or CellTiter-Glo) to quantify cell survival.
-
Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes like DCFDA or CellROX to measure intracellular ROS levels.
-
Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), byproducts of lipid peroxidation.
-
-
-
Data Analysis: Compare the protective effects of the test compound with Edaravone in a dose-dependent manner.
Phase 2: Unbiased Target Identification
Should the antioxidant activity not fully explain the compound's biological effects, or to uncover novel mechanisms, unbiased target identification approaches are crucial.[10]
Protocol 3: Affinity-Based Target Identification
-
Objective: To isolate and identify proteins that directly bind to the compound.[11]
-
Methodology:
-
Probe Synthesis: Synthesize a derivative of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one with a linker and an affinity tag (e.g., biotin or a photo-reactive group).
-
Affinity Purification: Incubate the tagged compound with cell lysates or tissue extracts.
-
Pull-down: Use streptavidin beads (for biotin tags) or UV crosslinking (for photo-reactive probes) to capture the compound-protein complexes.[12]
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify high-confidence binding partners by comparing results with control pull-downs (e.g., using an inactive analogue or beads alone).
Protocol 4: Label-Free Target Identification
-
Objective: To identify protein targets in their native state without chemical modification of the compound.[12]
-
Methodologies:
-
Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis.[11] Cell lysates are treated with the compound followed by limited proteolysis. The stabilized proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that drug binding stabilizes the target protein against thermal denaturation. Cells or cell lysates are heated to various temperatures in the presence or absence of the compound, and the soluble protein fraction is analyzed by Western blotting or mass spectrometry to identify stabilized proteins.
-
Caption: Comparison of affinity-based and label-free target identification workflows.
Phase 3: Target Validation and Pathway Analysis
Once potential targets are identified, it is critical to validate their engagement with the compound and their role in its observed biological effects.
Protocol 5: Target Engagement Assays
-
Objective: To confirm the direct interaction between the compound and the identified target protein in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): Can be used in a targeted manner to confirm engagement with a specific protein.
-
In-cell Western Blotting: To quantify the levels of a target protein or its post-translational modifications in response to compound treatment.
-
Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) Assays: These assays can be developed to monitor the proximity between the target protein and a tagged ligand or another interacting protein in live cells.
-
Protocol 6: Signaling Pathway Analysis
-
Objective: To understand how the compound's interaction with its target(s) modulates cellular signaling pathways.
-
Methodology:
-
Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., Nrf2 antioxidant response pathway, MAPK pathways, NF-κB inflammatory pathway).
-
Reporter Gene Assays: To measure the activity of specific transcription factors (e.g., ARE-luciferase for Nrf2 activity).
-
Transcriptomics (RNA-seq) and Proteomics: To obtain a global view of the changes in gene and protein expression following compound treatment, which can reveal affected pathways.
-
Conclusion: Towards a Confirmed Mechanism of Action
The elucidation of the mechanism of action for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one requires a systematic and multi-faceted experimental approach. By leveraging the knowledge of structurally similar compounds like Edaravone and employing a combination of hypothesis-driven and unbiased methodologies, researchers can build a robust and comprehensive understanding of its molecular and cellular effects. This guide provides a foundational framework for this endeavor, emphasizing scientific rigor and logical experimental progression to ultimately unlock the therapeutic potential of this pyrazolone derivative.
References
-
Brooks, B. R. (2017). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PT, 42(9), 582–585. [Link]
-
Al-Mugren, K. S., Al-Hessan, N. A., & Al-Otaibi, B. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology, 14(1), 48. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Edaravone? Patsnap Synapse. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology, 14(1), 48. [Link]
-
Patsnap. (2024, June 14). What is Edaravone used for? Patsnap Synapse. [Link]
-
Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]
-
Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]
-
Wang, Z., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1637-1662. [Link]
-
Wikipedia. (n.d.). Pyrazolone. [Link]
-
Parajuli, R. R., et al. (2015). PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]
-
Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]
-
Cicero, N., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1637. [Link]
Sources
- 1. Pyrazolone - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Edaravone used for? [synapse.patsnap.com]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazolinone derivatives hold a significant position due to their diverse biological activities. This guide provides an in-depth technical analysis of the synthesis of a promising derivative, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, with a core focus on achieving reproducible and reliable results. We will dissect a primary synthetic route, explore potential pitfalls affecting reproducibility, and present a comparative overview of alternative strategies.
Introduction: The Significance of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Pyrazolinones are five-membered heterocyclic lactam compounds containing two adjacent nitrogen atoms. The specific derivative, 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (Figure 1), is of particular interest due to the presence of a reactive hydroxyl group, which offers a versatile handle for further chemical modifications and the development of novel drug candidates or functional materials. The reproducibility of its synthesis is paramount for ensuring consistent quality, purity, and ultimately, reliable performance in downstream applications.
Figure 1: Chemical Structure of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Source: PubChem CID 246988[1]
Primary Synthetic Route: Condensation of Ethyl Acetoacetate and 2-Hydroxyethylhydrazine
The most common and direct approach to synthesizing 3-methyl-2-pyrazolin-5-one derivatives is the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative.[2][3] In the case of our target molecule, the key hydrazine is 2-hydroxyethylhydrazine.
Reaction Mechanism
The reaction proceeds via a well-established cyclocondensation mechanism. The more nucleophilic nitrogen of 2-hydroxyethylhydrazine attacks the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl. Subsequent elimination of ethanol drives the reaction to completion, yielding the desired pyrazolinone ring.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol is a synthesized methodology based on established procedures for pyrazolone synthesis.[2][4]
Materials:
-
Ethyl acetoacetate
-
2-Hydroxyethylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Ice bath
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equivalent) in absolute ethanol.
-
To this solution, add 2-hydroxyethylhydrazine (1.0 - 1.1 equivalents) dropwise with stirring. A mild exothermic reaction may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain crude 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.
Factors Influencing Reproducibility
Achieving consistent yields and purity in this synthesis requires careful control over several key parameters.
| Parameter | Rationale and Impact on Reproducibility |
| Purity of Reactants | Impurities in either ethyl acetoacetate or 2-hydroxyethylhydrazine can lead to side reactions and the formation of colored byproducts, complicating purification and reducing yield. The purity of 2-hydroxyethylhydrazine is particularly critical, as it can be prone to oxidation. |
| Stoichiometry | A slight excess of the hydrazine derivative can help to ensure complete conversion of the β-ketoester. However, a large excess can make purification more challenging. Precise control of the stoichiometry is essential for reproducible results. |
| Reaction Temperature | While refluxing in ethanol is a common practice, the exact temperature can influence the reaction rate and the formation of byproducts. Consistent temperature control is crucial. |
| Solvent | The choice of solvent can affect the solubility of reactants and products, influencing the reaction rate and the ease of product isolation. Absolute ethanol is commonly used to minimize side reactions involving water. |
| Reaction Time | Incomplete reaction will lead to lower yields, while excessively long reaction times may promote the formation of degradation products. Monitoring the reaction by TLC is recommended to determine the optimal reaction time. |
| Purification Method | The method of purification, particularly recrystallization, is critical for obtaining a product of high and consistent purity. The choice of solvent and the cooling rate during recrystallization can significantly impact the crystal size and purity of the final product. |
Characterization of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. Literature values for similar pyrazolone derivatives can provide a reference range.[5][6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O (amide) stretch (around 1700 cm⁻¹), N-H stretch (around 3200-3400 cm⁻¹), and O-H stretch (broad, around 3300-3500 cm⁻¹) are expected. |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the methyl group, the methylene groups of the hydroxyethyl chain, and the protons on the pyrazolinone ring. The exact chemical shifts will depend on the solvent used. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the carbons of the pyrazolinone ring, the methyl carbon, and the carbons of the hydroxyethyl group. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀N₂O₂, MW: 142.16 g/mol ).[1] |
Alternative Synthetic Routes: A Comparative Overview
While the direct condensation of ethyl acetoacetate and 2-hydroxyethylhydrazine is the most straightforward method, other strategies for the synthesis of pyrazolone derivatives exist and may offer advantages in specific contexts.
Knorr Pyrazole Synthesis with Substituted Hydrazines
The Knorr synthesis is a versatile method for preparing a wide range of pyrazole and pyrazolone derivatives by reacting β-dicarbonyl compounds with various hydrazine derivatives.[7] This approach allows for the introduction of different substituents on the pyrazolone ring by simply changing the hydrazine starting material.
Multicomponent Reactions
More advanced strategies involve multicomponent reactions where three or more starting materials are combined in a one-pot synthesis to generate complex pyrazolone structures.[8] These methods can be highly efficient in terms of atom economy and step count but may require more extensive optimization to achieve high yields and selectivity.
Synthesis from α,β-Unsaturated Ketones and Aldehydes
An alternative route involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles or pyrazolones.[8] This method provides access to a different substitution pattern on the pyrazolone ring.
Caption: A typical experimental workflow for the synthesis.
Conclusion
The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one via the condensation of ethyl acetoacetate and 2-hydroxyethylhydrazine is a robust and reproducible method when key experimental parameters are carefully controlled. Purity of starting materials, precise stoichiometry, and consistent reaction and purification conditions are paramount to achieving high yields of a pure product. While alternative synthetic routes exist, the direct condensation method remains the most practical and widely applicable approach for accessing this valuable heterocyclic building block. By adhering to the principles of good laboratory practice and the guidelines outlined in this guide, researchers can confidently and reproducibly synthesize 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one for their research and development endeavors.
References
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
- Ghandi, M., & Rezazadeh, S. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Iranian Chemical Society, 18(10), 2645-2655.
- Al-Saeedi, S. I. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
- Najim, S. T., Al-Dahmoshi, H. O., & Al-Amery, K. J. (2016). New Method of N-phenyl-3-methyl-3hydroxy-5-pyrozolone production. International Journal of Pharmaceutical and Clinical Research, 8(3), 194-199.
- Science of Synthesis. (2005). Product Class 17: Hydrazones.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 788-798.
- Abu-Hashem, A. A., & El-Shehry, M. F. (2013).
- Abu-Hashem, A. A., & El-Shehry, M. F. (2013).
-
PubChem. 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one. Available at: [Link]
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
- Nayak, S. K., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
-
ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
- Kljun, J., et al. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 40(1), 1-16.
- Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
-
SpectraBase. 3H-pyrazol-3-one, 4-ethyl-2,4-dihydro-4-hydroxy-5-methyl-2-phenyl-. Available at: [Link]
- The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(101), 57834-57840.
-
PubMed. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Available at: [Link]
Sources
- 1. PubChemLite - 4-(2-hydroxyethyl)-3-methyl-2-pyrazolin-5-one (C6H10N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one (CAS No. 7721-54-2), a key chemical intermediate. By understanding the inherent risks and adhering to rigorous safety protocols, we can ensure both personal safety and the quality of our research outcomes.
Understanding the Hazard Profile
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a comprehensive approach to personal protective equipment (PPE) to create a reliable barrier against exposure.
Core Personal Protective Equipment (PPE) Requirements
A thorough risk assessment should always precede the handling of any chemical. However, the following table outlines the minimum recommended PPE for handling 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one in a laboratory setting.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to prevent contact with the eyes, which can cause serious irritation.[1] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles for full facial protection. |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[2] Always check for signs of degradation or perforation before use. For tasks with a higher risk of exposure, consider double-gloving. |
| Body Protection | A standard laboratory coat is required to protect against skin contact. For larger quantities or procedures with a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow provides a self-validating system for the safe handling and disposal of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Pre-Handling Checklist:
-
Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for integrity.
-
Prepare Workspace: Designate a specific area for handling the chemical. Ensure an eyewash station and safety shower are readily accessible.
-
Review Emergency Procedures: Be familiar with your institution's spill and emergency response protocols.
Step-by-Step Handling Protocol:
-
Donning PPE: Put on your lab coat, followed by respiratory protection (if required), then eye and face protection, and finally, gloves.
-
Chemical Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors. Use appropriate tools to minimize dust generation.
-
During the Procedure: Keep all containers with the chemical sealed when not in use. Avoid any direct contact with the substance.
-
Post-Handling: Once the procedure is complete, decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan:
All waste containing 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.[3][4]
-
Segregation: Collect all contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Some regulations may permit disposal by mixing with a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber.[5]
Visualizing the Safety Workflow
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for the safe handling of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
Caption: Workflow for the safe handling and disposal of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one.
By integrating these safety measures into your standard operating procedures, you contribute to a culture of safety and scientific excellence within your laboratory.
References
-
GHS. (n.d.). SDS for CAS 7721-54-2. XiXisys. Retrieved from [Link]
Sources
- 1. 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one(89-36-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7721-54-2 Name: 4-(2-HYDROXYETHYL)-3-METHYL-2-PYRAZOLIN-5-ONE [xixisys.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jayorganics.com [jayorganics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
